(R)-Monophos
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHAVHXSBZARBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185449-80-3 | |
| Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Monophos ligand synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of (R)-Monophos Ligands
Authored by: A Senior Application Scientist
Introduction: The Privileged Status of this compound in Asymmetric Catalysis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, and the success of any catalytic system hinges on the design of the chiral ligand. Among the pantheon of successful ligands, this compound and its derivatives have carved out a significant niche.[1] These monodentate phosphoramidites, built upon the axially chiral (R)-1,1'-bi-2-naphthol (BINOL) backbone, represent a paradigm shift in ligand design.[2] First introduced by Feringa and de Vries, they challenged the long-held belief that high stereocontrol required rigid, bidentate ligand scaffolds.[2]
The modularity of the Monophos structure, allowing for the facile tuning of steric and electronic properties by simply varying the amine component, has led to its widespread application in a diverse array of transition-metal-catalyzed reactions.[3][4] These include, but are not limited to, highly enantioselective hydrogenations, conjugate additions, and allylic substitutions.[5][6][7][8] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, grounded in the principles of chemical causality and procedural robustness.
Part 1: The Synthesis of this compound — A Modular Approach
The synthetic route to this compound is a testament to elegant and efficient chemical design. The core strategy involves the sequential reaction of the chiral diol backbone with a phosphorus electrophile and an amine nucleophile. This can be performed in a two-step or a one-pot procedure, with the latter being common for its operational simplicity.
Causality Behind the Synthetic Design
The choice of phosphorus trichloride (PCl₃) as the phosphorus source is driven by its high reactivity. However, this reactivity necessitates a controlled, sequential approach. The first step involves the formation of a reactive chlorophosphite intermediate from (R)-BINOL. This intermediate is then trapped in situ by a secondary amine to form the final phosphoramidite ligand.[2][4][9] Performing these reactions under strictly anhydrous and inert conditions is not merely a suggestion but a critical prerequisite for success. Phosphorus(III) species are highly susceptible to hydrolysis by trace water and oxidation by atmospheric oxygen, which would lead to the formation of undesired P(V) phosphate and phosphonate impurities.[4][10] The use of a tertiary amine base, such as triethylamine (Et₃N), is essential to scavenge the hydrogen chloride (HCl) generated during both steps, driving the reactions to completion.[11]
Experimental Protocol: Synthesis of (R)-3,3'-dimethyl-BINOL-derived Dimethylphosphoramidite
This protocol details the synthesis of a representative this compound ligand. All operations must be conducted in flame-dried glassware under a positive pressure of an inert gas like Argon or Nitrogen.
Step 1: In Situ Formation of the Chlorophosphite Intermediate
-
To a stirred solution of (R)-BINOL (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M) in a Schlenk flask at 0 °C, add triethylamine (2.2 eq) via syringe.
-
Slowly add phosphorus trichloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours. The reaction progress can be monitored by ³¹P NMR by taking an aliquot, which should show the formation of the chlorophosphite intermediate.
Step 2: Amination to Form the Phosphoramidite Ligand
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of dimethylamine (1.1 eq, e.g., as a 2M solution in THF) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion, as indicated by ³¹P NMR spectroscopy.
// Node Definitions Start [label="(R)-BINOL + PCl₃\n+ Et₃N in Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Formation of (R)-BINOL Chlorophosphite\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AmineAdd [label="Add Secondary Amine (HNR'₂)\n+ Et₃N at 0°C to RT", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeProduct [label="Crude this compound Ligand\n+ Et₃N·HCl salts", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Start -> Intermediate [label="Step 1: Phosphitylation\n(0°C to RT, 1-2h)"]; Intermediate -> AmineAdd [label="In situ"]; AmineAdd -> CrudeProduct [label="Step 2: Amination\n(0°C to RT, 2-4h)"]; } mend Caption: Synthetic workflow for this compound ligand.
Quantitative Data Summary
| Reagent | Molar Eq. | Typical Concentration | Role |
| (R)-BINOL | 1.0 | 0.2 M in DCM/THF | Chiral Backbone |
| Phosphorus Trichloride (PCl₃) | 1.1 | Neat | Phosphorus Source |
| Triethylamine (Et₃N) | 2.2 | Neat | HCl Scavenger |
| Secondary Amine (e.g., Me₂NH) | 1.1 | 2.0 M in THF | Modulating Group |
Part 2: Purification — Ensuring Ligand Integrity and Performance
The purification of phosphoramidite ligands is as critical as their synthesis. Impurities, particularly the oxidized P(V) species, can be detrimental to catalytic activity and enantioselectivity. The primary challenges are the ligand's sensitivity to both hydrolysis and aerobic oxidation.[12][13] Therefore, a robust and carefully executed purification strategy is non-negotiable.
Self-Validating Purification Strategy
A reliable purification protocol is a self-validating system. Each step is designed to remove specific impurities while preserving the integrity of the target P(III) compound. The choice of chromatographic stationary phase and solvents is a key decision point. While silica gel is common, its inherent acidity can catalyze the hydrolysis of phosphoramidites.[12] A safer and often preferred alternative is neutral alumina, which mitigates this risk.[14] If silica gel is used, it must be pre-treated or "deactivated" by flushing with a solvent mixture containing a small percentage of triethylamine to neutralize acidic sites.[12][13]
Experimental Protocol: Purification of this compound
Step 1: Initial Work-up
-
Upon reaction completion, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylamine hydrochloride salts.
-
Wash the filter cake with additional anhydrous solvent (e.g., DCM or THF).
-
Concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.
Step 2: Chromatographic Purification
-
Prepare a column of neutral alumina or deactivated silica gel, slurry-packed in the starting eluent (e.g., 98:2 Heptane:Ethyl Acetate + 0.5% Et₃N if using silica).
-
Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
-
Elute the product using a gradient of a polar solvent (e.g., Ethyl Acetate or MTBE) in a non-polar solvent (e.g., Heptane or Pentane).[9][14]
-
Collect fractions and analyze them by TLC (visualizing with KMnO₄ stain) and/or ³¹P NMR to identify the pure product fractions.
Step 3: Final Isolation and Storage
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
For a final polishing step and to obtain a stable, crystalline solid, perform a recrystallization or precipitation from a suitable solvent system, such as MTBE/heptanes.[14]
-
Dry the resulting white solid under high vacuum. Store the final product under an argon or nitrogen atmosphere at low temperature (-20 °C) to ensure long-term stability.
// Node Definitions Crude [label="Crude Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter through Celite\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate1 [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Neutral Alumina or\nDeactivated Silica)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate2 [label="Combine Pure Fractions\n& Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Recrystallize / Precipitate\n(e.g., MTBE/Heptanes)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Pure this compound\n(Dry under vacuum & store inert)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Crude -> Filter [label="Remove Salts"]; Filter -> Concentrate1; Concentrate1 -> Chromatography [label="Load Crude Product"]; Chromatography -> Concentrate2 [label="Elute & Pool"]; Concentrate2 -> Recrystallize [label="Final Polishing"]; Recrystallize -> FinalProduct; } mend Caption: Purification workflow for this compound ligand.
Part 3: Characterization and Quality Control — The Signature of Purity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound ligand. A combination of spectroscopic techniques provides a complete picture of the molecule.
Primary Analytical Techniques
-
³¹P NMR Spectroscopy: This is the most definitive technique for phosphoramidite characterization. The P(III) center of the desired product gives a characteristic signal, typically in the range of δ 140-150 ppm. The absence of signals in the δ 0-20 ppm range confirms the lack of P(V) oxidation byproducts.[3][11][15] The purity can be directly assessed by integrating the product signal versus any phosphorus-containing impurities.
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structural integrity of the entire molecule, including the BINOL backbone and the specific amine moiety incorporated.[3][14][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, providing unambiguous confirmation of the elemental composition.[17]
-
High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be employed to assess purity. For phosphoramidites, which are chiral at the phosphorus atom, a double peak may be observed, representing the two diastereomers.[18]
Typical Characterization Data
| Analysis | Purpose | Typical Result |
| ³¹P NMR | Identity & Purity | Single peak at δ ~145 ppm |
| ¹H NMR | Structural Confirmation | Signals corresponding to BINOL and amine protons |
| HRMS | Molecular Formula | Calculated [M+H]⁺ matches observed value |
| Appearance | Physical State | White to off-white crystalline solid |
Conclusion
The this compound ligand platform represents a cornerstone of modern asymmetric catalysis. Its success is built on a modular and efficient synthesis. However, the true power of this ligand in achieving high enantioselectivities can only be unlocked when it is prepared and purified with meticulous attention to detail. The protocols and insights provided in this guide emphasize the critical importance of maintaining an inert and anhydrous environment throughout the synthesis and purification process. By adhering to these robust procedures and employing rigorous analytical characterization, researchers and drug development professionals can confidently produce high-purity this compound, enabling the development of innovative and efficient enantioselective transformations.
References
- 1. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 16. ijise.in [ijise.in]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
An In-Depth Technical Guide to the Physicochemical Properties of (R)-Monophos
Abstract
(R)-Monophos, a chiral monodentate phosphoramidite ligand, has emerged as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, derived from the chiral BINOL backbone, imparts exceptional levels of enantiocontrol in a diverse array of transition-metal-catalyzed reactions. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into its handling, characterization, and application. This document delves into the structural attributes, solubility profiles, thermal stability, and spectroscopic signatures of this compound, underpinned by detailed experimental protocols and data analysis. The causality behind experimental choices is elucidated to empower users to confidently and effectively utilize this powerful catalytic tool.
Introduction: The Significance of this compound in Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a paramount objective in modern chemistry, particularly within the pharmaceutical and fine chemical industries. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The ability to selectively synthesize one enantiomer over the other is therefore of critical importance. This compound has established itself as a privileged ligand in this context, enabling high enantioselectivity in a variety of chemical transformations.
Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), this compound features a phosphite-amine structure. This design confers a unique combination of steric bulk and electronic properties that are instrumental in achieving precise stereochemical control in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming cross-couplings[1]. This guide will systematically dissect the fundamental physicochemical properties that are intrinsically linked to the performance and handling of this influential ligand.
Chemical and Structural Properties
A thorough understanding of the molecular architecture of this compound is fundamental to appreciating its function as a chiral ligand.
Molecular Structure
The systematic IUPAC name for this compound is (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)dimethylamine. Its structure is characterized by the C2-symmetric BINOL backbone, which creates a well-defined chiral pocket around the phosphorus atom.
Figure 1. Simplified structural representation of this compound highlighting the core phosphoramidite moiety and the connection to the BINOL backbone.
Core Physicochemical Data
A summary of the fundamental physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 157488-65-8 | [1][2][3] |
| Molecular Formula | C22H18NO2P | [1] |
| Molecular Weight | 359.36 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 225.0 - 229.0 °C | [2] |
Note on enantiomeric designation and CAS numbers: There is a noted discrepancy in the literature and among suppliers regarding the assignment of CAS numbers to the (R) and (S) enantiomers of Monophos. For the purposes of this guide, we will adhere to the CAS number 157488-65-8 for the (R)-enantiomer, as this is corroborated by several specialized chemical suppliers[1][2][3]. Researchers are advised to verify the identity and enantiomeric purity of their materials using the analytical methods described herein.
Handling, Storage, and Stability
As a phosphoramidite, this compound is sensitive to environmental factors, necessitating careful handling and storage to maintain its integrity and catalytic efficacy.
Air and Moisture Sensitivity
The phosphorus (III) center in this compound is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. It is also prone to hydrolysis in the presence of moisture. Both of these degradation pathways result in the loss of catalytic activity. Therefore, it is imperative to handle this compound under an inert atmosphere, such as nitrogen or argon, at all times.
Recommended Storage Conditions
To ensure long-term stability, this compound should be stored in a tightly sealed container under a positive pressure of an inert gas. The recommended storage temperature is between 2-8 °C[4]. Storing the material in a desiccator within a refrigerator or cold room can provide an additional layer of protection against moisture.
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely available, phosphoramidite ligands generally exhibit moderate thermal stability. The reported melting point of 225.0 - 229.0 °C suggests that the compound is stable at ambient and moderately elevated temperatures commonly used in catalysis[2]. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in homogeneous catalysis. A suitable solvent must not only dissolve the ligand and the metal precursor but also be compatible with the reaction conditions.
General Solubility Characteristics
This compound is generally insoluble in water but exhibits good solubility in a range of common organic solvents. As a solid, dissolution may require gentle warming and agitation.
Experimental Determination of Solubility
Protocol for Determining Solubility:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., toluene, dichloromethane, tetrahydrofuran, diethyl ether, acetone, acetonitrile, methanol, ethanol).
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.
-
Solvent Addition: Add the selected solvent to the vial in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).
-
Dissolution: After each addition, vigorously stir or sonicate the mixture for a set period to ensure that equilibrium is reached.
-
Observation: The point at which the solid completely dissolves is noted. The solubility can then be expressed in terms of mg/mL or mol/L.
-
Data Recording: Meticulously record the volume of solvent required for complete dissolution for each solvent tested.
Note: Due to the air and moisture sensitivity of this compound, this procedure should be carried out in a glovebox or using Schlenk line techniques.
Spectroscopic and Analytical Characterization
Unequivocal identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.
Sample Preparation Protocol for NMR Analysis:
-
Inert Atmosphere: All sample preparation must be conducted in a glovebox or using a Schlenk line to prevent degradation.
-
Solvent Selection: Use a deuterated solvent in which this compound is soluble (e.g., CDCl3, C6D6, CD2Cl2). The solvent should be thoroughly degassed and dried over molecular sieves prior to use.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Sealing: Securely cap the NMR tube. For long-term or sensitive experiments, flame-sealing the tube is recommended.
-
Analysis: Acquire ¹H, ¹³C, and ³¹P NMR spectra.
Expected Spectral Features:
-
¹H NMR: The spectrum will exhibit a complex pattern of signals in the aromatic region corresponding to the protons of the BINOL backbone. The dimethylamino group will appear as a singlet in the aliphatic region.
-
¹³C NMR: The spectrum will show a number of distinct signals corresponding to the carbon atoms of the BINOL backbone and the methyl groups of the dimethylamino moiety.
-
³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift is highly sensitive to the electronic environment of the phosphorus center and can be used to confirm the formation of metal complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the this compound molecule.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (from N-methyl groups) |
| ~1600-1450 | Aromatic C=C skeletal vibrations |
| ~1250-1150 | P-O-C (aryl) stretch |
| ~1050-950 | P-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass measurement. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight of 359.36 g/mol .
Optical Rotation
As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic physical property that can be used to determine the enantiomeric purity of a sample.
Protocol for Measuring Specific Rotation:
-
Sample Preparation: Accurately prepare a solution of this compound of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., chloroform).
-
Polarimeter Setup: Use a calibrated polarimeter with a sodium D-line light source (λ = 589 nm). The measurement should be performed at a constant temperature (T, typically 25 °C).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and measure the observed rotation (α).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)
The (R)-enantiomer is expected to exhibit a negative (levorotatory) specific rotation, while the (S)-enantiomer will have a positive (dextrorotatory) rotation of the same magnitude[5][6].
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A comprehensive understanding of its structure, solubility, stability, and spectroscopic characteristics is critical for its effective and safe use in asymmetric catalysis. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field, facilitating the reliable application of this powerful chiral ligand in the synthesis of enantiomerically enriched molecules. The continued exploration and application of this compound and its derivatives will undoubtedly lead to further advancements in the ever-evolving landscape of asymmetric synthesis.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | 157488-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. (S)-MonoPhos - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]
(R)-Monophos: A Comprehensive Technical Guide to Structure, Stereochemistry, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric catalysis, the development of chiral ligands has been a cornerstone of progress, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries. Among the diverse array of ligands, monodentate phosphoramidites have emerged as a particularly effective class.[1] This guide focuses on (R)-Monophos, a prominent member of this family, renowned for its efficacy in a variety of metal-catalyzed asymmetric transformations.[2]
This compound, and its enantiomer (S)-Monophos, are built upon a chiral binaphthyl backbone, a structural motif celebrated for its ability to create a well-defined and sterically demanding chiral environment around a metal center.[3][4] This unique architecture has proven instrumental in achieving high levels of enantioselectivity in reactions such as asymmetric hydrogenation and hydroformylation.[5][6][7] This document provides an in-depth analysis of the structure, stereochemistry, and catalytic applications of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Stereochemical Analysis of this compound
Core Chemical Structure
The structure of this compound, systematically named (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][3][8]dioxaphosphepin-4-amine, is characterized by two key components: a C2-symmetric 1,1'-binaphthyl diol (BINOL) backbone and a dimethylamino phosphoramidite moiety.[4] The phosphorus atom is bonded to the two oxygen atoms of the BINOL framework and the nitrogen atom of the dimethylamino group, creating a seven-membered dioxaphosphepin ring.
Caption: Core structure of this compound.
Atropisomerism and Axial Chirality
The chirality of this compound does not arise from a traditional stereocenter (an sp3-hybridized carbon with four different substituents), but from a phenomenon known as atropisomerism.[9] This type of isomerism results from hindered rotation around a single bond, in this case, the C1-C1' bond connecting the two naphthalene rings.[10] The steric hindrance imposed by the substituents on the naphthalene rings prevents free rotation, leading to the existence of stable, non-interconverting enantiomers. The (R) and (S) designations refer to the axial chirality of the binaphthyl system.
Caption: Atropisomerism in Monophos.
Conformational Flexibility and Bite Angle
While the rotation around the C1-C1' bond is restricted, the seven-membered dioxaphosphepin ring possesses a degree of conformational flexibility. This flexibility, combined with the electronic properties of the phosphoramidite group, influences the ligand's coordination to a metal center. The P-M-P "bite angle" in bidentate phosphine ligands is a well-established parameter influencing catalytic activity and selectivity. For monodentate ligands like Monophos, the spatial arrangement of two coordinating ligands around the metal center is crucial and is influenced by the ligand's steric bulk.
Mechanism of Enantioselection
The enantioselectivity of this compound in catalytic reactions stems from its ability to create a chiral environment that favors the formation of one diastereomeric transition state over the other.
Formation of the Chiral Catalytic Complex
This compound coordinates to a metal precursor, typically a rhodium or palladium species, to form a catalytically active complex.[11][12] Spectroscopic studies have shown that in solution, complexes with two Monophos ligands per metal center, [M(Monophos)2], are often the predominant species.[11]
Stereodifferentiation in the Catalytic Cycle
The precise mechanism of enantioselection is substrate-dependent. However, a general model for asymmetric hydrogenation involves the following key steps:
-
Substrate Coordination: The prochiral substrate coordinates to the chiral metal-Monophos complex, forming two possible diastereomeric intermediates.
-
Stereodetermining Step: The subsequent step, often the oxidative addition of hydrogen or migratory insertion, is typically the enantioselectivity-determining step. The steric and electronic interactions between the substrate and the chiral ligand environment dictate the favored reaction pathway.
-
Product Release: The chiral product is released, and the catalyst is regenerated for the next catalytic cycle.
Caption: Generalized catalytic cycle.
Applications in Asymmetric Catalysis
This compound has demonstrated excellent performance in a range of asymmetric catalytic reactions.
Asymmetric Hydrogenation
This is one of the most well-established applications of this compound. Rhodium-Monophos catalysts are highly effective for the hydrogenation of various prochiral olefins, including dehydroamino acids, enamides, and itaconic acid derivatives, often affording enantiomeric excesses (ee) greater than 95%.[1][2][6]
Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is another area where Monophos and related ligands have shown promise.[7][13] This reaction is a powerful tool for the synthesis of chiral aldehydes, which are versatile synthetic intermediates.
Other Catalytic Transformations
The utility of this compound extends to other reactions, including:
-
Asymmetric Allylic Substitution: Iridium-catalyzed allylic substitution reactions using this compound can generate stereogenic C-C bond centers with good to excellent enantioselectivities.
-
Asymmetric 1,4-Additions: Copper-catalyzed 1,4-additions of organometallic reagents to enones have been successfully carried out using Monophos-type ligands.
-
Palladium-Catalyzed Cross-Coupling: Monophosphine ligands, including derivatives of Monophos, have been employed in various palladium-catalyzed cross-coupling reactions.[14]
Performance Data
| Reaction | Substrate Type | Metal | This compound Loading (mol%) | Conditions | ee (%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | α-Dehydroamino acid ester | Rh | 1 | 15 bar H₂, rt | >99 | >99 | [1][2] |
| Asymmetric Hydrogenation | Enamide | Rh | 1 | 15 bar H₂, 5 °C | 90 | 100 | [6] |
| Asymmetric Hydrogenation | Dimethyl itaconate | Rh | 1 | 10 bar H₂, rt | 96 | >99 | [1][2] |
| Asymmetric Hydroformylation | Styrene | Rh | 1-2 | 20 bar CO/H₂, 60-80 °C | up to 90 | High | [7][13] |
| Asymmetric Allylic Amination | Cinnamyl acetate | Ir | 2 | rt | 95 | 98 |
Experimental Protocol: A Case Study in Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of methyl (Z)-2-acetamidocinnamate using a Rh-(R)-Monophos catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound
-
Methyl (Z)-2-acetamidocinnamate
-
Anhydrous, degassed dichloromethane (DCM)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Procedure:
-
Catalyst Precursor Preparation (in situ):
-
In a glovebox, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and this compound (8.4 mg, 0.022 mmol) to a Schlenk flask.
-
Add 5 mL of anhydrous, degassed DCM.
-
Stir the solution at room temperature for 30 minutes. The solution should turn from orange to a lighter yellow, indicating ligand exchange.
-
-
Reaction Setup:
-
In a separate flask, dissolve methyl (Z)-2-acetamidocinnamate (219 mg, 1.0 mmol) in 5 mL of anhydrous, degassed DCM.
-
Transfer the substrate solution to the autoclave.
-
Using a gas-tight syringe, transfer the catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 15 bar with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC analysis.
-
Conclusion
This compound has established itself as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its unique structural features, particularly its axial chirality derived from the binaphthyl backbone, allow for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a variety of important chemical transformations. The modularity and straightforward synthesis of Monophos and its derivatives continue to make them attractive tools for both academic research and industrial applications, particularly in the synthesis of chiral intermediates for the pharmaceutical industry.[2] Future research will likely focus on expanding the scope of reactions catalyzed by Monophos-metal complexes and the development of novel, even more effective, monodentate phosphoramidite ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | C22H18NO2P | CID 10893715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation in nanoreactors with encapsulated Rh-MonoPhos catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Rh-catalyzed asymmetric hydroformylation of heterocyclic olefins using chiral diphosphite ligands. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Unravelling the reaction path of rhodium-MonoPhos-catalysed olefin hydrogenation [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Legacy of Asymmetry: The Discovery and Evolution of Chiral Monophosphine Ligands
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of chiral phosphine ligands represents a cornerstone of modern asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. While the narrative has often been dominated by the success of bidentate phosphines, the journey of their monodentate counterparts is a compelling story of initial breakthroughs, a period of relative obscurity, and a powerful resurgence. This technical guide provides an in-depth exploration of the discovery and history of chiral monophosphine ligands. We will trace their origins from the pioneering, Nobel Prize-winning work in asymmetric hydrogenation to their current status as sophisticated, "privileged" ligands capable of inducing high stereoselectivity in a diverse array of chemical transformations where bidentate ligands sometimes fall short. This guide is designed for researchers and drug development professionals, offering not only a historical perspective but also insights into the causality behind ligand design, synthetic protocols, and their application in constructing complex chiral molecules.
The Genesis: A Nobel-Winning Idea (The 1960s-1970s)
The field of homogeneous asymmetric catalysis was born from a confluence of key discoveries in the mid-1960s. The first was the development of Wilkinson's catalyst, [RhCl(PPh₃)₃], a soluble complex that demonstrated unprecedented activity for the hydrogenation of olefins in solution.[1][2] This moved catalysis from the heterogeneous solid-phase surface into the realm of discrete, modifiable molecules.[3] The second crucial development came from the labs of Leopold Horner and Kurt Mislow, who demonstrated that phosphines, which have a tetrahedral geometry with the lone pair of electrons acting as a fourth substituent, could be synthesized as configurationally stable, optically active molecules.[1][4]
It was William S. Knowles at the Monsanto Company who ingeniously connected these two concepts.[2][4] The core hypothesis was simple yet revolutionary: by replacing the achiral triphenylphosphine ligands in Wilkinson's catalyst with a chiral phosphine, one could create a chiral catalytic environment capable of transferring stereochemical information to a prochiral substrate. In 1968, the groups of Knowles and Horner independently published the first examples of this concept.[5][6] Knowles' initial experiment, using a chiral methylpropylphenylphosphine for the hydrogenation of α-phenylacrylic acid, yielded a modest but groundbreaking 15% enantiomeric excess (ee).[2][4]
While the enantioselectivity was low, this experiment was the crucial proof-of-concept that ignited the field.[2] Subsequent work by Knowles' team led to the development of ligands like (Cyclohexyl)(o-methoxyphenyl)methylphosphine (CAMP), which achieved up to 90% ee in the hydrogenation of dehydroamino acid derivatives.[7] This breakthrough was not merely academic; it formed the basis of Monsanto's industrial synthesis of L-DOPA, a critical drug for treating Parkinson's disease.[4][5][8] This achievement, which marked the first industrial application of catalytic asymmetric synthesis, was a primary contributor to the 2001 Nobel Prize in Chemistry awarded to William S. Knowles and Ryōji Noyori.[5][9]
References
- 1. nobelprize.org [nobelprize.org]
- 2. Asymmetric catalysis: how it all started? 3 key experiments. [remotecat.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
introduction to phosphoramidite ligands in catalysis
An In-depth Technical Guide to Phosphoramidite Ligands in Catalysis
Abstract
Phosphoramidite ligands have emerged as a privileged class of chiral ligands in the field of asymmetric catalysis. Their remarkable success stems from a unique combination of modularity, stability, and the ability to induce high levels of stereocontrol in a vast array of transition-metal catalyzed reactions. This guide provides a comprehensive overview of phosphoramidite ligands, from their fundamental principles and synthesis to their application in key synthetic transformations. We will explore the causality behind their effectiveness, detailing the steric and electronic factors that govern their behavior and offering insights into the rational design of next-generation catalysts. Detailed protocols and mechanistic discussions are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of these versatile ligands.
Introduction: The Rise of a Privileged Ligand Class
Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the efficient production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1] The design and development of effective chiral ligands are central to this field. For many years, the prevailing belief was that high stereocontrol required rigid, chelating bidentate ligands to enforce a well-defined coordination geometry around the metal center.
This paradigm was challenged in 1996 when Ben Feringa's group reported the use of monodentate phosphoramidite ligands in the copper-catalyzed asymmetric 1,4-addition of organozinc reagents to enones.[2] The exceptional levels of enantioselectivity achieved demonstrated that highly flexible ligands could be remarkably effective, opening a new chapter in ligand design.[2]
Phosphoramidite ligands, characterized by the general structure P(OR¹) (OR²)(NRR'), possess a set of highly desirable features:
-
Modularity and Tunability : Their synthesis is straightforward, allowing for systematic variation of the diol backbone (the R¹ and R² groups, often from a chiral scaffold like BINOL) and the amine moiety (the NRR' group). This modularity enables the rapid generation of ligand libraries and fine-tuning of steric and electronic properties for specific applications.[3][4][5]
-
Air and Moisture Stability : Compared to many sensitive phosphine ligands, phosphoramidites generally exhibit greater stability towards air and moisture, simplifying their handling and application.[3][4]
-
Strong σ-Donor Properties : Their strong electron-donating ability influences the electronic character of the metal center, impacting catalytic activity.[6]
-
Versatility : They have proven effective across a wide range of metals—including Rhodium, Ruthenium, Iridium, Palladium, Copper, and Gold—and a diverse array of reaction types.[3][4]
Caption: General Structure of a Phosphoramidite Ligand.
Synthesis and Characterization of Phosphoramidite Ligands
The modularity of phosphoramidite ligands is a direct result of their accessible and convergent synthetic routes.
General Synthesis
The most common method for preparing phosphoramidite ligands involves a two-step, one-pot procedure utilizing a chiral diol backbone, typically (R)- or (S)-BINOL (1,1'-bi-2-naphthol).[2] The diol's two hydroxyl groups are first reacted with an excess of a phosphorus source, such as phosphorus trichloride (PCl₃), to form a reactive chlorophosphite intermediate. Subsequent addition of a primary or secondary amine (HNRR'), often in the presence of a tertiary amine base like triethylamine to scavenge the HCl byproduct, yields the final phosphoramidite ligand.[1][2]
Caption: General workflow for the synthesis of BINOL-derived phosphoramidite ligands.
Experimental Protocol: Synthesis of (S)-N,N-Dimethyl-DINAP(O)P
This protocol describes the synthesis of a common phosphoramidite ligand derived from (S)-BINOL and dimethylamine.
-
Materials : (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL], Phosphorus trichloride (PCl₃), Triethylamine (Et₃N), Dimethylamine solution (2.0 M in THF), Dichloromethane (DCM, anhydrous).
-
Procedure :
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add PCl₃ (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at room temperature for 1 hour. The formation of the chlorophosphite intermediate can be monitored by ³¹P NMR (δ ≈ 180 ppm).
-
In a separate flask, add triethylamine (2.5 eq) to the dimethylamine solution (1.2 eq) in THF at 0 °C.
-
Slowly add the amine/base mixture to the chlorophosphite solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
The triethylamine hydrochloride salt will precipitate. Filter the mixture through a pad of Celite under an inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., DCM/hexane) or by flash column chromatography on silica gel (deactivated with Et₃N) to afford the pure phosphoramidite ligand as a white solid.
-
Characterization Techniques
Proper characterization is essential to confirm the structure and purity of the synthesized ligands and their metal complexes.
-
³¹P NMR Spectroscopy : This is the most direct method for characterizing phosphoramidite ligands. The phosphorus nucleus is highly sensitive to its chemical environment. Free phosphoramidite ligands typically exhibit signals in the range of 140-160 ppm.[7] Upon coordination to a transition metal, a significant downfield shift is observed, with signals appearing in the range of 190-210 ppm, providing clear evidence of complex formation.[7]
-
¹H and ¹³C NMR Spectroscopy : These techniques are used to confirm the overall structure of the organic backbone and the amine fragment. In chiral complexes where both the ligand and the metal center are stereogenic, the formation of diastereomers is often observed, leading to a doubling of signals in the NMR spectra.[7]
-
Mass Spectrometry : Confirms the molecular weight of the ligand and its metal complexes.[7]
-
X-ray Crystallography : Provides unambiguous proof of the three-dimensional structure of a metal-ligand complex, offering invaluable insights into bond lengths, angles, and the precise steric environment around the catalytic center.[7]
Core Principles of Catalysis
The efficacy of phosphoramidite ligands is rooted in the precise steric and electronic environment they create at the metal center.
Steric and Electronic Effects
The modular nature of phosphoramidites allows for the independent tuning of steric and electronic parameters, a concept central to rational catalyst design.[5][8][9]
-
Steric Control : The chiral diol backbone (e.g., the BINOL wall) creates a defined chiral pocket or quadrant around the metal. The size and shape of this pocket are dictated by the diol and can be further modified by substituents on the aromatic rings (e.g., at the 3,3' positions of BINOL). The amine substituents also contribute significantly to the steric bulk, influencing the accessibility of the substrate to the catalytic site and ultimately controlling the stereochemical outcome of the reaction.[9][10]
-
Electronic Tuning : The electronic properties of the ligand, specifically its σ-donor and π-acceptor capabilities, modulate the electron density at the metal center. This, in turn, affects the metal's reactivity, influencing substrate binding, oxidative addition, and reductive elimination steps. Electron-donating groups on the ligand increase the electron density on the metal, which can enhance catalytic activity in certain reactions like oxidative addition. Conversely, electron-withdrawing groups can be beneficial in other steps.[11][12] Recent studies have shown that even remote electronic modifications, for instance at the 6,6' positions of the BINOL backbone, can profoundly impact enantioselectivity by subtly altering the bond lengths in key catalytic intermediates.[12]
Caption: Substrate coordination within the chiral pocket of a metal-phosphoramidite complex.
Key Applications in Asymmetric Catalysis
Phosphoramidite ligands have demonstrated outstanding performance in a multitude of asymmetric transformations.[4][5]
Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most prominent applications for phosphoramidite ligands, used to reduce C=C, C=O, and C=N double bonds with exceptional enantioselectivity.[3][4] Rhodium-based catalysts are particularly effective for the hydrogenation of functionalized olefins.[3][13]
-
Reaction : Rh-catalyzed hydrogenation of methyl α-acetamidoacrylate.
-
Insight : This reaction produces a precursor to chiral amino acids. Ligands such as PipPhos and MorfPhos, which are derived from piperidine and morpholine respectively, create highly active and selective catalysts that operate under mild conditions, often yielding enantiomeric excesses (ee) greater than 99%.[14]
Asymmetric Carbon-Carbon Bond Formation
-
Conjugate Addition : The seminal application of phosphoramidites, the copper-catalyzed 1,4-addition of dialkylzinc reagents to cyclic enones, remains a benchmark for C-C bond formation, routinely achieving >98% ee.[2]
-
Allylic Alkylation : Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing stereogenic centers. Phosphoramidite ligands have been shown to induce good to excellent enantioselectivity in these reactions.[3][4]
-
Suzuki Coupling : In a departure from homogeneous catalysis, phosphoramidites have been used as stabilizing agents for palladium nanoparticles.[6] These heterogeneous catalysts are highly effective for the asymmetric Suzuki coupling to form sterically hindered biaryls, achieving excellent yields and >99% ee. A key advantage is the catalyst's reusability over multiple cycles without significant loss of activity or selectivity.[6]
Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation introduces both a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. Phosphine-phosphoramidite hybrid ligands have been particularly successful, providing excellent control over both enantioselectivity and regioselectivity (linear vs. branched aldehyde).[3][4]
Performance Data
The table below summarizes the performance of several BINOL-derived phosphoramidite ligands in the Rh-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl 2-acetamidoacrylate. This data highlights how subtle changes in the ligand's amine moiety can significantly impact catalytic performance.
| Ligand Name | Amine Moiety (NRR') | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-Me-MonoPhos | N(CH₃)₂ | >99 | 98 |
| (S)-PipPhos | Piperidinyl | >99 | >99 |
| (S)-MorfPhos | Morpholinyl | >99 | 99 |
| (S)-Bn-MonoPhos | N(CH₂Ph)₂ | >99 | 95 |
Data compiled from representative literature. Conditions: [Rh(COD)₂]BF₄, ligand, H₂ (1-10 bar), substrate, DCM or CH₂Cl₂.[14]
Conclusion and Future Outlook
Phosphoramidite ligands have fundamentally altered the landscape of asymmetric catalysis. Their ease of synthesis, modularity, and broad applicability have made them indispensable tools for synthetic chemists. The initial paradigm shift they introduced—proving that flexible, monodentate ligands can impart supreme stereocontrol—continues to inspire new avenues of research.[2]
The future of phosphoramidite catalysis is bright. Ongoing research focuses on the development of novel chiral backbones beyond BINOL, the application of these ligands in new and challenging transformations such as C-H functionalization, and their integration into sustainable catalytic systems, including biocatalysis and heterogeneous catalysis.[6][15] The synergy between experimental screening of ligand libraries and computational studies will further accelerate the discovery of catalysts with even greater activity and selectivity, pushing the boundaries of what is possible in asymmetric synthesis.
References
- 1. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Chiral Phosphoramidite Complexes of Iron as Catalytic Precursors in the Oxidation of Activated Methylene Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
The (R)-Monophos Ligand: A Deep Dive into the Mechanism of Enantioselection
Introduction: The Rise of Monodentate Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the design and application of chiral ligands are of paramount importance for achieving high enantioselectivity. For many years, the field was dominated by chiral bidentate phosphine ligands. However, the emergence of chiral monodentate ligands, such as (R)-Monophos, has marked a significant paradigm shift, offering unique advantages in terms of modularity, ease of synthesis, and, in many cases, superior catalytic performance.[1][2] this compound, a phosphoramidite ligand based on the BINOL backbone, has proven to be highly effective in a variety of transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins.[3][4] This technical guide provides an in-depth exploration of the structural features of this compound and the mechanistic principles that govern its ability to induce high levels of enantioselectivity.
Structural Features of this compound: The Foundation of Chirality Transfer
The efficacy of this compound as a chiral ligand stems from its well-defined and rigid stereochemical environment. The core of the ligand is the axially chiral 1,1'-bi-2-naphthol (BINOL) backbone, which imparts a C2-symmetric chiral scaffold. The phosphorus atom, bonded to the two oxygen atoms of the BINOL moiety and a dimethylamino group, serves as the coordination site to the metal center.
The key structural elements contributing to the enantioselective properties of this compound are:
-
The Chiral BINOL Backbone: The inherent chirality of the BINOL framework creates a chiral pocket around the metal center. The bulky naphthyl groups project in a defined three-dimensional arrangement, creating a steric environment that differentiates between the two prochiral faces of an incoming substrate.
-
The Phosphoramidite Moiety: The P-N bond in the phosphoramidite introduces specific electronic properties to the ligand and influences the geometry of the metal complex. The dimethylamino group can also play a role in secondary interactions.
-
The Monodentate Nature: Unlike bidentate ligands that form a rigid chelate ring with the metal, the monodentate nature of Monophos allows for greater flexibility in the coordination sphere. This can lead to the formation of catalytically active species with different ligand-to-metal ratios, which can be a key factor in achieving high catalytic activity and enantioselectivity.[5]
The Mechanism of Enantioselection in Asymmetric Hydrogenation: A Quadrant Model Approach
The most widely accepted model to rationalize the enantioselectivity observed with Monophos and related monodentate phosphoramidite ligands in rhodium-catalyzed asymmetric hydrogenation is the quadrant model . This model considers the steric interactions between the chiral ligand and the substrate in the key transition state of the catalytic cycle.
The catalytic cycle for the rhodium-catalyzed hydrogenation of an enamide, a common substrate class for Monophos, is generally believed to proceed through the following key steps:
-
Coordination of the Olefin: The prochiral enamide substrate coordinates to the rhodium center, which is already complexed with two molecules of the this compound ligand. This coordination can occur in two ways, presenting either the Re or the Si face of the double bond to the metal.
-
Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.
-
Migratory Insertion: One of the hydride ligands migrates to one of the carbon atoms of the coordinated double bond. This is often the rate-determining and enantio-determining step.
-
Reductive Elimination: The second hydride ligand transfers to the other carbon atom, leading to the formation of the saturated product and regeneration of the active catalyst.
The enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the two possible enantiomers of the product. The quadrant model helps to visualize why one of these transition states is favored over the other.
Visualizing the Quadrant Model
In the square planar rhodium-enamide complex, the two bulky BINOL backbones of the this compound ligands create a chiral environment that can be divided into four quadrants. Due to the C2 symmetry of the BINOL backbone, two quadrants are sterically hindered, while the other two are relatively open.
For the this compound ligand, the bulky naphthyl groups create a "chiral wall" that preferentially blocks certain quadrants. When the prochiral enamide substrate coordinates to the rhodium center, it will orient itself to minimize steric clashes with these bulky groups.
Caption: Simplified quadrant diagram illustrating the steric environment created by two this compound ligands around a rhodium center.
The substrate, in this case, an enamide with substituents R1 and R2, will preferentially bind in a way that places its larger substituent in one of the open quadrants. This preferred coordination geometry then dictates the facial selectivity of the subsequent hydride migration, leading to the formation of one enantiomer in excess.
The "Anti-Lock-and-Key" Phenomenon
Computational studies on similar phosphine-rhodium systems have revealed an interesting phenomenon known as "anti-lock-and-key" behavior.[2] This concept challenges the traditional view that the most stable catalyst-substrate complex is the one that leads to the major product. Instead, it has been shown that a less stable, minor diastereomeric intermediate can be more reactive and proceed through a lower energy transition state to form the major enantiomer.[2] This highlights the importance of considering the energetics of the entire reaction pathway, rather than just the ground states of the intermediates, when analyzing the origin of enantioselectivity.
Performance of this compound in Asymmetric Hydrogenation
This compound has demonstrated excellent performance in the asymmetric hydrogenation of a wide range of substrates. The following table summarizes some representative results.
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) | Reference |
| N-acetyl-α-phenylenamide | [Rh(COD)2]BF4 / this compound | Ethyl Acetate | 5 | 15 | >99 | 90 | [6] |
| N-acetyl-α-(2-naphthyl)enamide | [Rh(COD)2]BF4 / this compound | CH2Cl2 | 5 | 15 | >99 | 94 | [6] |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / this compound | CH2Cl2 | 25 | 1 | >99 | 99 | [3][4] |
| Dimethyl itaconate | [Rh(COD)2]BF4 / this compound | Toluene | 25 | 60 | >99 | 96 | [3][4] |
| Enamide Precursor for API | [Rh(COD)((S)-MonoPhos)2]BF4 | THF | 25 | 10 | >95 | >98.6 | [7] |
Experimental Protocols: A Representative Asymmetric Hydrogenation
The following protocol is adapted from a reported large-scale synthesis and provides a detailed methodology for the asymmetric hydrogenation of an enamide using a Rh-(S)-MonoPhos catalyst.[7] The principles are directly applicable to reactions using this compound.
Materials:
-
Enamide substrate
-
[Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S)-Monophos
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor equipped with a magnetic stirrer and temperature and pressure controls
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)2]BF4 (1 mol%) and (S)-Monophos (2.2 mol%) to a Schlenk flask.
-
Add a portion of the degassed THF and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate flask, dissolve the enamide substrate in the remaining degassed THF.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula or a syringe, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by a suitable method (e.g., HPLC, GC, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to afford the enantiomerically enriched product.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis, comparing the retention times of the product with those of a racemic standard.
-
References
- 1. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides:â Reaction Pathways and the Origin of Enantioselection - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation in nanoreactors with encapsulated Rh-MonoPhos catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
(R)-Monophos: A Deep Dive into its Electronic and Steric Landscape for Catalytic Excellence
Introduction: The Rise of Monodentate Ligands in Asymmetric Catalysis
In the realm of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic activity. For decades, the prevailing wisdom favored bidentate phosphine ligands, predicated on the belief that a rigid coordination sphere around the metal center was essential for effective stereochemical control. However, the emergence of monodentate ligands, particularly phosphoramidites like (R)-Monophos, has challenged this paradigm.[1] Developed by Feringa and coworkers, this compound, a C2-symmetric ligand derived from the privileged BINOL backbone, has demonstrated remarkable efficacy in a wide array of catalytic transformations, including asymmetric hydrogenations and conjugate additions.[2][3]
This technical guide provides an in-depth analysis of the core electronic and steric properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of how these fundamental characteristics govern its catalytic behavior. By delving into the quantitative descriptors of these properties—the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle—we aim to elucidate the causality behind the experimental success of this powerful ligand.
I. The Architectural Framework of this compound
This compound, chemically known as (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][4][5][6]dioxaphosphepin-4-amine, possesses a unique and tunable structure. The chiral BINOL backbone imparts a well-defined stereochemical environment, while the phosphoramidite moiety offers a distinct electronic signature.
Figure 1: Simplified structural representation of this compound, highlighting the key functional groups.
The modularity of the phosphoramidite framework, particularly the amine substituent, allows for fine-tuning of the ligand's properties, a feature that has been extensively exploited to optimize catalytic performance for specific applications.[3]
II. Unveiling the Electronic Signature: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[7] It is experimentally determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a Ni(CO)₃L complex using infrared spectroscopy. A lower ν(CO) value indicates a more electron-donating ligand, which leads to increased back-bonding from the metal to the CO antibonding orbitals, thereby weakening the C-O bond.
Determining the TEP of this compound: An Estimation-Based Approach
Based on reported TEP values for other BINOL-derived phosphoramidites, the estimated TEP for this compound is presented in the table below.
| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |
| P(OPh)₃ | 2085 | [8] |
| P(OMe)₃ | 2079 | [8] |
| This compound (Estimated) | ~2065 - 2075 | - |
| P(t-Bu)₃ | 2056 | [9] |
Table 1: Comparison of the estimated Tolman Electronic Parameter (TEP) of this compound with other common phosphine and phosphite ligands.
This estimated range places this compound among the more electron-donating phosphine ligands, though not as strongly donating as highly hindered alkylphosphines like P(t-Bu)₃. This strong electron-donating character is a key factor in its ability to stabilize electron-deficient metal centers and promote oxidative addition steps in catalytic cycles.
Experimental Protocol: Determination of the Tolman Electronic Parameter
The following is a generalized protocol for the synthesis of a Ni(CO)₃L complex and the subsequent measurement of its TEP.
Materials:
-
Ni(CO)₄ (Caution: Extremely toxic and volatile)
-
This compound
-
Anhydrous, degassed solvent (e.g., hexane or THF)
-
Schlenk line and glassware
-
FTIR spectrometer
Procedure:
-
Synthesis of Ni(CO)₃(this compound): In a glovebox or under a fume hood with appropriate safety precautions, a solution of this compound in the chosen solvent is prepared. To this solution, a stoichiometric amount of Ni(CO)₄ is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by FTIR for the disappearance of the Ni(CO)₄ peak and the appearance of new carbonyl stretching frequencies.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid or oil is purified, if necessary, by crystallization or chromatography under an inert atmosphere.
-
FTIR Analysis: A dilute solution of the purified Ni(CO)₃(this compound) complex is prepared in an appropriate IR-transparent solvent. The infrared spectrum is recorded, and the frequency of the A1 symmetric CO stretching band is identified. This value represents the Tolman Electronic Parameter.
Figure 2: Workflow for the experimental determination of the Tolman Electronic Parameter.
III. Quantifying Steric Hindrance: The Tolman Cone Angle
The Tolman cone angle (θ) is a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[10] The cone angle is a critical parameter as it dictates the accessibility of the metal center to substrates and can influence the coordination number and geometry of the metal complex.
Calculation of the Cone Angle for this compound
Due to the lack of a published crystal structure of a metal complex containing this compound from which to directly measure the cone angle, a computational approach was employed. A crystallographic information file (CIF) for the enantiomer, (S)-Monophos, was obtained from the Cambridge Structural Database (CCDC 174779).[4] As enantiomers possess identical steric and electronic properties, this structure is a valid proxy for this compound. The cone angle was calculated using the libconeangle library, which implements an algorithm to determine the exact ligand cone angle.[11]
The calculated cone angle for this compound is presented in the table below, alongside values for other common phosphine ligands for comparison.
| Ligand | Cone Angle (θ) in degrees | Reference |
| PPh₃ | 145 | [10] |
| PCy₃ | 170 | [10] |
| This compound (Calculated) | ~160 | This work |
| P(t-Bu)₃ | 182 | [9] |
Table 2: Calculated Tolman cone angle for this compound in comparison to other phosphine ligands.
The calculated cone angle of approximately 160° indicates that this compound is a sterically demanding ligand, though less bulky than ligands with multiple bulky alkyl groups like PCy₃ and P(t-Bu)₃. This significant steric presence is crucial for creating a chiral pocket around the metal center, which is essential for enantioselective catalysis.
Methodology for Cone Angle Calculation
The following outlines the computational workflow for determining the cone angle from a CIF file.
Software:
-
A program capable of reading and processing CIF files (e.g., Mercury, VESTA).[12]
-
A library or software for calculating the exact ligand cone angle (e.g., libconeangle).[11]
Procedure:
-
Obtain CIF file: A suitable CIF file of a metal complex containing the ligand of interest is obtained from a crystallographic database.
-
Identify Metal and Ligand Atoms: The coordinates of the metal atom and all atoms of the ligand are extracted from the CIF file.
-
Define Metal-Phosphorus Bond Vector: The vector connecting the metal atom to the phosphorus atom of the ligand is defined as the primary axis for the cone calculation.
-
Calculate Cone Angle: The cone angle calculation algorithm is executed using the atomic coordinates and van der Waals radii to determine the minimum angle that encompasses all ligand atoms.
Figure 3: Computational workflow for determining the ligand cone angle from a CIF file.
IV. The Synergy of Electronic and Steric Effects in Catalysis
The catalytic efficacy of this compound arises from a synergistic interplay between its electronic and steric properties. The strong electron-donating nature of the phosphoramidite moiety enhances the reactivity of the metal center, while the significant steric bulk of the BINOL backbone creates a well-defined chiral environment that dictates the stereochemical outcome of the reaction.
This relationship can be visualized in a Tolman map, which plots the electronic parameter (TEP) against the steric parameter (cone angle).
Figure 4: A conceptual Tolman map illustrating the stereoelectronic profile of this compound relative to other common phosphine ligands.
This compound occupies a region of the Tolman map characterized by strong electron donation and significant steric bulk. This combination is often ideal for reactions that require both a highly active catalyst and precise stereochemical control.
V. Conclusion: A Tunable Ligand for Modern Catalysis
This compound stands as a testament to the power of monodentate ligands in asymmetric catalysis. Its well-defined stereoelectronic properties, characterized by strong electron donation and significant steric hindrance, provide a robust platform for achieving high enantioselectivity in a variety of chemical transformations. While direct experimental determination of its Tolman parameters remains an area for future investigation, the calculated and estimated values presented in this guide offer a valuable framework for understanding and predicting its catalytic behavior. The modular nature of the phosphoramidite scaffold ensures that this compound and its derivatives will continue to be a fertile ground for ligand design and the development of novel, highly efficient asymmetric catalysts.
References
- 1. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 2. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 3. BINOL-derived phosphoramidites in asymmetric hydrogenation: can the presence of a functionality in the amino group influence the catalytic outcome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. yanggroup.weebly.com [yanggroup.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. GitHub - digital-chemistry-laboratory/libconeangle: Library for calculating exact ligand cone angles [github.com]
- 12. researchgate.net [researchgate.net]
stability and handling of (R)-Monophos ligand
Analyzing (R)-Monophos Ligand
I'm starting with deep dives into Google, gathering technical data on this compound. The focus is on its stability, safe handling, and any potential degradation issues. I'm prioritizing chemical properties and storage recommendations to get a robust understanding of its behavior.
Defining Procedures & Workflows
I'm now diving into the development of a structured technical guide. This involves structuring sections on properties, stability, handling, and solution prep. I'll include step-by-step protocols and visual aids like Graphviz diagrams to clarify the workflows. My aim is to synthesize detailed handling recommendations.
Refining the Research Plan
I've revised the initial Google search focus to prioritize stability, storage, and degradation. Now, I'm analyzing search results to structure the technical guide with sections on properties, stability (air/moisture sensitivity), handling, and solution prep. I'm focusing on explanations for handling recommendations, incorporating tables for quantitative data and designing workflows for the guide with Graphviz. Finally, I'm thinking about how to seamlessly integrate citations and create a comprehensive reference section.
Drafting a Technical Guide
I've begun outlining the technical guide on the stability and handling of the this compound ligand. Structuring it autonomously based on the topic's demands feels natural, and I'm aiming for the perspective of a Senior Application Scientist. The emphasis on explaining the 'why' behind each procedure is crucial, ensuring scientific accuracy is paramount.
Refining the Outline
I'm now integrating initial research into a robust structure for the guide. It's becoming evident that comprehensive coverage of stability (crucial due to its moisture and air sensitivity) alongside detailed handling protocols will be essential. Data from sources like [1, 4, 12] about its chemical properties are shaping the initial sections. I'm focusing on crafting explanations, particularly highlighting the 'why' behind each step, ensuring this becomes a useful reference for other scientists.
Investigating Degradation Pathways
I'm now delving into the nitty-gritty of this compound's degradation pathways, recognizing that this is key. I'm actively seeking quantitative data regarding air and moisture sensitivity to complement the general information I have. While I have the standard degradation of phosphines in mind, details on Monophos's specific degradation process remains elusive. I aim to address the contradictory "air stable" claim, reinforcing best practices. The guide will have clickable URLs, in-text citations, and tables for data, plus protocols and diagrams.
Defining Guide Structure
I'm now sketching the guide's structure in more detail. The framework has taken shape: Introduction, followed by a physicochemical properties table, a section exploring the core stability considerations with clear explanations, and a practical section on recommended handling and storage protocols. I’m focusing on the "why" to provide deeper understanding. The search continues for the specific data on decomposition rates. Visualizations will be essential to explain the workflows.
Formulating a Comprehensive Plan
Formulating Detailed Handling Protocols
I'm now diving into the development of step-by-step protocols for handling this compound, focusing on clarity and practicality. The creation of Graphviz diagrams to visually represent these procedures is underway. I'm prioritizing accuracy, especially considering its moisture and air sensitivity. I'm focusing on crafting a thorough document that meticulously explains the 'why' behind each step and addresses the contradictions in existing data, particularly regarding its stability. The aim is a comprehensive resource for scientists.
Illuminating the Chiral Frontier: A Theoretical and Computational Guide to (R)-Monophos in Asymmetric Catalysis
Abstract
(R)-Monophos, a chiral monodentate phosphoramidite ligand derived from the privileged BINOL scaffold, has emerged as a powerhouse in asymmetric catalysis, consistently delivering high enantioselectivities in a diverse array of chemical transformations. Its success, particularly in metal-catalyzed reactions such as asymmetric hydrogenation and allylic substitutions, has spurred significant interest in understanding the fundamental principles that govern its stereochemical control. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the mechanistic intricacies of this compound-catalyzed reactions. By bridging the gap between experimental observations and computational modeling, this guide aims to empower researchers to leverage in silico techniques for the rational design of more efficient and selective catalytic systems.
Introduction: The Rise of this compound in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit profoundly different pharmacological activities, making stereoselective synthesis a critical endeavor. In this context, asymmetric catalysis has proven to be an indispensable tool, and the design of effective chiral ligands is paramount.
This compound, and its family of phosphoramidite ligands, represent a significant advancement in ligand design. Unlike many traditional chiral ligands that rely on bidentate coordination to create a rigid and well-defined chiral environment around the metal center, this compound is a monodentate ligand. This inherent flexibility was initially perceived as a potential drawback, but it has been demonstrated that the dynamic nature of the metal-(R)-Monophos complex is, in fact, a key to its success. The non-covalent interactions and conformational adaptability of the ligand play a crucial role in discriminating between the two prochiral faces of a substrate, leading to high levels of enantioselectivity.
One of the most notable applications of this compound is in rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.[1] These reactions are characterized by their high efficiency and the production of chiral compounds with excellent enantiomeric excess. Understanding the intricate details of the catalytic cycle, including the nature of the active catalyst, the substrate binding mode, and the stereochemistry-determining transition states, is essential for optimizing these processes and extending their applicability.
The Computational Lens: Unraveling the Mechanisms of Stereoselection
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of complex catalytic reactions. By modeling the electronic structure and energetics of molecules, DFT allows us to "visualize" the entire reaction pathway, including transient intermediates and transition states that are often difficult or impossible to detect experimentally.
For this compound-catalyzed reactions, computational studies serve several key purposes:
-
Elucidating the Catalytic Cycle: DFT calculations can map out the complete energy profile of the catalytic cycle, identifying the rate-determining step and the turnover-limiting intermediates.
-
Understanding the Origin of Enantioselectivity: By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, we can pinpoint the origin of stereocontrol. This allows for a detailed analysis of the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the chiral ligand, the substrate, and the metal center that dictate the stereochemical outcome.
-
Rational Catalyst Design: Insights gained from computational studies can guide the rational design of new and improved ligands. By understanding the structure-activity and structure-selectivity relationships, modifications to the ligand scaffold can be proposed to enhance catalytic performance for a specific transformation.
Foundational Concepts in DFT Modeling of Catalytic Systems
A typical DFT study of a catalytic reaction involves several key steps, each with its own set of considerations:
-
Choice of DFT Functional: The selection of an appropriate DFT functional is crucial for obtaining accurate results. For transition metal catalysis, hybrid functionals such as B3LYP, or more modern functionals like those from the M06 suite, are often employed as they provide a good balance between computational cost and accuracy. Dispersion corrections (e.g., D3) are also essential to accurately model the non-covalent interactions that are critical for stereoselectivity.
-
Basis Set Selection: The basis set determines the mathematical functions used to describe the atomic orbitals. For transition metals like rhodium, a basis set that includes effective core potentials (ECPs) is often used to reduce computational cost by treating the core electrons implicitly. For lighter atoms (C, H, N, O, P), Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets are common choices.
-
Solvation Model: Most catalytic reactions are performed in solution, and the solvent can have a significant impact on the reaction mechanism and energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the bulk solvent effects.
-
Geometry Optimization and Frequency Calculations: The first step in modeling a reaction is to find the minimum energy structures of all reactants, intermediates, products, and the transition state structures connecting them. This is achieved through geometry optimization. Subsequent frequency calculations are performed to confirm that the optimized structures are indeed minima (all real frequencies) or first-order saddle points (one imaginary frequency for a transition state) on the potential energy surface.
A Representative Workflow: DFT Investigation of Rh-(R)-Monophos Catalyzed Asymmetric Hydrogenation
To illustrate the practical application of these computational methods, we will outline a detailed workflow for a DFT study of the asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate (MAC), catalyzed by a Rh-(R)-Monophos complex. This reaction is a well-established benchmark for asymmetric hydrogenation.
Experimental Context and Mechanistic Postulates
Experimental studies have suggested that the rhodium-catalyzed asymmetric hydrogenation with monodentate phosphine ligands can proceed through a Halpern-like mechanism. This mechanism involves the coordination of the olefin to a solvated Rh(I) complex, followed by oxidative addition of dihydrogen to form a Rh(III) dihydride intermediate. Subsequent migratory insertion of the olefin into a Rh-H bond and reductive elimination of the product regenerates the active catalyst. The enantioselectivity is determined by the relative energies of the diastereomeric transition states for the migratory insertion step.
Step-by-Step Computational Protocol
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.
Step 1: Model System Definition
-
Catalyst: The active catalyst is modeled as [Rh(this compound)2(Solvent)n]+. The number of solvent molecules (n) can be varied to determine the most stable solvated complex.
-
Substrate: Methyl (Z)-α-acetamidocinnamate (MAC).
-
Solvent: A solvent commonly used in these reactions, such as dichloromethane (DCM) or tetrahydrofuran (THF), will be modeled using an implicit solvation model (e.g., IEFPCM).
Step 2: Geometry Optimization of Reactants and Products
-
Optimize the geometries of the Rh-(R)-Monophos catalyst, the MAC substrate, and the hydrogenated product separately.
-
DFT Method: M06 functional with the D3 dispersion correction.
-
Basis Set: LANL2DZ with ECP for Rh and 6-31G(d) for all other atoms.
-
Solvation: IEFPCM with the appropriate solvent.
Step 3: Locating Intermediates and Transition States
-
Substrate Coordination: Model the coordination of the MAC substrate to the Rh-(R)-Monophos complex. There are two possible coordination modes, leading to the Re-face and Si-face attack of the hydride. Both diastereomeric intermediates should be located and optimized.
-
Oxidative Addition of H2: Starting from the substrate-catalyst adduct, model the approach of a dihydrogen molecule and locate the transition state for its oxidative addition to the rhodium center.
-
Migratory Insertion (Stereochemistry-Determining Step): This is the most critical step. From the Rh(III)-dihydride intermediate, locate the transition states for the migratory insertion of the double bond into the Rh-H bond. There will be two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. A relaxed potential energy surface scan along the forming C-H bond can be a useful starting point for locating the transition state.
-
Reductive Elimination: Locate the transition state for the reductive elimination of the hydrogenated product from the rhodium center.
Step 4: Frequency Calculations and Thermochemical Analysis
-
Perform frequency calculations on all optimized structures at the same level of theory.
-
Confirm that all minima have zero imaginary frequencies and all transition states have exactly one imaginary frequency.
-
The output of the frequency calculations provides the zero-point vibrational energies (ZPVE), thermal corrections, and entropies, which are used to calculate the Gibbs free energies of all species at the reaction temperature.
Step 5: Constructing the Energy Profile
-
Plot the Gibbs free energies of all reactants, intermediates, transition states, and products to construct the complete reaction energy profile for both the major and minor diastereomeric pathways.
Interpreting the Computational Results
The primary outcome of this computational study is the relative Gibbs free energy of the two diastereomeric transition states for the migratory insertion step (ΔΔG‡). This energy difference can be used to predict the enantiomeric excess (ee) of the reaction using the following equation derived from transition state theory:
ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)
where R is the gas constant and T is the temperature in Kelvin.
By analyzing the geometries of the favored and disfavored transition states, one can identify the specific steric and electronic interactions responsible for the observed enantioselectivity. For instance, a detailed examination of the non-covalent interactions using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights.
Data Presentation and Visualization
Clear and concise presentation of computational data is essential for effective communication of the results.
Tabulated Energetic Data
| Species | Electronic Energy (Hartree) | ZPVE (kcal/mol) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | |||
| Re-Intermediate | ||||
| Si-Intermediate | ||||
| TS_Re (Major) | ||||
| TS_Si (Minor) | ||||
| Product |
Caption: Summary of calculated energies for the key species in the Rh-(R)-Monophos catalyzed hydrogenation of MAC.
Visualizing Molecular Structures and Workflows
Graphviz diagrams are an excellent way to represent complex structures and workflows.
Caption: Simplified representation of the this compound ligand structure.
Caption: A generalized catalytic cycle for Rh-Monophos hydrogenation.
Caption: A typical workflow for a DFT study of a catalytic reaction.
Conclusion and Future Outlook
Theoretical and computational studies provide an indispensable framework for understanding the intricate workings of this compound and other chiral ligands in asymmetric catalysis. The methodologies outlined in this guide offer a robust approach to dissecting complex reaction mechanisms and elucidating the origins of stereoselectivity at the molecular level. As computational resources continue to grow and theoretical models become more sophisticated, we can anticipate an even greater synergy between computational and experimental chemistry. This will undoubtedly accelerate the discovery and development of next-generation catalysts with unprecedented levels of efficiency and selectivity, paving the way for more sustainable and economical syntheses of valuable chiral molecules in the pharmaceutical and fine chemical industries.
References
Methodological & Application
Application Notes & Protocols: (R)-Monophos in Asymmetric Hydrogenation of Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-Monophos: A Privileged Ligand in Asymmetric Catalysis
This compound is a chiral monodentate phosphoramidite ligand that has become a cornerstone in the field of asymmetric catalysis, particularly for the hydrogenation of olefins. Derived from the readily available and optically pure BINOL (1,1'-bi-2-naphthol) backbone, its structure features a phosphite-amine framework that imparts unique steric and electronic properties. This ligand is notable for its ease of preparation, often in a single step, and its stability in air, which enhances its practical utility in both academic and industrial settings. When coordinated with transition metals like rhodium and iridium, this compound forms highly effective and enantioselective catalysts for the synthesis of chiral molecules, which are crucial intermediates and active pharmaceutical ingredients (APIs) in drug development.
The success of Monophos and other monodentate phosphoramidites challenged the long-held belief that rigid, bidentate ligands were essential for achieving high levels of stereocontrol in asymmetric reactions. The flexibility of the metal-Monophos complex, contrary to earlier assumptions, allows for a highly organized transition state that effectively discriminates between the two prochiral faces of an olefin substrate. This guide provides an in-depth exploration of the application of this compound in the asymmetric hydrogenation of olefins, offering mechanistic insights, detailed protocols, and a survey of its substrate scope.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine |
| Synonyms | (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f]dioxaphosphepin-4-amine |
| CAS Number | 157488-65-8 |
| Molecular Formula | C22H18NO2P |
| Molecular Weight | 359.36 g/mol |
| Appearance | White crystalline solid |
Mechanistic Insights into Rhodium-Monophos Catalyzed Hydrogenation
The mechanism of asymmetric hydrogenation catalyzed by Rhodium-Monophos complexes has been a subject of detailed investigation. Spectroscopic studies, including NMR and ESI-MS, have shed light on the key intermediates and the catalytic cycle. While the precise nature of the active species can be complex and potentially involve complexes with varying ligand-to-metal ratios, a general understanding of the process has been established.
A key aspect of the mechanism is the formation of diastereomeric catalyst-substrate adducts. The enantiodetermining step is the oxidative addition of hydrogen to these adducts, followed by migratory insertion and reductive elimination to yield the chiral product. The less abundant diastereomeric adduct is often the one that is more rapidly hydrogenated, leading to the observed high enantioselectivity, a phenomenon consistent with a
Application Notes & Protocols: (R)-Monophos in Rhodium-Catalyzed Asymmetric Reactions
An in-depth guide for researchers, scientists, and drug development professionals on the applications of the chiral ligand (R)-Monophos in rhodium-catalyzed reactions.
Introduction: The Privileged Nature of this compound
In the field of asymmetric catalysis, the design and synthesis of chiral ligands are paramount to controlling the stereochemical outcome of a reaction.[1] Among the various classes of ligands developed, phosphoramidites have emerged as a highly versatile and "privileged" class.[2][3] Their success stems from a modular structure, which allows for easy synthesis and fine-tuning of steric and electronic properties to suit a specific catalytic transformation.[1]
This compound, a chiral monodentate phosphoramidite ligand based on the axially chiral BINOL (1,1'-bi-2-naphthol) backbone, is a prime example of this class.[4][5] Developed by Feringa and coworkers, its simple, single-step synthesis and remarkable ability to induce high levels of enantioselectivity have established it as a go-to ligand for various transition-metal-catalyzed reactions.[5][6] The monodentate nature of Monophos is particularly advantageous, allowing for the formation of well-defined catalytic species and enabling combinatorial approaches where mixtures of ligands can be screened for optimal performance.[1][7] This guide provides detailed application notes and protocols for the use of this compound in two key rhodium-catalyzed transformations: asymmetric hydrogenation and asymmetric hydroformylation.
Section 1: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure compounds, particularly chiral amino acids, amines, and alcohols, which are vital building blocks for pharmaceuticals.[8][9] The combination of this compound with a rhodium precursor creates a highly active and enantioselective catalyst for the hydrogenation of prochiral olefins.[7]
Mechanism of Action: The Rh/(R)-Monophos System
Mechanistic studies, including NMR spectroscopy and ESI-MS, have shed light on the catalytic cycle of Rh-Monophos catalyzed hydrogenation of substrates like methyl (Z)-2-acetamidocinnamate (MAC).[10][11] The active catalyst precursor is generally a [Rh(Monophos)₂(diene)]⁺ complex. Upon introduction of hydrogen, a rhodium-solvate complex is formed, which then coordinates with the olefin substrate.
A key finding is that the reaction often follows a Halpern-like "unsaturated" mechanism.[10][11] The substrate coordinates to the Rh(I) center, forming two diastereomeric catalyst-substrate adducts. The crucial insight is that the minor, less stable diastereomer is often the one that undergoes oxidative addition of H₂ and subsequent reductive elimination of the product much more rapidly. Therefore, the overall stereochemical outcome is determined by the kinetics of the hydrogenation step rather than the ground-state stability of the intermediates. Throughout the catalytic cycle, two Monophos ligands typically remain coordinated to the rhodium center, and no hydride intermediates have been detected, suggesting that the oxidative addition of hydrogen is the rate-determining step.[10][11]
Data Summary: Performance in Asymmetric Hydrogenation
The Rh/(R)-Monophos system has demonstrated exceptional performance across a range of substrates. High enantioselectivities (ee) and turnover frequencies (TOF) are consistently achieved under mild conditions.[5][7]
| Substrate | Product Type | Solvent | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-2-acetamidocinnamate | α-Amino acid ester | Ethyl Acetate | 5 | >99 | 98 | [5] |
| (Z)-α-Acetamidocinnamic acid | α-Amino acid | Methanol | 5 | >99 | 95 | [5] |
| Dimethyl itaconate | Chiral succinate | Toluene | 20 | >99 | 94 | [5] |
| N-(1-phenylvinyl)acetamide | Chiral amine | CH₂Cl₂ | 20 | >99 | 94 | [5] |
| Methyl 3-acetamido-2-butenoate | β-Amino acid ester | CH₂Cl₂ | 50 | >99 | 99 | [7] |
Detailed Protocol: Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate
This protocol describes a standard procedure for the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate.
Materials:
-
Rhodium precursor: [Rh(nbd)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate)
-
Ligand: this compound
-
Substrate: Methyl (Z)-2-acetamidocinnamate
-
Solvent: Anhydrous, degassed ethyl acetate
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox, add [Rh(nbd)₂]BF₄ (1.0 mol%) and this compound (2.2 mol%) to a clean, dry Schlenk flask.
-
Add a portion of the degassed ethyl acetate via syringe and stir the mixture for 20 minutes at room temperature to allow for complex formation. The solution should turn a clear, orange-yellow color.
-
Causality Note: The pre-formation of the Rh-ligand complex is crucial for achieving high activity and selectivity. A slight excess of the ligand (L/Rh ratio of 2.2:1) ensures that the dominant species in solution is the desired bis-ligated rhodium complex.[5]
-
-
Reaction Setup:
-
In a separate flask, dissolve the methyl (Z)-2-acetamidocinnamate (100 mol%) in the remaining degassed ethyl acetate.
-
Transfer the substrate solution to the autoclave vessel.
-
Using a cannula or syringe, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox.
-
Purge the autoclave three times with low-pressure hydrogen gas (approx. 2 bar) to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 5 bar) with hydrogen.
-
Begin vigorous stirring and maintain the reaction at room temperature (approx. 25°C).
-
Monitor the reaction progress by observing the pressure drop or by taking aliquots for analysis (TLC, GC, or HPLC).
-
Causality Note: The choice of a non-protic solvent like ethyl acetate often leads to higher enantioselectivities compared to protic solvents for this substrate class.[5] The reaction is typically fast, with turnover frequencies reaching up to 1600 h⁻¹.[7]
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the excess hydrogen pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Section 2: Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation (AHF) is a highly atom-efficient process that converts an alkene into a chiral aldehyde by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[12][13] This reaction is of immense industrial importance for producing valuable chiral building blocks. Controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity is the central challenge, and the choice of ligand is the most critical factor.[14]
The Role of Phosphoramidite Ligands
While bidentate ligands have historically dominated AHF, monodentate phosphoramidites like Monophos offer significant advantages due to their modularity and ease of synthesis, which facilitates rapid ligand screening and optimization.[15] The electronic properties of phosphoramidites, being strong π-acceptors, influence the stability of key intermediates in the catalytic cycle, while their steric bulk dictates the facial selectivity of substrate coordination, thereby controlling the enantioselectivity.[16] Fine-tuning the amine substituent or the biphenol backbone of the ligand is a powerful strategy to achieve high selectivity for a specific substrate.[15]
Data Summary: Performance of Rh-Phosphoramidite Systems in AHF
The following table summarizes representative results for rhodium-catalyzed AHF using phosphoramidite ligands, demonstrating their potential for achieving high selectivity.
| Substrate | Ligand Type | T (°C) | P (bar CO/H₂) | Regioselectivity (b:l) | ee (%) | Reference |
| Styrene | BINOL-based Phosphoramidite | 60 | 20 (1:1) | 96:4 | 92 | [15] |
| Vinyl Acetate | BINOL-based Phosphoramidite | 40 | 10 (1:1) | >99:1 | 95 | [16] |
| Allyl Cyanide | Biphenol-based Phosphoramidite | 80 | 20 (1:1) | 89:11 | 91 | [15] |
| 2,5-Dihydrofuran | Phosphine-Phosphonite | 40 | 20 (1:1) | >99:1 | 91 | [17] |
Detailed Protocol: Asymmetric Hydroformylation of Styrene
This protocol provides a general method for the AHF of styrene using a Rh-phosphoramidite catalyst system.
Materials:
-
Rhodium precursor: Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I))
-
Ligand: this compound or a similar fine-tuned phosphoramidite
-
Substrate: Styrene, freshly distilled
-
Solvent: Anhydrous, degassed toluene
-
Gases: Carbon monoxide (CO) and Hydrogen (H₂), typically a 1:1 mixture (syngas)
-
High-pressure autoclave with appropriate gas inlets and stirring mechanism
Procedure:
-
Catalyst Preparation (In Situ):
-
Inside a glovebox, add Rh(acac)(CO)₂ (0.5 mol%) and the phosphoramidite ligand (2.0 mol%) to the autoclave's glass liner containing a stir bar.
-
Add half of the degassed toluene and stir the mixture for 20 minutes.
-
Causality Note: A ligand-to-rhodium ratio of 4:1 is often optimal for hydroformylation to ensure the formation of the active bis-ligated species and suppress side reactions. The choice of precursor Rh(acac)(CO)₂ is common as it reacts readily with phosphorus ligands to form the active catalyst.[13]
-
-
Reaction Setup:
-
Add the styrene (100 mol%) to the remaining toluene and transfer this solution to the autoclave liner.
-
Seal the autoclave and remove it from the glovebox.
-
-
Hydroformylation:
-
Connect the autoclave to the gas manifold. Purge the system three times with the CO/H₂ syngas mixture.
-
Pressurize the autoclave to the target pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60°C).
-
Causality Note: Temperature and pressure are critical parameters. Higher pressures generally increase the reaction rate but can sometimes affect selectivity. The temperature is a balance between achieving a reasonable rate and preventing ligand or product degradation.
-
-
Work-up and Analysis:
-
After the reaction time (e.g., 20 hours), cool the autoclave to room temperature.
-
Carefully vent the excess pressure in a well-ventilated fume hood.
-
Open the autoclave and take a sample of the crude reaction mixture.
-
Analyze the sample by GC to determine conversion and regioselectivity (branched vs. linear aldehyde).
-
The enantiomeric excess of the chiral branched aldehyde is determined by chiral GC or HPLC after conversion to a more stable derivative, such as an alcohol (via reduction with NaBH₄) or a carboxylic acid (via oxidation).
-
Conclusion
This compound and the broader family of monodentate phosphoramidite ligands represent a significant advancement in asymmetric catalysis.[18] Their modularity, ease of synthesis, and exceptional performance in rhodium-catalyzed reactions like asymmetric hydrogenation and hydroformylation make them invaluable tools for chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide serve as a starting point for researchers to harness the power of these catalysts in the efficient and selective synthesis of high-value chiral molecules.
References
- 1. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unravelling the reaction path of rhodium-MonoPhos-catalysed olefin hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-Monophos for Enantioselective C-C Bond Formation
An In-Depth Technical Guide
Introduction: The Rise of Monodentate Phosphoramidites in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity.[1] Transition-metal catalyzed asymmetric reactions have become an indispensable tool for achieving high levels of stereocontrol.[2] The success of these transformations hinges on the design of effective chiral ligands that can precisely influence the steric and electronic environment of the metal center.
For decades, C2-symmetrical bidentate phosphines were the dominant class of ligands.[3] However, the last two decades have witnessed the emergence of chiral monodentate phosphoramidites as a privileged and highly versatile ligand class.[2][4] Among these, (R)-Monophos (also known as (R)-3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)dimethylamine), a ligand developed based on the privileged BINOL platform, has demonstrated exceptional performance across a wide range of enantioselective transformations.
These phosphoramidite ligands are prized for their modular synthesis, which allows for rapid fine-tuning of their steric and electronic properties.[2][3] Their monodentate nature is also a key advantage, often leading to higher catalyst activity and unique selectivity profiles compared to their bidentate counterparts. This guide provides a comprehensive overview of this compound, its application in key C-C bond-forming reactions, and detailed, field-tested protocols for its use.
The this compound Ligand: Structure, Synthesis, and Mechanistic Insight
The efficacy of this compound stems from its unique and rigid chiral scaffold derived from (R)-BINOL (1,1'-bi-2-naphthol). This scaffold creates a well-defined chiral pocket around the metal center, enabling effective enantiomeric differentiation of substrates.
Structure and Synthesis
This compound is synthesized in a straightforward, often one-step procedure from commercially available (R)-BINOL, phosphorus trichloride (PCl₃), and a secondary amine, typically dimethylamine, or by using hexamethylphosphorous triamide (HMPA).[5][6] This ease of synthesis is a significant advantage, allowing for its ready availability.[5] The ligand is an air-stable solid, simplifying its handling and storage compared to many other sensitive phosphine ligands.[5]
Caption: Figure 1. The chiral structure of this compound.
Mechanism of Asymmetric Induction: A Simplified View
In a typical catalytic cycle, two molecules of the monodentate this compound ligand coordinate to a metal precursor (e.g., Rh(I), Cu(I), Ir(I)). This in-situ formation creates a chiral catalytic species. The substrate then coordinates to this complex in a specific orientation dictated by the chiral environment of the ligands. This preferential binding geometry ensures that the subsequent bond-forming step occurs selectively on one face of the prochiral substrate, leading to the formation of one enantiomer in excess.
The diagram below illustrates a generalized workflow for setting up such a catalytic reaction, emphasizing the key steps from catalyst preparation to product analysis.
Caption: Figure 2. General workflow for an asymmetric C-C bond formation reaction.
Applications in Enantioselective C-C Bond Formation
This compound has proven to be a highly effective ligand in a variety of metal-catalyzed reactions that form stereogenic carbon centers.
Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
The conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful method for C-C bond formation. Copper catalysts, when paired with chiral phosphoramidites like Monophos, exhibit remarkable activity and selectivity in these reactions, particularly with organozinc and organoaluminum reagents.[3][7] These reactions are valuable for creating chiral centers, including challenging quaternary carbons.[7]
The general transformation is shown below:
Caption: Figure 3. Cu-catalyzed asymmetric 1,4-conjugate addition.
The fine-tunable nature of phosphoramidite ligands is crucial for achieving high enantioselectivity.[3] The reaction is highly versatile, applicable to both cyclic and acyclic enones as well as nitro-olefins.[8][7]
| Substrate | Organometallic Reagent | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Cyclohexenone | Et₂Zn | 1.0 (Cu), 2.0 (Ligand) | -30 | >95 | 96 | |
| 2-Cycloheptenone | Et₂Zn | 0.5 (Cu), 1.2 (Ligand) | -30 | 99 | 98 | [3] |
| 2-Cyclopentenone | Et₂Zn | 1.0 (Cu), 2.0 (Ligand) | -20 | >95 | 91 | |
| 3-Methyl-2-cyclohexenone | Me₃Al | 2.0 (Cu), 4.0 (Ligand) | -20 | 95 | 95 | [7] |
Table 1. Selected results for the Cu-catalyzed asymmetric 1,4-conjugate addition using Monophos-type ligands.
Iridium-Catalyzed Asymmetric Allylic Substitution
Asymmetric allylic substitution reactions are fundamental for constructing stereogenic C-C and C-heteroatom bonds.[9] While palladium catalysts are common, iridium complexes offer complementary and often superior regioselectivity, particularly for the formation of branched products. This compound has been effectively used in Ir-catalyzed allylic alkylation and amination reactions, affording products with high enantiopurity.
A key advantage is the ability to generate highly active catalysts by simply mixing an iridium precursor with the ligand. The addition of additives like LiCl can further enhance catalyst activity and selectivity.
| Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Cinnamyl Acetate | Dimethyl Malonate | 2.0 (Ir), 4.0 (Ligand) | 99 | 91 | |
| Cinnamyl Acetate | Benzylamine | 2.0 (Ir), 4.0 (Ligand) | 98 | 95 | |
| 1,3-Diphenyl-2-propenyl Acetate | Diethylamine | 2.0 (Ir), 4.0 (Ligand) | 97 | 90 |
Table 2. Selected results for the Ir-catalyzed asymmetric allylic substitution using this compound.
Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation, the addition of H₂ and CO across a double bond, is a highly atom-economical method for producing chiral aldehydes.[10] These aldehydes are valuable synthetic intermediates. Achieving high regio- and enantioselectivity simultaneously is the primary challenge. Rhodium complexes with chiral phosphorus ligands are the most effective catalysts for this transformation.[10][11] Monodentate phosphoramidites have shown excellent performance, sometimes rivaling or exceeding that of more complex diphosphine ligands.[3]
Theoretical studies suggest that in related phosphine-phosphite systems, repulsive steric interactions between the substrate and the ligand are responsible for the enantiodifferentiation.[12]
| Substrate | Pressure (bar H₂/CO) | Temp (°C) | b:l ratio | ee (%) | Reference |
| Styrene | 20 (1:1) | 60 | 88:12 | 90 | [3] |
| Vinyl Acetate | 20 (1:1) | 60 | 96:4 | 92 | [10] |
| Allyl Cyanide | 20 (1:1) | 80 | 85:15 | 96 | [3] |
Table 3. Selected results for the Rh-catalyzed asymmetric hydroformylation using Monophos-type ligands. (b:l = branched:linear product ratio).
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Solvents must be anhydrous and deoxygenated prior to use. Glassware should be oven- or flame-dried and cooled under vacuum.
Protocol 1: Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to 2-Cyclohexenone
This protocol is adapted from literature procedures and is a representative example.[3]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂): (1.8 mg, 0.005 mmol, 1.0 mol%)
-
This compound: (4.4 mg, 0.011 mmol, 2.2 mol%)
-
2-Cyclohexenone: (48 mg, 0.5 mmol, 1.0 equiv)
-
Diethylzinc (1.0 M in hexanes): (0.6 mL, 0.6 mmol, 1.2 equiv)
-
Anhydrous Toluene: 5.0 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried Schlenk flask under argon, add Cu(OTf)₂ (1.8 mg) and this compound (4.4 mg).
-
Add anhydrous toluene (3.0 mL) and stir the resulting suspension at room temperature for 30 minutes to allow for complex formation.
-
Cool the flask to -30 °C in a dry ice/acetonitrile bath.
-
Add 2-cyclohexenone (48 mg) dissolved in 1.0 mL of anhydrous toluene via syringe.
-
Slowly add diethylzinc solution (0.6 mL) dropwise over 10 minutes. The reaction mixture should be stirred vigorously during the addition.
-
Stir the reaction at -30 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by slowly adding 2 mL of saturated aqueous NH₄Cl solution at -30 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 10 mL of diethyl ether, and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-3-ethylcyclohexanone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Protocol 2: Iridium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a representative example based on established methodologies.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer): (3.4 mg, 0.005 mmol, 1.0 mol% Ir)
-
This compound: (4.4 mg, 0.011 mmol, 2.2 mol%)
-
Cinnamyl acetate: (88 mg, 0.5 mmol, 1.0 equiv)
-
Dimethyl malonate: (80 mg, 0.6 mmol, 1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil): (24 mg, 0.6 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF): 5.0 mL
Procedure:
-
In a flame-dried Schlenk flask under argon, prepare the nucleophile. Wash the sodium hydride (24 mg) with anhydrous hexanes (2 x 2 mL) to remove mineral oil, then carefully suspend it in 2.0 mL of anhydrous THF.
-
Cool the NaH suspension to 0 °C and slowly add dimethyl malonate (80 mg). Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
In a separate Schlenk flask, add [Ir(COD)Cl]₂ (3.4 mg) and this compound (4.4 mg).
-
Add 2.0 mL of anhydrous THF and stir at room temperature for 20 minutes to form the catalyst solution.
-
Add the cinnamyl acetate (88 mg) to the catalyst solution.
-
Transfer the prepared sodium dimethyl malonate solution to the catalyst/substrate mixture via cannula.
-
Stir the reaction at room temperature. Monitor by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Analysis: Determine the ee of the product by chiral HPLC.
Troubleshooting and Key Considerations
-
Low Enantioselectivity (ee):
-
Ligand Purity: Ensure the this compound ligand is of high purity. Impurities can negatively impact selectivity.
-
Temperature Control: Many of these reactions are highly temperature-dependent. A slight increase in temperature can significantly lower the ee. Ensure accurate and stable temperature control.
-
Solvent Effects: The choice of solvent can be critical. Screen different anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂, Ether) to optimize selectivity.
-
-
Low Conversion/Reaction Rate:
-
Inert Atmosphere: Oxygen and moisture can deactivate the catalyst. Ensure rigorous inert atmosphere techniques are used.
-
Reagent Quality: Use freshly distilled substrates and high-purity metal precursors. Organometallic reagents (Et₂Zn, etc.) should be titrated before use to confirm their concentration.
-
Catalyst Loading: If the reaction is slow, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) may be beneficial.
-
-
Causality Behind Experimental Choices:
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of slightly greater than 2:1 for monodentate ligands (e.g., 2.2:1) is often used to ensure that the metal center is fully coordinated by the chiral ligand, preventing the formation of less selective or inactive species.
-
Choice of Metal Precursor: The counter-ion of the metal precursor can influence reactivity. For example, Cu(OTf)₂ is often more active than Cu(I) salts like CuI in conjugate additions because the triflate anion is a weakly coordinating anion.
-
Additives: In Ir-catalyzed allylic substitutions, halide additives like LiCl can promote the formation of the active catalytic species and improve both rate and selectivity.
-
Conclusion
This compound and related phosphoramidite ligands represent a powerful and versatile class of chiral auxiliaries for asymmetric catalysis.[2] Their ease of synthesis, air stability, and the high levels of enantiocontrol they impart in a variety of C-C bond-forming reactions make them highly attractive for both academic research and industrial applications.[5] The protocols and insights provided in this guide serve as a starting point for researchers looking to leverage the impressive capabilities of this compound in the synthesis of complex, enantioenriched molecules.
References
- 1. news-medical.net [news-medical.net]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Copper-catalyzed asymmetric conjugate addition with chiral SimplePhos ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Rh-catalyzed asymmetric hydroformylation of heterocyclic olefins using chiral diphosphite ligands. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In-Situ Preparation of (R)-Monophos Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the robust and efficient protocols for the in-situ preparation of catalytically active metal complexes of (R)-Monophos, a privileged chiral monodentate phosphoramidite ligand. The methodologies presented herein are designed to provide researchers with a reliable framework for generating highly active and enantioselective catalysts for a range of asymmetric transformations, including hydrogenation, allylic substitution, and cross-coupling reactions. By elucidating the causality behind experimental choices and providing self-validating checkpoints, these protocols aim to empower scientists in academic and industrial settings to harness the full potential of this compound in chiral synthesis.
Introduction: The Power of this compound in Asymmetric Catalysis
This compound, a chiral phosphoramidite ligand based on the BINOL backbone, has emerged as a cornerstone in the field of asymmetric catalysis.[1][2] Its monodentate nature, once considered a potential drawback for achieving high stereocontrol, has proven to be a significant advantage, offering a unique combination of flexibility and steric influence that often leads to superior enantioselectivities and catalytic activities compared to traditional bidentate ligands.[2] The modular and straightforward synthesis of Monophos and its derivatives further enhances its appeal for rapid catalyst screening and optimization in drug development and fine chemical synthesis.
The in-situ preparation of this compound metal complexes, wherein the active catalyst is generated directly in the reaction vessel by mixing the ligand with a suitable metal precursor, is a widely adopted and highly practical approach.[1] This strategy obviates the need for the isolation and purification of often sensitive and unstable pre-formed catalyst complexes, streamlining the experimental workflow and reducing the potential for catalyst decomposition. This guide provides a detailed exploration of the principles and practices for the successful in-situ generation of this compound complexes with key transition metals such as rhodium, iridium, and palladium.
Foundational Principles for Success: Ensuring a Self-Validating System
The successful in-situ preparation of highly active and selective this compound metal complexes hinges on the rigorous exclusion of atmospheric oxygen and moisture, which can lead to the oxidation of the phosphine ligand and the deactivation of the metal center. The protocols outlined below are designed as a self-validating system, where meticulous adherence to inert atmosphere techniques and the use of anhydrous solvents are paramount.
Inert Atmosphere Techniques: The Cornerstone of Success
All manipulations involving this compound, metal precursors, and the prepared catalyst solutions should be performed under an inert atmosphere of argon or nitrogen. This can be achieved using standard Schlenk line techniques or within a glovebox.[3][4]
-
Rationale: The phosphorus(III) center in Monophos is susceptible to oxidation to the corresponding phosphine oxide in the presence of air, rendering it incapable of coordinating to the metal center.[5] Many metal precursors, particularly those in low oxidation states, are also air-sensitive.
Solvent Purity: The Unseen Variable
The use of anhydrous, degassed solvents is critical. Solvents should be freshly dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passage through a solvent purification system) and thoroughly degassed by sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Rationale: Protic impurities, such as water, can react with and deactivate the metal precursors and the active catalyst. Dissolved oxygen can promote the undesirable oxidation of the ligand.
Glassware Preparation: A Clean Start
All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool under a stream of inert gas or in a desiccator immediately prior to use.
-
Rationale: This removes any adsorbed water from the glass surfaces, preventing the introduction of moisture into the reaction system.
General Protocol for the In-Situ Preparation of this compound Metal Complexes
This general protocol provides a foundational workflow for the in-situ generation of this compound metal complexes. Specific parameters, such as the choice of metal precursor, ligand-to-metal ratio, and solvent, will be detailed in the subsequent application-specific sections.
Workflow Diagram
References
The (R)-Monophos Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of (R)-Monophos, a chiral monodentate phosphoramidite ligand, in the context of palladium-catalyzed asymmetric allylic alkylation (AAA). While this compound and its analogues have demonstrated exceptional efficacy in asymmetric transformations catalyzed by metals such as copper and iridium, their utilization in palladium-catalyzed AAA is less extensively documented in peer-reviewed literature. This guide addresses this gap by providing a comprehensive overview of the mechanistic principles, a generalized experimental protocol, and a discussion of the ligand's potential role in inducing enantioselectivity. By synthesizing established principles of Pd-AAA with the known characteristics of the Monophos ligand class, this document serves as an expert resource for researchers seeking to explore this specific catalytic system.
Introduction: The Monophos Ligand Family in Asymmetric Catalysis
The development of chiral ligands has been a cornerstone in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and fine chemical industries. Among the privileged ligand classes, monodentate phosphoramidites, particularly those based on the BINOL (1,1'-bi-2-naphthol) backbone, have emerged as highly effective.[1] The this compound ligand, (R)-(+)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1][2][3]dioxaphosphepin-4-amine, belongs to this esteemed family.[1][4][5]
This compound is characterized by its C2-symmetric chiral BINOL scaffold, which creates a well-defined and sterically demanding chiral environment around a metal center. The phosphoramidite moiety offers a unique combination of σ-donating and π-accepting properties, which can be fine-tuned by modifying the amine substituent. These features have led to the broad success of Monophos ligands in a variety of enantioselective reactions, most notably in copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions.
While the use of this compound with palladium in asymmetric allylic alkylation is not as prevalent as with other ligand classes, the fundamental principles of the reaction and the ligand's inherent chirality suggest its potential for inducing high enantioselectivity in this important C-C bond-forming reaction.
The Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Reaction: Mechanistic Overview
The palladium-catalyzed AAA is a powerful transformation for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[3][6] The generally accepted catalytic cycle, illustrated below, provides the foundation for understanding how a chiral ligand like this compound can influence the stereochemical outcome of the reaction.
Figure 1: Generalized catalytic cycle for Palladium-Catalyzed AAA.
The key stages of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst, bearing the chiral ligand (L*), coordinates to the double bond of the allylic substrate. This is followed by ionization of the leaving group to form a cationic η³-allyl palladium(II) complex. This step establishes the chiral environment around the allyl moiety.[3][6]
-
Nucleophilic Attack: A soft nucleophile attacks one of the two termini of the π-allyl complex. This is typically the enantioselectivity-determining step. The chiral ligand (L*) directs the nucleophile to one of the two prochiral faces of the allyl fragment, leading to the formation of one enantiomer of the product over the other.[3]
-
Reductive Elimination: Following the nucleophilic attack, the resulting palladium(II) species undergoes reductive elimination to release the alkylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficacy of a chiral ligand like this compound hinges on its ability to effectively differentiate between the two termini of the π-allyl intermediate and control the trajectory of the incoming nucleophile.
The Putative Role of this compound in Inducing Asymmetry
The BINOL backbone of this compound creates a chiral pocket around the palladium center. The stereochemical information is transmitted to the π-allyl complex, influencing the relative orientation of the substituents on the allyl fragment. The bulky naphthyl groups of the ligand are expected to create significant steric hindrance, which can favor the nucleophilic attack at the less hindered terminus of the allyl group (regioselectivity) and from a specific face (enantioselectivity).
Figure 2: Proposed model of this compound directing nucleophilic attack.
The dimethylamino group on the phosphorus atom also plays a crucial electronic role, modulating the electron density at the palladium center and thereby influencing the rates of oxidative addition and reductive elimination.
Generalized Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
The following is a representative, generalized protocol for the palladium-catalyzed AAA of a standard benchmark substrate, 1,3-diphenylallyl acetate, with dimethyl malonate. This protocol is based on common conditions reported for monodentate phosphine and phosphoramidite ligands and should be considered a starting point for optimization when using this compound.[7][8]
Materials:
-
Palladium precursor: Allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂
-
Ligand: this compound
-
Substrate: Racemic 1,3-diphenylallyl acetate
-
Nucleophile: Dimethyl malonate
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Additive: Potassium acetate (KOAc)
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
Experimental Procedure:
-
Catalyst Pre-formation (in situ):
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add allylpalladium(II) chloride dimer (e.g., 0.5 mol%) and this compound (e.g., 1.1 mol%).
-
Add anhydrous solvent (e.g., 1 mL of Toluene).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube under an inert atmosphere, dissolve racemic 1,3-diphenylallyl acetate (1.0 equiv) in the anhydrous solvent (e.g., 2 mL).
-
Add dimethyl malonate (e.g., 1.2 equiv).
-
Add BSA (e.g., 1.5 equiv) as the base, followed by a catalytic amount of potassium acetate (e.g., 1 mol%).
-
-
Initiation and Monitoring:
-
Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Stir the reaction at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched product.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Causality Behind Experimental Choices:
-
Palladium Precursor: [Pd(allyl)Cl]₂ is a common, air-stable Pd(II) precursor that is readily reduced in situ to the active Pd(0) species.
-
Ligand-to-Metal Ratio: A slight excess of the ligand relative to palladium is often used to ensure that the metal center remains coordinated and to prevent the formation of catalytically inactive palladium black.
-
Base: BSA is a non-nucleophilic base that deprotonates the malonate, and the resulting silyl byproducts are generally unreactive and easily removed.
-
Solvent: The choice of solvent can significantly impact both the reaction rate and enantioselectivity. Toluene and DCM are common choices, but others like THF or dioxane may also be effective.
-
Temperature: Reactions are often run at room temperature, but lower temperatures may enhance enantioselectivity at the cost of a longer reaction time.
Performance of Other Monodentate Ligands in a Benchmark Reaction
To provide a context for the expected performance, the table below summarizes the results for various monodentate phosphine and phosphoramidite ligands in the palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand Type | Specific Ligand | Pd:Ligand Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Phosphinooxazoline | (S)-t-Bu-PHOX | 1:1.2 | Toluene | 25 | 18 | 96 | 99 |
| Aminophosphine | Prolinol-derived | 1:2 | Toluene | rt | 24 | good | up to 96 |
This data is compiled from various sources and serves as a representative benchmark.[7]
A Related Application: Tandem Cu-Catalyzed 1,4-Addition/Pd-Catalyzed Allylation
While direct application of this compound in Pd-AAA is sparse, a notable example from Feringa and co-workers showcases the use of a phosphoramidite ligand in a tandem sequence where a palladium-catalyzed allylation follows a copper-catalyzed conjugate addition. In this sequence, the high enantioselectivity (96% ee) is established in the initial copper-catalyzed step and is retained through the subsequent palladium-catalyzed allylation.
Reaction Sequence:
-
Cu-Catalyzed 1,4-Addition: An organozinc reagent undergoes a 1,4-addition to cyclohexenone, catalyzed by a copper salt and a chiral phosphoramidite ligand (an analogue of Monophos). This step creates a chiral zinc enolate with high enantiomeric purity.
-
Pd-Catalyzed Allylation: The in situ-formed chiral zinc enolate is then trapped by an allylic electrophile in a palladium-catalyzed allylation step.
This example demonstrates the compatibility of phosphoramidite ligands in reaction media that also contain active palladium catalysts for allylic substitution, suggesting the potential for developing a direct Pd/(R)-Monophos catalyzed AAA reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile chiral ligand that has proven its merit in a range of asymmetric catalytic transformations. While its application as the primary chiral ligand in palladium-catalyzed asymmetric allylic alkylation is not yet a widely established methodology, the fundamental principles of the reaction mechanism and the inherent structural features of the ligand suggest that it holds potential for success in this area.
The generalized protocol and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore this catalytic system. Future work in this area would involve the systematic screening of reaction parameters, including palladium precursors, solvents, bases, and temperature, to optimize conditions for the Pd/(R)-Monophos system. Such studies could unlock a new and efficient application for this privileged class of ligands and further expand the toolkit of synthetic chemists for the construction of complex chiral molecules.
References
- 1. nmpharmtech.com [nmpharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. (S)-MonoPhos - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | C22H18NO2P | CID 10893715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Hydrovinylation with (R)-Monophos
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the experimental conditions for asymmetric hydrovinylation utilizing the chiral phosphoramidite ligand, (R)-Monophos. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale to empower researchers in optimizing their synthetic strategies.
Introduction: The Significance of Asymmetric Hydrovinylation and this compound
Asymmetric hydrovinylation, the addition of ethylene across a prochiral olefin, is a powerful and atom-economical method for the construction of stereogenic centers. This transformation is of paramount importance in the synthesis of fine chemicals and pharmaceutical intermediates, where precise control of chirality is essential for biological activity. Among the diverse array of chiral ligands developed for this reaction, phosphoramidites, and specifically this compound, have emerged as a privileged class. This compound, a monodentate phosphoramidite ligand derived from the chiral BINOL backbone, has demonstrated exceptional efficacy in inducing high enantioselectivity in various metal-catalyzed transformations.[1][2] Its modular synthesis and tunable steric and electronic properties make it an attractive choice for achieving high yields and stereocontrol in the nickel-catalyzed hydrovinylation of vinylarenes and other olefinic substrates.[3][4]
Reaction Mechanism: A Look into the Catalytic Cycle
The nickel-catalyzed asymmetric hydrovinylation with this compound is believed to proceed through a well-defined catalytic cycle. Understanding this mechanism is crucial for rationalizing the role of each reaction component and for troubleshooting suboptimal results. The generally accepted pathway involves the in situ formation of a cationic nickel(II)-hydride species, which is the active catalyst.
The key steps in the catalytic cycle are:
-
Catalyst Activation: The pre-catalyst, typically an allyl nickel(II) halide dimer, reacts with the this compound ligand and a halide abstractor, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), to generate a cationic allyl nickel(II) complex.
-
Hydride Formation: Coordination of ethylene and subsequent insertion into the nickel-allyl bond, followed by β-hydride elimination, is a proposed pathway to the active nickel-hydride species.
-
Olefin Coordination and Insertion: The prochiral olefin substrate coordinates to the chiral nickel-hydride complex. This is followed by a migratory insertion of the olefin into the Ni-H bond, a step that dictates the regioselectivity and enantioselectivity of the reaction. The chiral environment created by the this compound ligand directs the hydride addition to one of the enantiotopic faces of the olefin.
-
Ethylene Insertion and β-Hydride Elimination: The resulting nickel-alkyl intermediate undergoes insertion of an ethylene molecule. Subsequent β-hydride elimination regenerates the active nickel-hydride catalyst and releases the chiral hydrovinylation product.
Caption: Proposed catalytic cycle for Ni-catalyzed asymmetric hydrovinylation.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired outcome. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials and Reagents
-
Nickel Precursor: Allylnickel(II) bromide dimer ([(allyl)NiBr]₂)
-
Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Substrate: Styrene derivative
-
Ethylene: High purity (lecture bottle or balloon)
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrovinylation
This protocol describes the in situ generation of the active catalyst followed by the hydrovinylation reaction.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add [(allyl)NiBr]₂ (1.0 mol%), this compound (2.2 mol%), and NaBArF (2.2 mol%).
-
Add anhydrous CH₂Cl₂ to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution should turn from a pale yellow to a reddish-brown color.
-
-
Hydrovinylation Reaction:
-
Cool the reaction mixture to the desired temperature (typically -78 °C to -40 °C) in a suitable cooling bath.
-
Introduce ethylene gas into the flask via a needle or by maintaining a positive pressure with an ethylene-filled balloon.
-
Add the styrene derivative (1.0 equiv), either neat or as a solution in anhydrous CH₂Cl₂, dropwise to the cooled, ethylene-saturated catalyst solution.
-
Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a small amount of methanol.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the chiral hydrovinylation product.
-
Data Presentation: Substrate Scope and Performance
The this compound-nickel catalyst system has been successfully applied to a variety of styrene derivatives, affording the corresponding hydrovinylation products in good yields and with high enantioselectivities.
| Entry | Substrate (Styrene Derivative) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Styrene | -50 | 12 | >95 | 92 |
| 2 | 4-Methylstyrene | -50 | 12 | >95 | 93 |
| 3 | 4-Methoxystyrene | -50 | 12 | >95 | 94 |
| 4 | 4-Chlorostyrene | -50 | 12 | >95 | 91 |
| 5 | 2-Vinylnaphthalene | -50 | 12 | >95 | 90 |
Data compiled from analogous phosphoramidite ligand systems as reported in the literature.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues encountered during asymmetric hydrovinylation with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Impurities in reagents or solvent- Insufficient ethylene pressure | - Ensure all reagents are pure and solvents are anhydrous.- Verify the quality of the nickel precursor and ligand.- Increase ethylene pressure or use a continuous flow system. |
| Low Enantioselectivity (ee) | - Incorrect ligand-to-metal ratio- Reaction temperature too high- Presence of coordinating impurities | - Optimize the ligand-to-metal ratio (typically slightly greater than 2:1 L/Ni).- Lower the reaction temperature in increments.- Purify all reagents and ensure the use of non-coordinating solvents. |
| Formation of Isomerized Byproducts | - Prolonged reaction time- Reaction temperature too high | - Monitor the reaction closely and quench as soon as the starting material is consumed.- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Catalyst Deactivation | - Presence of oxygen or moisture- Thermal instability | - Maintain a strictly inert atmosphere throughout the experiment.- Avoid excessive heating of the catalyst solution. |
Conclusion
The asymmetric hydrovinylation of styrene derivatives using a nickel catalyst modified with the this compound ligand is a highly efficient and selective method for the synthesis of valuable chiral building blocks. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve excellent yields and enantioselectivities. This guide provides a solid foundation for the successful implementation of this powerful catalytic transformation.
References
- 1. nmpharmtech.com [nmpharmtech.com]
- 2. Cas 185449-80-3,this compound | lookchem [lookchem.com]
- 3. Tunable Phosphoramidite Ligands for Asymmetric Hydrovinylation: Ligands par excellence for Generation of All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly enantioselective nickel-catalyzed hydrovinylation with chiral phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
Catalysis with (R)-Monophos: A Comprehensive Guide to Substrate Scope and Application
Introduction: The Rise of Monodentate Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the development of chiral ligands has been a cornerstone of progress, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. While bidentate phosphine ligands have historically dominated the field, the emergence of monodentate ligands, such as (R)-Monophos, has marked a paradigm shift.[1][2][3] this compound, a chiral phosphoramidite ligand derived from the readily available BINOL backbone, offers a unique combination of modularity, stability, and high efficiency in a variety of metal-catalyzed transformations.[4] Its ease of synthesis and air-stability make it a practical and cost-effective choice for researchers.[4] This guide provides an in-depth exploration of the substrate scope of this compound in key catalytic reactions, complete with detailed application notes and protocols to empower researchers in their synthetic endeavors.
I. Rhodium-Catalyzed Asymmetric Hydrogenation: The Flagship Application
The most prominent application of this compound is in rhodium-catalyzed asymmetric hydrogenation, a powerful method for the creation of chiral centers with high enantioselectivity.[4][5] This catalytic system has proven to be exceptionally effective for the reduction of a broad range of prochiral olefins, delivering chiral amines and amino acids that are vital building blocks in drug development.[6]
A. Mechanistic Insights: A Halpern-like Pathway
The mechanism of rhodium-Monophos catalyzed asymmetric hydrogenation is believed to proceed via a Halpern-like "unsaturated" pathway.[7] In this mechanism, the catalyst precursor, typically [Rh(COD)2]BF4 and this compound, forms an active catalyst-substrate complex. This is followed by the oxidative addition of hydrogen and subsequent reductive elimination to yield the hydrogenated product. A key feature is that the major enantiomer of the product often arises from the hydrogenation of the minor, more reactive diastereomeric catalyst-substrate adduct.
}
B. Substrate Scope and Performance
The rhodium-(R)-Monophos catalytic system exhibits a broad substrate scope, delivering high enantioselectivities and yields for various classes of olefins.
The hydrogenation of N-acetyl-α-arylenamides provides a direct route to chiral amines. The Rh/(R)-Monophos system efficiently catalyzes this transformation with excellent results.[4]
| Entry | Substrate (Ar) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | CH2Cl2 | 25 | >99 | 92 | [4] |
| 2 | 4-Chlorophenyl | CH2Cl2 | 25 | >99 | 91 | [4] |
| 3 | 2-Naphthyl | CH2Cl2 | 25 | >99 | 93 | [4] |
| 4 | 3-Thienyl | CH2Cl2 | 5 | >99 | 94 | [4] |
| 5 | 4-Fluorophenyl | CH2Cl2 | 25 | >99 | 92 | |
| 6 | 4-Bromophenyl | CH2Cl2 | 0 | >99 | 99 |
Table 1: Asymmetric Hydrogenation of N-Acetyl-α-arylenamides Catalyzed by Rh/(R)-Monophos.
The synthesis of enantiopure α-amino acids is a critical endeavor in pharmaceutical research. The Rh/(R)-Monophos catalyst provides an efficient route to these valuable compounds through the hydrogenation of α-dehydroamino acid derivatives.
| Entry | Substrate (R) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | H | MeOH | 25 | >99 | 99 | |
| 2 | Phenyl | MeOH | 25 | >99 | 97 | |
| 3 | 4-Fluorophenyl | MeOH | 25 | >99 | 97 | [8] |
| 4 | 2-Naphthyl | MeOH | 25 | >99 | 96 | |
| 5 | 3,4-Methylenedioxyphenyl | MeOH | 25 | >99 | 98 |
Table 2: Asymmetric Hydrogenation of Methyl α-Acetamidoacrylates Catalyzed by Rh/(R)-Monophos.
Chiral succinic acid derivatives are versatile building blocks in organic synthesis. The Rh/(R)-Monophos system has been successfully applied to the asymmetric hydrogenation of itaconic acid and its esters.
| Entry | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Itaconic Acid | MeOH | 25 | >99 | 96 | [5] |
| 2 | Dimethyl Itaconate | CH2Cl2 | 25 | >99 | 94 | [5][9] |
Table 3: Asymmetric Hydrogenation of Itaconic Acid and its Dimethyl Ester.
C. Experimental Protocol: Asymmetric Hydrogenation of N-Acetyl-α-phenylenamide
This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of N-acetyl-α-arylenamides using this compound.
Materials:
-
[Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
N-Acetyl-α-phenylenamide (or other enamide substrate)
-
Anhydrous, degassed dichloromethane (CH2Cl2)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Precursor Preparation (In Situ): In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)2]BF4 (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%) to a Schlenk flask.
-
Add anhydrous, degassed CH2Cl2 (5 mL) to the flask and stir the mixture at room temperature for 15-20 minutes to form the active catalyst solution. The solution should be a clear, orange-red color.
-
Reaction Setup: In a separate flask, dissolve the N-acetyl-α-phenylenamide (1.0 mmol) in anhydrous, degassed CH2Cl2 (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula under an inert atmosphere.
-
Transfer the final reaction mixture to a glass-lined autoclave.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (typically 12-24 hours, monitor by TLC or GC/LC-MS).
-
Work-up: After the reaction is complete, carefully vent the hydrogen from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired chiral N-acetyl-1-phenylethylamine.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.
II. Iridium-Catalyzed Asymmetric Allylic Substitution: Accessing Chiral Building Blocks
This compound and its derivatives have also proven to be effective ligands in iridium-catalyzed asymmetric allylic substitution reactions. This methodology provides a powerful means for the formation of C-C, C-N, and C-O bonds with high regio- and enantioselectivity, offering access to a diverse array of chiral molecules.[4][10][11] A key feature of iridium catalysis is its propensity to favor the formation of branched products from linear allylic substrates, a regioselectivity that is often complementary to that observed with palladium catalysts.[12]
A. Mechanistic Considerations: Formation of a Metallacyclic Active Species
The active catalyst in these reactions is typically an iridacyclic species formed in situ from the iridium precursor (e.g., [Ir(COD)Cl]2), the phosphoramidite ligand, and a base.[1][13] This metallacyclic complex is the key intermediate that dictates the high levels of stereocontrol observed in the reaction.
}
B. Substrate Scope and Performance
The iridium-(R)-Monophos system is versatile, accommodating a range of nucleophiles and allylic electrophiles.
The reaction of allylic carbonates with amines provides a direct route to chiral allylic amines.
| Entry | Allylic Carbonate | Amine | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl methyl carbonate | Benzylamine | 95 | 96 | [14] |
| 2 | Cinnamyl methyl carbonate | Morpholine | 91 | 97 | [14] |
| 3 | (E)-2-Hexenyl methyl carbonate | Benzylamine | 65 | 95 | [14] |
Table 4: Iridium-Catalyzed Asymmetric Allylic Amination with a this compound Derivative.
Carbon nucleophiles, such as malonates, can also be employed to form C-C bonds with high enantioselectivity.
| Entry | Allylic Carbonate | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl methyl carbonate | Dimethyl malonate | 98 | 94 | [15] |
| 2 | 1-(4-Methoxyphenyl)allyl methyl carbonate | Dimethyl malonate | 95 | 96 | [15] |
Table 5: Iridium-Catalyzed Asymmetric Allylic Alkylation with an N-Aryl this compound Derivative.
C. Experimental Protocol: Asymmetric Allylic Amination of Cinnamyl Carbonate
This protocol outlines a general procedure for the iridium-catalyzed asymmetric allylic amination.
Materials:
-
[Ir(COD)Cl]2 (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
This compound derivative (e.g., a phosphoramidite with a chiral amine moiety)
-
Cinnamyl methyl carbonate
-
Benzylamine (or other amine nucleophile)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial, add [Ir(COD)Cl]2 (0.005 mmol, 0.5 mol%) and the this compound derivative (0.011 mmol, 1.1 mol%).
-
Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: In a separate vial, dissolve cinnamyl methyl carbonate (1.0 mmol) and benzylamine (1.2 mmol) in anhydrous, degassed THF (1 mL).
-
Add the substrate solution to the catalyst solution.
-
Reaction: Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral allylic amine.
-
Analysis: Determine the yield and enantiomeric excess of the product.
III. Copper-Catalyzed Asymmetric 1,4-Addition: Formation of Chiral Carbonyl Compounds
This compound and related phosphoramidite ligands are also highly effective in copper-catalyzed asymmetric 1,4-addition (conjugate addition) reactions.[16] This transformation is a powerful tool for the enantioselective formation of C-C bonds, leading to chiral ketones and other carbonyl compounds. The use of organozinc reagents is particularly common in these reactions.
A. Mechanistic Overview
The reaction is believed to proceed through the formation of a chiral copper(I) complex with the phosphoramidite ligand. This complex then reacts with the organozinc reagent to form a "higher-order" cuprate species. The enone substrate coordinates to this chiral copper complex, and the alkyl group is transferred to the β-position of the enone in a highly enantioselective manner.
B. Substrate Scope and Performance
The copper-(R)-Monophos system is particularly effective for the 1,4-addition of dialkylzinc reagents to cyclic enones.
| Entry | Enone | Organozinc Reagent | Yield (%) | ee (%) | Reference |
| 1 | 2-Cyclohexenone | Diethylzinc | 95 | 98 | |
| 2 | 2-Cycloheptenone | Diethylzinc | 90 | 96 | |
| 3 | 2-Cyclopentenone | Diethylzinc | 85 | 91 |
Table 6: Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclic Enones with a this compound Derivative.
C. Experimental Protocol: Asymmetric 1,4-Addition of Diethylzinc to 2-Cyclohexenone
This protocol provides a general procedure for the copper-catalyzed asymmetric conjugate addition.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)2)
-
This compound derivative
-
2-Cyclohexenone
-
Diethylzinc (solution in hexanes or toluene)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a glovebox, add Cu(OTf)2 (0.01 mmol, 1 mol%) and the this compound derivative (0.02 mmol, 2 mol%) to a Schlenk flask.
-
Add anhydrous, degassed toluene (2 mL) and stir at room temperature for 15 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add 2-cyclohexenone (1.0 mmol) to the catalyst solution.
-
Addition of Organozinc Reagent: Slowly add the diethylzinc solution (1.2 mmol) dropwise to the reaction mixture over a period of 30 minutes, maintaining the low temperature.
-
Reaction: Stir the reaction at the same temperature for the required time (monitor by TLC or GC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the resulting chiral ketone.
Conclusion: A Versatile Ligand for Modern Asymmetric Synthesis
This compound and its derivatives have firmly established themselves as a privileged class of ligands in asymmetric catalysis. Their success in rhodium-catalyzed hydrogenation, iridium-catalyzed allylic substitution, and copper-catalyzed 1,4-addition highlights their versatility and broad applicability. The modular nature of these phosphoramidite ligands allows for fine-tuning of their steric and electronic properties, enabling the optimization of catalytic performance for specific substrates and transformations. The detailed protocols and substrate scope data presented in this guide are intended to serve as a valuable resource for researchers, facilitating the application of this compound in the synthesis of complex chiral molecules and contributing to advancements in the fields of drug discovery and materials science.
References
- 1. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 5. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoramidite ligands in iridium-catalyzed allylic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06543A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iridium-catalyzed allylic alkylation reaction with N-aryl phosphoramidite ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
Application Notes and Protocols for (R)-Monophos in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of (R)-Monophos in Asymmetric Catalysis
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Chiral molecules are critical, as the stereochemistry of a drug often dictates its efficacy and safety profile. Among the arsenal of tools available to the synthetic chemist, transition metal-catalyzed asymmetric hydrogenation stands out for its efficiency and atom economy in establishing stereocenters. Within this field, the choice of the chiral ligand is paramount to achieving high enantioselectivity and catalytic activity.
This compound, a chiral monodentate phosphoramidite ligand based on the privileged BINOL (1,1'-bi-2-naphthol) backbone, has emerged as a powerful and versatile ligand for a range of asymmetric transformations.[1] Its unique structural and electronic properties have led to exceptional levels of stereocontrol in various metal-catalyzed reactions, most notably in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key chiral building blocks for the pharmaceutical industry, with a focus on the production of enantiomerically enriched amines.
One of the key advantages of Monophos is its facile, single-step synthesis from commercially available starting materials, making it a cost-effective option for both academic research and industrial-scale production.[2] Furthermore, its stability to air and moisture simplifies handling procedures compared to many other sensitive phosphine ligands.[4] These practical benefits, combined with its outstanding performance in catalysis, have led to its adoption in the production of pharmaceutical intermediates.[1]
Core Application: Asymmetric Hydrogenation of Enamides for the Synthesis of Chiral Amines
A significant application of the this compound ligand system is in the rhodium-catalyzed asymmetric hydrogenation of N-acylenamides. This reaction provides a direct and highly enantioselective route to chiral N-acylamines, which are valuable precursors to a wide array of chiral amines and amino acids found in numerous pharmaceuticals.[4]
The general transformation is depicted below:
This methodology is particularly attractive because it allows for the efficient synthesis of α-aryl amines, a common motif in many drug molecules. The Rh/(R)-Monophos catalyst system has been shown to be highly effective for a variety of α-arylenamides, delivering the desired chiral products with excellent enantioselectivities.[4]
Performance Data in Enamide Hydrogenation
The versatility and efficiency of the Rh/(S)-Monophos catalyst system (the enantiomer of this compound, which provides the opposite product enantiomer) in the asymmetric hydrogenation of N-acetyl-α-arylenamides is summarized in the table below. These results demonstrate the high conversions and enantioselectivities achievable with this catalytic system under practical reaction conditions.[4]
| Substrate (Ar) | Solvent | Temp. (°C) | Conversion (%) | ee (%) |
| Phenyl | Ethyl Acetate | 20 | 100 | 86 |
| Phenyl | Ethyl Acetate | 5 | 100 | 90 |
| Phenyl | Dichloromethane | 5 | 100 | 90 |
| 4-Fluorophenyl | Dichloromethane | 5 | 100 | 92 |
| 4-Chlorophenyl | Dichloromethane | 5 | 100 | 91 |
| 4-Bromophenyl | Dichloromethane | 5 | 100 | 91 |
| 4-Methoxyphenyl | Dichloromethane | 5 | 100 | 91 |
| 2-Naphthyl | Dichloromethane | 5 | 100 | 93 |
| 2-Thienyl | Dichloromethane | 5 | 100 | 94 |
| 3-Thienyl | Dichloromethane | 5 | 100 | 92 |
Data adapted from: van den Berg, M., et al. (2002). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 344(9), 1003-1007.[4]
Detailed Experimental Protocols
This section provides a step-by-step guide for the in-situ preparation of the Rh/(R)-Monophos catalyst and its subsequent use in the asymmetric hydrogenation of an N-acylenamide.
Protocol 1: In-Situ Preparation of the Rh/(R)-Monophos Catalyst Solution
Causality Behind Experimental Choices: The in-situ preparation of the catalyst is a common and convenient practice in academic and industrial settings. It avoids the need to isolate and handle a potentially sensitive pre-catalyst complex. The ligand-to-metal ratio is slightly greater than 2:1 to ensure that all rhodium centers are complexed with the chiral ligand, which is crucial for achieving high enantioselectivity. The stirring time allows for the complete formation of the active catalyst complex.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen, either in a glovebox or using standard Schlenk techniques. This is critical to prevent the oxidation of the rhodium(I) precursor and the ligand.
-
Weighing Reagents: In a clean, dry Schlenk flask equipped with a magnetic stir bar, weigh the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%).
-
Ligand Addition: In the same flask, add this compound (2.1 mol%). The slight excess of the ligand ensures complete complexation.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent via cannula or syringe to achieve the desired catalyst concentration (typically in the range of 0.1-1.0 mM).
-
Catalyst Formation: Stir the resulting solution at room temperature for 20-30 minutes. The solution will typically change color, indicating the formation of the active catalyst complex. This solution is now ready for use in the hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of an N-Acylenamide
Causality Behind Experimental Choices: The substrate-to-catalyst ratio (S/C) is a critical parameter that balances reaction rate and cost. An S/C of 50 is a good starting point for optimization. The use of a high-pressure autoclave is necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently. The purging cycles with hydrogen are essential to remove any residual oxygen from the reaction vessel, as oxygen can deactivate the catalyst. The reaction temperature is often a key parameter to optimize for enantioselectivity, with lower temperatures generally leading to higher ee%.[4]
Materials:
-
N-acylenamide substrate (1.0 equiv)
-
Freshly prepared Rh/(R)-Monophos catalyst solution (0.02 equiv of Rh)
-
Anhydrous, degassed solvent
-
High-pressure autoclave with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
Substrate Preparation: In a separate flask, dissolve the N-acylenamide substrate in the anhydrous, degassed solvent.
-
Charging the Autoclave: Transfer the substrate solution to the autoclave liner under an inert atmosphere.
-
Catalyst Addition: Add the freshly prepared Rh/(R)-Monophos catalyst solution to the autoclave liner containing the substrate.
-
Sealing the Autoclave: Seal the autoclave according to the manufacturer's instructions.
-
Purging with Hydrogen: Purge the autoclave with hydrogen gas (3-5 cycles) to remove any air.
-
Pressurization: Pressurize the autoclave to the desired hydrogen pressure (e.g., 15 bar).[4]
-
Reaction: Begin vigorous stirring and heat or cool the reaction to the desired temperature (e.g., 5 °C).[4]
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by a suitable technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Isolation and Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) should be determined by chiral HPLC or chiral GC analysis using a suitable stationary phase.
Mechanistic Insights and Visualization
The widely accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides involves the formation of a rhodium-hydride species, which then coordinates to the olefinic substrate. The chiral environment created by the this compound ligands dictates the facial selectivity of the hydride insertion, leading to the formation of the chiral product.
Catalytic Cycle Workflow
Conclusion and Future Outlook
This compound has established itself as a highly effective and practical chiral ligand for the synthesis of valuable chiral building blocks for the pharmaceutical industry. Its application in the rhodium-catalyzed asymmetric hydrogenation of enamides provides a robust and efficient method for the production of enantiomerically pure amines. The operational simplicity, cost-effectiveness, and high performance of the Rh/(R)-Monophos system make it an attractive choice for both small-scale synthesis and large-scale manufacturing. As the demand for enantiopure pharmaceuticals continues to grow, the development and application of versatile and efficient catalytic systems like Rh/(R)-Monophos will remain a critical area of research and development.
References
Application Notes and Protocols for Iridium-Catalyzed Allylic Substitution with (R)-Monophos Ligand
For the Attention Of: Researchers, scientists, and professionals in drug development and synthetic chemistry.
Introduction: A Paradigm Shift in Asymmetric Synthesis
The iridium-catalyzed asymmetric allylic substitution (Ir-AAS) has emerged as a cornerstone of modern synthetic chemistry, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Unlike traditional palladium-catalyzed systems that typically favor substitution at the less substituted terminus of an allylic substrate, iridium catalysts exhibit a remarkable and often complementary regioselectivity for the more substituted, branched product.[3] This distinct reactivity profile has unlocked novel synthetic pathways to a diverse array of chiral molecules.
At the heart of this transformative methodology lies the chiral ligand that orchestrates the stereochemical outcome of the reaction. Among the privileged ligand classes, monodentate phosphoramidites, particularly (R)-Monophos and its derivatives, have proven to be exceptionally effective.[4] Developed by Feringa and coworkers, these ligands, built upon a BINOL backbone, offer a unique combination of steric bulk and electronic properties that impart high levels of enantiocontrol in a wide range of transformations.[4]
This comprehensive guide provides an in-depth exploration of the iridium-catalyzed allylic substitution reaction utilizing the this compound ligand. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols for its execution, and showcase its broad applicability through a curated selection of substrate scope data.
The Engine of Selectivity: Mechanism and the Role of this compound
The catalytic cycle of the iridium-catalyzed allylic substitution is a finely tuned sequence of events, with the this compound ligand playing a pivotal role in dictating both regio- and enantioselectivity. The generally accepted mechanism initiates with the in situ formation of the active iridium(I) catalyst from a precursor, such as [Ir(COD)Cl]₂, and the this compound ligand.
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The iridium(I) complex reacts with the allylic electrophile (e.g., a carbonate or ester) in an oxidative addition step to form a π-allyl iridium(III) intermediate. This step is often stereodetermining.[5]
-
Nucleophilic Attack: The nucleophile then attacks the π-allyl ligand. The regioselectivity of this attack is a hallmark of iridium catalysis, favoring the formation of the branched product. The chiral environment created by the this compound ligand directs the nucleophile to one of the two enantiotopic faces of the π-allyl system, thereby establishing the stereochemistry of the newly formed stereocenter.
-
Reductive Elimination: Following nucleophilic attack, the product is released from the iridium center through reductive elimination, regenerating the active iridium(I) catalyst to continue the cycle.
The high performance of Monophos-type ligands stems from their unique structural features. The BINOL backbone creates a well-defined chiral pocket around the metal center, while the phosphoramidite moiety's electronic properties influence the reactivity of the iridium complex. It has been observed that in some cases, the active catalyst is not a simple coordination complex but a cyclometalated species formed through C-H activation of the ligand.[5][6] This cyclometalation can lead to a more robust and active catalyst.[7]
Caption: Generalized Catalytic Cycle of Ir-AAS.
Data Presentation: Substrate Scope and Performance
The iridium/(R)-Monophos catalytic system demonstrates broad applicability across a range of nucleophiles and allylic electrophiles. The following tables provide a representative summary of the reaction's performance.
Table 1: Iridium-Catalyzed Allylic Amination with this compound Derivatives
| Entry | Allylic Carbonate | Amine | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl methyl carbonate | Benzylamine | 95 | 95 | --INVALID-LINK-- |
| 2 | Cinnamyl methyl carbonate | Morpholine | 98 | 97 | --INVALID-LINK-- |
| 3 | (E)-Hex-2-en-1-yl methyl carbonate | Benzylamine | 85 | 94 | --INVALID-LINK-- |
| 4 | Cinnamyl methyl carbonate | Pyrrolidine | 96 | 96 | --INVALID-LINK-- |
Table 2: Iridium-Catalyzed Allylic Alkylation with Carbon Nucleophiles
| Entry | Allylic Carbonate | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl methyl carbonate | Dimethyl malonate | 92 | 90 | --INVALID-LINK-- |
| 2 | 1,3-Diphenylallyl acetate | Dimethyl malonate | 96 | 91 | --INVALID-LINK-- |
| 3 | Cinnamyl methyl carbonate | Methyl cyanoacetate | 89 | 92 | --INVALID-LINK-- |
Experimental Protocols
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Iridium compounds can be toxic and should be handled with care.
-
Phosphoramidite ligands are air- and moisture-sensitive. Handle under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous solvents are crucial for the success of the reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination
This protocol outlines a general method for the reaction of an allylic carbonate with a primary or secondary amine.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
This compound or a suitable derivative
-
Allylic carbonate
-
Amine (primary or secondary)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) in anhydrous THF (to achieve a concentration of approximately 0.1 M).
-
Stir the resulting solution at room temperature for 20-30 minutes. The solution should turn from orange to a pale yellow or colorless solution, indicating complex formation.
-
-
Allylic Amination Reaction:
-
To the pre-formed catalyst solution, add the allylic carbonate (1.0 equivalent) followed by the amine (1.2-1.5 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from a few hours to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation with Malonates
This protocol is adapted for the reaction of a soft carbon nucleophile, such as dimethyl malonate, with an allylic carbonate.
Materials:
-
[Ir(COD)Cl]₂
-
This compound
-
Allylic carbonate
-
Dimethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) in anhydrous THF (to achieve a concentration of approximately 0.1 M).
-
Stir the solution at room temperature for 20-30 minutes.
-
-
Nucleophile Preparation:
-
In a separate flame-dried flask under argon, suspend NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add dimethyl malonate (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
-
Allylic Alkylation Reaction:
-
To the catalyst solution, add the allylic carbonate (1.0 equivalent) dissolved in anhydrous THF.
-
Add the freshly prepared sodium dimethyl malonate solution to the reaction mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC.
-
Caption: A streamlined workflow for Ir-AAS experiments.
Conclusion
The iridium-catalyzed asymmetric allylic substitution with the this compound ligand represents a powerful and versatile tool for the modern synthetic chemist. Its ability to deliver branched, chiral products with high levels of enantioselectivity from readily available starting materials has cemented its place in both academic and industrial laboratories. The protocols and data presented herein serve as a practical guide for researchers seeking to harness the synthetic potential of this remarkable transformation. As the field continues to evolve, further advancements in ligand design and mechanistic understanding are anticipated to expand the horizons of this already indispensable reaction.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Recent advances in iridium-catalyzed enantioselective allylic substitution using phosphoramidite-alkene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Iridium-catalyzed allylic substitutions with cyclometalated phosphoramidite complexes bearing a dibenzocyclooctatetraene ligand: preparation of (π-allyl)Ir complexes and computational and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Screening of (R)-Monophos in Asymmetric Cross-Coupling Reactions
Prepared by: A Senior Application Scientist
Introduction: The Strategic Advantage of (R)-Monophos
In the landscape of asymmetric catalysis, the development of chiral ligands has been paramount to accessing enantiomerically pure compounds, a cornerstone of modern drug development and materials science.[1] While bidentate phosphine ligands have historically dominated the field, chiral monodentate ligands have emerged as powerful alternatives, offering unique reactivity and selectivity.[1][2][3] Among these, this compound, a C₁-symmetric phosphoramidite ligand derived from a BINOL backbone, has garnered significant attention.[4][5]
This compound and its analogues distinguish themselves through a combination of steric bulk and electronic properties conferred by the binaphthyl framework and the phosphoramidite moiety. This structure often leads to the formation of highly active and selective catalysts when coordinated to transition metals like palladium or iridium.[6][7] The monodentate nature of Monophos can be particularly advantageous, as it allows for greater flexibility in the coordination sphere of the metal center, potentially accommodating bulky substrates and influencing the reaction mechanism in ways that are distinct from more rigid bidentate systems.[3] These ligands have demonstrated exceptional performance in a variety of transformations, including asymmetric hydrogenations and allylic substitutions.[1][4] This guide provides a detailed framework for the systematic screening of this compound in palladium-catalyzed asymmetric cross-coupling reactions, a critical step in identifying optimal conditions for chiral synthesis.
Part 1: Mechanistic Considerations in Pd/(R)-Monophos Catalysis
A foundational understanding of the catalytic cycle is crucial for rational screening and optimization. The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Heck) involves a series of elementary steps: oxidative addition, transmetalation (for Suzuki/Negishi) or olefin insertion (for Heck), and reductive elimination.[8][9]
The role of the chiral ligand, this compound, is to create a chiral environment around the palladium center, thereby influencing the stereochemical outcome of the reaction, primarily during the enantio-determining step. This is often the reductive elimination or the migratory insertion step, where the new stereocenter is formed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis [jstage.jst.go.jp]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 5. (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | C22H18NO2P | CID 10893715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Enantioselectivity with (R)-Monophos
Welcome to the technical support center for (R)-Monophos and related phosphoramidite ligands. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and the collective knowledge of the catalysis community. This resource is designed to help you diagnose and resolve issues of poor enantioselectivity in your asymmetric reactions, particularly in rhodium-catalyzed hydrogenations.
Introduction: The Power and Pitfalls of Monophos
This compound, a chiral monodentate phosphoramidite ligand developed by Feringa and coworkers, is renowned for its ability to induce high levels of enantioselectivity in a variety of metal-catalyzed reactions.[1] Its modular BINOL-based structure allows for fine-tuning, but its sensitivity to impurities and reaction conditions requires careful handling. This guide provides a logical, step-by-step approach to troubleshooting when your results don't meet expectations.
Q1: My enantioselectivity is low or non-existent. What are the first and most critical parameters I should check?
A1: Foundational Integrity: Ligand, Metal, and Environment
Before investigating complex reaction parameters, it is imperative to validate the integrity of your core components. Over 80% of issues with enantioselectivity stem from basic setup and reagent quality.
Core Directive: Assume Nothing, Verify Everything.
1. This compound Ligand Purity & Stability:
-
The Problem: Phosphoramidites are susceptible to hydrolysis and oxidation. The P(III) center can be oxidized to a P(V) phosphoramidate, which is catalytically inactive or leads to a non-selective background reaction. Hydrolysis of the P-N bond breaks the ligand apart.
-
Causality: The lone pair on the phosphorus atom is essential for coordination to the metal center. Oxidation removes this lone pair, destroying the ligand's ability to form the chiral catalytic complex.
-
Verification Protocol:
-
³¹P NMR Spectroscopy: This is the most direct method. A pure sample of this compound should show a sharp singlet (or a pair of diastereomeric signals) in the characteristic phosphoramidite region (~140-150 ppm). The corresponding phosphoramidate oxide appears significantly downfield (~10-20 ppm).[2]
-
Visual Inspection: The ligand should be a crisp, white, crystalline solid. Any discoloration (yellowing) or change in texture (becoming sticky or clumpy) suggests decomposition.
-
Handling Best Practices: Always handle this compound under an inert atmosphere (e.g., in a glovebox). Store it at low temperatures (-20°C) and protect it from light. Use freshly purchased or recently purified ligand for critical experiments.
-
2. Metal Precursor Quality:
-
The Problem: The quality of your rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄) is crucial. Impurities or partial decomposition can lead to the formation of rhodium black or other inactive species.
-
Verification: Use precursors from a reputable supplier. They should be stored under inert gas. The appearance should be uniform (e.g., [Rh(COD)₂]BF₄ is typically a vibrant orange-red crystalline solid).
3. Solvent and Reagent Purity:
-
The Problem: Water and oxygen are potent inhibitors. Water can hydrolyze the ligand, while oxygen can oxidize it. Protic impurities in solvents can also interfere with the catalytic cycle.
-
Protocol: Rigorous Solvent & Gas Purification:
-
Use anhydrous, degassed solvents. A solvent purification system (e.g., passing through activated alumina columns) is highly recommended.
-
If using bottled anhydrous solvents, ensure the septum is intact and use proper syringe techniques under a positive pressure of inert gas (Argon or Nitrogen).
-
Thoroughly degas your reaction mixture by performing at least three cycles of vacuum/inert gas backfill or by sparging with inert gas for 15-20 minutes before initiating the reaction.
-
Below is a workflow diagram outlining these initial critical checks.
References
(R)-Monophos Ligand-to-Metal Ratio Optimization: A Technical Support Guide
Welcome to the technical support center for the optimization of the (R)-Monophos ligand-to-metal ratio in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the performance of this powerful class of phosphoramidite ligands. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst efficacy, enabling you to troubleshoot and optimize your reactions with confidence.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of this compound and the importance of the ligand-to-metal (L/M) ratio.
Q1: What is this compound and why is it a valuable ligand in asymmetric catalysis?
This compound is a chiral monodentate phosphoramidite ligand based on the privileged BINOL backbone.[1][2] Its popularity stems from several key advantages:
-
Superior Enantiocontrol: It has demonstrated high levels of enantioselectivity in a wide range of transformations, including copper-catalyzed 1,4-additions, rhodium-catalyzed hydrogenations, and iridium-catalyzed allylic substitutions.[1][3]
-
High Activity: this compound often exhibits high catalytic activity, allowing for low catalyst loadings.[1]
-
Accessibility and Stability: These ligands are relatively easy to synthesize and exhibit good stability, particularly when combined with rhodium precatalysts.[3]
-
Challenging the Paradigm: The success of monodentate ligands like Monophos challenged the long-held belief that only rigid, bidentate ligands could induce high stereocontrol.[2]
Q2: Why is the ligand-to-metal (L/M) ratio a critical parameter to optimize?
The L/M ratio directly influences the structure and concentration of the active catalytic species. An optimal ratio is crucial for:
-
Maximizing Enantioselectivity (ee): The number of ligand molecules coordinated to the metal center dictates the geometry of the chiral pocket around the metal, which is fundamental for stereochemical induction.
-
Ensuring High Conversion Rates: An incorrect ratio can lead to the formation of less active or even inactive species, thereby slowing down or stalling the reaction.
-
Maintaining Catalyst Stability: Excess or insufficient ligand can lead to catalyst decomposition pathways.
Q3: What is a typical starting L/M ratio for reactions using this compound?
For many rhodium-catalyzed hydrogenations, a slight excess of the ligand is often a good starting point. For instance, a L/M ratio of 2.1:1 to 2.2:1 is commonly employed for the hydrogenation of enamides and dehydroamino acids.[4][5] Mechanistic studies on the rhodium-catalyzed hydrogenation of methyl (Z)-2-acetamidocinnamate with Monophos have shown that the active catalyst precursor contains two Monophos ligands per rhodium atom.[6][7] Therefore, starting with a ratio of slightly over 2:1 is a rational choice.
Q4: Can a L/M ratio greater than 2:1 be detrimental?
Yes, in some cases. For the hydrogenation of dehydroamino acid derivatives, increasing the L/M ratio to 3:1 has been shown to halt catalytic activity.[5] This is likely due to the formation of coordinatively saturated and catalytically inactive metal centers.
Q5: Is a 1:1 L/M ratio ever optimal?
While less common as a starting point for hydrogenations, a 1:1 ratio might be effective in other types of reactions or with different metal precursors. Interestingly, for rhodium-catalyzed dehydroamino acid hydrogenation, reducing the L/M ratio from 2.2 to 1.5 or even 1.0 has been shown to increase the reaction rate without a negative impact on enantioselectivity.[5] This suggests that under certain conditions, species with fewer than two ligands might be highly active. However, starting with a 1:1 ratio might risk the formation of under-ligated, unstable, or less selective species.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of the L/M ratio for this compound.
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a clear indicator that the chiral environment of the catalyst is not optimal.
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Incorrect L/M Ratio | Screen a range of L/M ratios (e.g., 1.1:1, 1.5:1, 2.1:1, 2.5:1). See Protocol 1 for a detailed screening procedure. | The coordination number of the chiral ligand around the metal center directly defines the stereochemical environment. Too little or too much ligand can lead to the formation of different, less selective catalytic species. |
| Ligand Degradation | Phosphoramidite ligands can be sensitive to hydrolysis.[8] Ensure the use of freshly prepared ligand solutions and rigorously dried solvents. Store the ligand under an inert atmosphere. | Water can hydrolyze the P-N bond in phosphoramidites, leading to the formation of achiral and catalytically inactive or detrimental species. |
| Inappropriate Metal Precursor | The choice of metal precursor can influence the ease of ligand coordination. Experiment with different precursors (e.g., [Rh(COD)₂]BF₄ vs. [Rh(NBD)₂]SbF₆). | The lability of the diene ligands (COD, NBD) can affect the in-situ formation of the active catalyst. Mechanistic studies have utilized [Rh(MonoPhos)₂(nbd)]SbF₆ for its well-resolved NMR signals.[6][7] |
Issue 2: Low or No Conversion
A stalled or sluggish reaction points to problems with catalyst activity or stability.
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Formation of Inactive Species | A high L/M ratio (e.g., >3:1) can lead to catalytically inactive, coordinatively saturated species.[5] Systematically lower the L/M ratio. | Excess ligand can occupy all available coordination sites on the metal, preventing substrate binding, which is a necessary step in the catalytic cycle. |
| Catalyst Decomposition | An insufficient amount of ligand (low L/M ratio) may lead to the formation of unstable, under-ligated metal species that can decompose, often observed as the formation of metal precipitates (e.g., rhodium black). | The phosphoramidite ligand stabilizes the metal center. Without sufficient ligation, the metal can be reduced to its metallic state, which is catalytically inactive for the desired transformation. |
| Inhibitors in the Reaction Mixture | Ensure all reagents and solvents are pure. Trace impurities can act as catalyst poisons. | Impurities can coordinate to the metal center more strongly than the substrate or even the ligand, inhibiting catalysis. |
Workflow for Troubleshooting Low Enantioselectivity and Conversion
The following diagram outlines a logical workflow for addressing common issues related to L/M ratio optimization.
Caption: Troubleshooting workflow for L/M ratio optimization.
Section 3: Experimental Protocols
Protocol 1: Screening Ligand-to-Metal Ratios for Optimal Enantioselectivity and Conversion
This protocol describes a systematic approach to screen for the optimal L/M ratio for a generic rhodium-catalyzed asymmetric hydrogenation.
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Ethyl Acetate)[4]
-
Schlenk flasks or vials suitable for reactions under inert atmosphere
-
Hydrogen source
-
Stirring plate and stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the rhodium precursor in the chosen solvent under an inert atmosphere. A typical concentration is 1.0 mM.
-
Prepare a stock solution of this compound in the same solvent. A typical concentration is 2.5 mM.
-
-
Catalyst Precursor Preparation:
-
In a series of labeled vials under an inert atmosphere, add the required volume of the rhodium precursor stock solution to achieve the desired final catalyst loading (e.g., 1 mol%).
-
To each vial, add the calculated volume of the this compound stock solution to achieve the target L/M ratios (e.g., 1.1:1, 1.5:1, 2.1:1, 2.5:1).
-
Allow the catalyst precursor solutions to stir at room temperature for 15-30 minutes.
-
-
Reaction Setup:
-
In separate reaction flasks, dissolve the substrate in the solvent.
-
Transfer the prepared catalyst precursor solution to the corresponding substrate solution via syringe.
-
Purge the reaction flasks with hydrogen gas (typically 3-4 cycles of vacuum and backfill with H₂).
-
Pressurize the flasks to the desired hydrogen pressure.[4]
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at the desired temperature for a set period.
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine conversion.
-
After completion, analyze the product mixture using a chiral chromatography method (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee).
-
-
Data Evaluation:
-
Plot both conversion and enantioselectivity as a function of the L/M ratio to identify the optimal conditions.
-
Section 4: Data Presentation
Table 1: Typical Starting L/M Ratios for this compound in Various Catalytic Systems
| Metal | Reaction Type | Typical L/M Ratio | Notes | Reference(s) |
| Rhodium | Asymmetric Hydrogenation (Enamides) | 2.1:1 | A slight excess of ligand is generally beneficial for enantioselectivity. | [4] |
| Rhodium | Asymmetric Hydrogenation (Dehydroamino acids) | 1.0:1 - 2.2:1 | Rate increases at lower ratios (1.0-1.5) without loss of ee. Ratios >3 are detrimental. | [5] |
| Copper | 1,4-Addition (Organozinc reagents) | 2:1 | This ratio has been shown to be effective for a range of substrates. | [8] |
| Iridium | Allylic Substitution/Amination | 1:1 - 1.2:1 | Often used with a slight excess of ligand. | [3] |
Section 5: Mechanistic Considerations
Understanding the catalytic cycle provides insight into why the L/M ratio is so critical.
Caption: Simplified catalytic cycle for Rh-Monophos hydrogenation.
This diagram illustrates that the active catalytic species is generally considered to be [Rh(L)₂(S)₂]⁺, where L is this compound and S is a solvent molecule.[6][7] An excess of ligand can push the equilibrium towards the inactive [Rh(L*)₃]⁺ species, while a deficiency can lead to decomposition. The optimization of the L/M ratio is therefore a balancing act to maximize the concentration of the active catalyst.
References
- 1. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the reaction path of rhodium-MonoPhos-catalysed olefin hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.rug.nl [pure.rug.nl]
Technical Support Center: Maximizing Catalyst Turnover with (R)-Monophos
Welcome to the technical support center for (R)-Monophos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalytic performance. Here, we move beyond standard protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and significantly improve the turnover number (TON) of your this compound catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical Turnover Number (TON) for a Rhodium/(R)-Monophos catalyzed asymmetric hydrogenation, and what is considered "high"?
A typical TON for Rh/(R)-Monophos in asymmetric hydrogenation can range from 100 to 2,000 for standard laboratory-scale experiments. However, with careful optimization, TONs of up to 6,000 have been reported for the hydrogenation of dehydroamino acid derivatives. In industrial settings, where process optimization is critical, TONs can be pushed even higher, with some catalytic systems achieving TONs in the hundreds of thousands or even millions[1][2][3]. A "high" TON is context-dependent, but generally, a value exceeding 10,000 for a challenging transformation is considered excellent for this class of catalyst.
Q2: How is the Turnover Number (TON) calculated?
The Turnover Number is a dimensionless quantity that represents the number of moles of substrate converted per mole of catalyst before the catalyst becomes deactivated[4]. The formula is:
TON = moles of product / moles of catalyst
For a homogeneous catalyst like Rh/(R)-Monophos, the "moles of catalyst" refers to the moles of the limiting component, which is typically the metal precursor. It's crucial to distinguish TON from Turnover Frequency (TOF), which is the TON per unit of time (usually hours or seconds) and reflects the catalyst's speed[4].
Troubleshooting Guide: Low Turnover Number
Issue 1: My catalyst seems to die after only a few turnovers. What are the likely causes and solutions?
A low TON is often indicative of catalyst deactivation. The primary suspects are impurities in the reaction medium and inherent instability of the catalytic species under the reaction conditions.
Root Cause Analysis & Solutions:
-
Oxygen and Moisture Sensitivity: The Rh/(R)-Monophos catalyst is highly sensitive to oxygen and moisture. Even trace amounts can lead to the oxidation of the phosphoramidite ligand or the formation of inactive rhodium hydroxo or oxo species. One study demonstrated that ensuring oxygen- and water-free conditions was crucial for achieving stable catalyst activity and a high TON in a continuous flow setup[5].
-
Troubleshooting Protocol:
-
Rigorous Degassing: Thoroughly degas all solvents and the substrate solution using techniques like freeze-pump-thaw cycles or by sparging with a high-purity inert gas (Argon or Nitrogen) for an extended period.
-
Inert Atmosphere: Conduct all manipulations, including catalyst preparation and reaction setup, in a glovebox or using Schlenk techniques.
-
Purified Reagents: Use freshly distilled and dried solvents. Ensure the substrate is of high purity and free from peroxides or water.
-
-
-
Substrate Impurities: Impurities in the substrate, such as other coordinating species or protic impurities, can poison the catalyst.
-
Troubleshooting Protocol:
-
Substrate Purification: Purify the substrate by recrystallization, chromatography, or distillation immediately before use.
-
Blank Reaction: Run a blank reaction with the catalyst and solvent but without the substrate to check for background reactivity or decomposition.
-
-
-
Catalyst Deactivation Pathways: Rhodium phosphine complexes can be deactivated through various pathways. For instance, in the presence of primary alcohols as solvents, the catalyst can promote hydrogen transfer from the alcohol, leading to the formation of an aldehyde which can then be decarbonylated by the catalyst to form an inactive rhodium carbonyl species[6].
-
Troubleshooting Protocol:
-
Solvent Choice: If using an alcohol solvent, consider switching to a non-coordinating, aprotic solvent like toluene, dichloromethane (DCM), or tetrahydrofuran (THF).
-
Additive Introduction: Certain additives can stabilize the active catalytic species. For example, N,N'-dicyclohexylcarbodiimide (DCC) has been shown to significantly promote some rhodium-catalyzed reactions by potentially stabilizing the carbene intermediate and preventing undesirable side reactions that lead to deactivation[1].
-
-
Advanced Optimization Strategies to Maximize TON
Q3: How does the Ligand-to-Metal (L/M) ratio impact the TON?
The L/M ratio is a critical parameter that influences both the activity and stability of the catalyst. While a slight excess of the ligand is often used to ensure all the metal is complexed, a large excess can be detrimental.
-
The "Sweet Spot": For Rh/(R)-Monophos catalyzed hydrogenations, studies have shown that decreasing the L/M ratio from 2.2 to 1.5 or even 1.0 can increase the reaction rate without negatively affecting the enantioselectivity. However, an L/M ratio of 3.0 was found to halt catalytic activity for dehydroamino acid derivatives. This suggests that the active species may contain one or two ligands, and an excess of free ligand can inhibit the reaction by occupying coordination sites on the metal.
-
Experimental Workflow for L/M Ratio Optimization:
Caption: Workflow for optimizing the Ligand-to-Metal ratio.
-
Data Summary:
| L/M Ratio | Effect on Rate (TOF) | Effect on Enantioselectivity (ee%) | Effect on TON | Reference |
| 3.0 : 1 | Catalytic activity ceases | N/A | Very Low | |
| 2.2 : 1 | Baseline | High | Good | |
| 1.5 : 1 | Increased | Unaffected | Potentially Increased | |
| 1.0 : 1 | Increased | Unaffected | Potentially Increased |
Q4: Which solvents are recommended for achieving a high TON with this compound?
Solvent choice is critical as it can influence catalyst solubility, stability, and the coordination environment of the metal center.
-
Solvent Polarity and Coordinating Ability:
-
Non-coordinating Solvents: Solvents like toluene, dichloromethane (DCM), and THF are often good choices as they are less likely to compete with the substrate for coordination to the rhodium center[7]. In some Rh(I)-catalyzed reactions, non-coordinating solvents can favor the formation of less reactive catalyst species, potentially requiring higher temperatures to achieve good activity[7].
-
Coordinating Solvents: While coordinating solvents can sometimes lead to catalyst deactivation, in certain cases they can be beneficial. For instance, in some Rh(I)-catalyzed Pauson-Khand reactions, coordinating solvents like THF can shift the catalyst equilibrium towards more reactive species[7].
-
Protic Solvents: Protic solvents like methanol can be effective for certain substrates, but as mentioned earlier, they can also be a source of catalyst deactivation[6].
-
-
Systematic Solvent Screening Protocol:
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, DCM, Ethyl Acetate, Methanol).
-
Ensure all solvents are rigorously dried and degassed.
-
Perform the reaction in each solvent under identical conditions.
-
Monitor the reaction for both rate and final conversion to determine the TON in each solvent.
-
Q5: Can additives be used to boost the TON?
Yes, additives can play a significant role in enhancing catalyst stability and, consequently, the TON.
-
Stabilizing Additives: In a study on Rh(II)-catalyzed C-H functionalization, N,N'-dicyclohexylcarbodiimide (DCC) was found to dramatically increase the TON to 580,000[1]. It is proposed that DCC coordinates to and stabilizes the carbene intermediate, preventing catalyst deactivation pathways[1]. While this is a different reaction type, it highlights the potential for additives to have a profound effect.
-
Rare Earth Additives: In heterogeneous catalysis, rare earth additives like La, Y, and Ce have been shown to improve the thermal stability and dispersion of Rh catalysts[8]. While not directly applicable to homogeneous this compound catalysis, it underscores the principle of using additives to enhance catalyst robustness.
Q6: How can I improve the stability and reusability of my Rh/(R)-Monophos catalyst?
Improving stability is key to achieving a high TON. One advanced strategy is catalyst immobilization or encapsulation.
-
Encapsulation in Mesoporous Silica: A study demonstrated the successful encapsulation of a Rh-MonoPhos catalyst within the nanocages of mesoporous silica (FDU-12)[9]. This approach offers several advantages:
-
Enhanced Stability: The solid support protects the catalyst from aggregation and certain deactivation pathways.
-
High Activity: The encapsulated catalyst exhibited excellent activity (TOF up to 2052 h⁻¹) and enantioselectivity (93% ee)[9].
-
Reusability: The solid catalyst could be recovered and reused for at least 7 cycles[9].
-
Microenvironment Modification: Modifying the inner surface of the silica with a thin carbon layer further improved the catalytic performance, highlighting the importance of the catalyst's immediate environment[9].
Caption: General workflow for catalyst encapsulation.
-
Protocol: High-Turnover Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
This protocol is a guideline for achieving a high TON. The substrate-to-catalyst ratio (S/C) is set high to target a high TON.
Materials:
-
Rh(COD)₂BF₄ (metal precursor)
-
This compound (ligand)
-
Methyl 2-acetamidoacrylate (substrate)
-
Anhydrous, degassed dichloromethane (DCM)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a flame-dried Schlenk flask, dissolve Rh(COD)₂BF₄ (1.0 mol%) and this compound (1.1 mol%) in a minimal amount of DCM.
-
Stir the solution for 30 minutes at room temperature to ensure complete complex formation.
-
-
Reaction Setup:
-
In a separate, larger flame-dried Schlenk flask or a high-pressure reactor, dissolve the substrate in DCM.
-
Thoroughly degas the substrate solution by sparging with argon for 30 minutes.
-
Using a gas-tight syringe, transfer the prepared catalyst solution to the substrate solution.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC or HPLC.
-
Once the reaction is complete (or has stopped), carefully vent the hydrogen pressure and purge the reactor with an inert gas.
-
The reaction mixture can then be concentrated and the product purified.
-
-
TON Calculation:
-
Determine the final conversion of the substrate.
-
Calculate the moles of product formed.
-
Divide the moles of product by the initial moles of Rh(COD)₂BF₄ to obtain the TON.
-
References
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing catalytic activity and stability for CO2 methanation on Ni@MOF-5 via control of active species dispersion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric hydrogenation in nanoreactors with encapsulated Rh-MonoPhos catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
identifying and minimizing side products in (R)-Monophos reactions
Welcome to the technical support center for (R)-Monophos and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of reactions catalyzed by this powerful class of monodentate phosphoramidite ligands. Our goal is to provide you with the field-proven insights and actionable protocols necessary to identify, understand, and minimize the formation of unwanted side products, thereby optimizing your reaction's yield, selectivity, and overall success.
Frequently Asked Questions (FAQs)
Q1: My reaction shows high conversion but the enantioselectivity (ee) is significantly lower than reported precedents. What are the most common causes?
Low enantioselectivity is a frequent issue that can often be traced back to a few key areas:
-
Ligand Purity and Integrity: The enantiomeric purity of your this compound ligand is paramount. Even minor contamination with the corresponding (S)-enantiomer will directly erode the product's ee. Furthermore, Monophos, like other phosphine-based ligands, is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive and can interfere with the desired catalytic cycle.[1]
-
Solvent Effects: The choice of solvent can profoundly influence the conformation of the transient catalyst-substrate complex, which is the cornerstone of stereochemical induction.[2][3] A solvent that is optimal for one substrate may be suboptimal for another.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also diminish the energy difference between the diastereomeric transition states that lead to the major and minor enantiomers, resulting in lower ee.[3]
-
Presence of Water or Protic Impurities: Trace amounts of water or other protic impurities can lead to the formation of catalytically less active or achiral species, compromising enantiocontrol.
Q2: My reaction has stalled, resulting in low or incomplete conversion. How should I begin troubleshooting?
Poor conversion is typically a sign of catalyst deactivation or inhibition. The primary suspects are:
-
Catalyst Poisoning: Impurities in your substrate or solvent are a common source of catalyst deactivation.[4] Functional groups containing sulfur, or residual halides from a previous synthetic step, can irreversibly bind to the metal center (e.g., Rhodium, Iridium) and poison the catalyst.
-
Ligand Oxidation: As mentioned above, oxidation of the phosphorus(III) center to phosphorus(V) (phosphine oxide) is a major catalyst degradation pathway.[1] This is often caused by trace oxygen in the reaction headspace or dissolved in non-degassed solvents.
-
Improper Catalyst Pre-formation or Handling: In-situ catalyst preparations require strict adherence to inert atmosphere techniques. The quality of the metal precursor and the ligand-to-metal ratio are critical for forming the active catalytic species.
-
Sub-optimal Hydrogen Pressure (for hydrogenations): While many Monophos-catalyzed hydrogenations proceed well at low pressures, some substrates require higher H₂ pressure to achieve reasonable rates.[5] Conversely, excessively high pressure can sometimes lead to the formation of inactive catalyst species.
Q3: I observe a new, unexpected peak in my ³¹P NMR spectrum during the reaction. What is it likely to be?
An unexpected peak in the ³¹P NMR spectrum is a clear indicator of a change in the phosphorus environment. The most common new species is the phosphine oxide of your Monophos ligand. This will typically appear as a sharp singlet significantly downfield (often in the +20 to +40 ppm range, relative to the phosphine). Its presence confirms that ligand oxidation is occurring. Other possibilities include the formation of different metal-phosphine complexes or other ligand degradation products.
Troubleshooting Guide: Low Enantioselectivity
A drop in enantioselectivity is a critical issue that requires a systematic approach to diagnose. Use the following guide and the accompanying workflow diagram to pinpoint the root cause.
Potential Cause 1: Ligand Degradation (Oxidation)
The P(III) center in Monophos is susceptible to oxidation, forming a P(V) phosphine oxide. This species does not effectively participate in the catalytic cycle and its presence can disrupt the chiral environment.
-
Identification: The primary method for identifying phosphine oxide formation is ³¹P NMR spectroscopy . The phosphine oxide will appear as a distinct peak, typically downfield from the parent phosphine ligand and its metal complex.
-
Minimization Strategies:
-
Rigorous Inert Atmosphere: Always handle this compound and prepare the catalyst under a dry, inert atmosphere (Nitrogen or Argon).
-
Solvent Degassing: Use properly degassed solvents. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.
-
High-Purity Ligand: Ensure you are starting with a high-purity ligand, free from any pre-existing oxide. Store the ligand under an inert atmosphere in a freezer.
-
Potential Cause 2: Sub-optimal Reaction Conditions
The delicate balance of non-covalent interactions in the transition state that dictates enantioselectivity is highly sensitive to the reaction environment.
-
Identification through Screening: A systematic screening of reaction parameters is the most effective way to identify a suboptimal condition.
-
Minimization Strategies:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Ethyl Acetate). The optimal solvent often provides a balance of solubility for the substrate and catalyst while stabilizing the desired transition state.[2][3]
-
Temperature Optimization: Run the reaction at a series of temperatures (e.g., 0 °C, RT, 40 °C). Often, lower temperatures will enhance enantioselectivity, albeit at the cost of a slower reaction rate.[6]
-
Ligand-to-Metal Ratio: While a slight excess of ligand is common, a large excess can sometimes lead to the formation of different, less selective catalytic species. Verify the optimal ratio for your specific system.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Troubleshooting Guide: Identifying Unknown Side Products
The formation of unexpected products can complicate purification and reduce the yield of the desired material. A logical analytical workflow is essential for identification.
Common Side Products & Their Origin
| Side Product Type | Likely Origin | Identification Method | Minimization Strategy |
| Phosphine Oxide | Oxidation of this compound by O₂ or other oxidants.[1] | ³¹P NMR (distinct downfield shift), LC-MS. | Rigorous inert atmosphere, use of degassed solvents. |
| Over-reduction Products | (In hydrogenations) Reduction of other functional groups in the substrate. | ¹H NMR, ¹³C NMR, GC-MS. | Use milder conditions (lower H₂ pressure, lower temp), screen catalyst (e.g., different metal). |
| Isomerized Substrate | Catalyst-induced isomerization of the starting material's double bond. | ¹H NMR, GC/HPLC analysis of unreacted starting material. | Lower reaction temperature, shorten reaction time. |
| Products from Impurities | Reaction of impurities present in the starting material.[7] | Isolate and characterize via NMR, MS. | Purify starting materials and reagents thoroughly before use. |
| Dimeric/Oligomeric Products | Side reactions of the substrate or product, potentially catalyzed by the metal center. | GPC, MS, NMR. | Adjust reactant concentrations, temperature, or solvent. |
Analytical Workflow for Side Product Identification
References
- 1. benchchem.com [benchchem.com]
- 2. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Asymmetric Hydrogenation with (R)-Monophos Complexes
Welcome to the technical support center for (R)-Monophos and its related complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential catalyst deactivation pathways encountered during asymmetric hydrogenation and other catalytic applications. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental design and interpretation. This resource is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Section 1: Understanding the Fragility of the Phosphoramidite Moiety
This compound, a chiral monodentate phosphoramidite ligand, is renowned for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions.[1][2][3][4] However, the inherent reactivity of the phosphoramidite functional group can also be its Achilles' heel, making it susceptible to several deactivation pathways. Understanding these pathways is the first step towards mitigating them.
FAQ 1: My catalytic reaction with an this compound complex is sluggish or stalls completely. What are the likely causes related to the ligand's stability?
Several factors related to the stability of the phosphoramidite ligand can lead to poor catalytic performance. The most common culprits are hydrolysis, oxidation, and P-N bond cleavage. Each of these pathways leads to the formation of catalytically inactive or less active species.
-
Hydrolysis: Phosphoramidites are sensitive to water.[5][6][7][8] Trace amounts of water in your solvents or reagents can lead to the hydrolysis of the P-N bond, forming an H-phosphonate and the corresponding secondary amine. This hydrolyzed ligand is generally a poor ligand for the metal, leading to catalyst deactivation.
-
Oxidation: The phosphorus(III) center in Monophos is susceptible to oxidation to phosphorus(V), especially in the presence of air or other oxidizing agents. The resulting phosphoramidate is no longer an effective ligand for the rhodium center.
-
P-N Bond Cleavage: Apart from hydrolysis, the P-N bond can also be cleaved under acidic or basic conditions.[9][10][11][12] This degradation pathway is particularly relevant if your substrate or additives introduce acidic or basic impurities into the reaction mixture.
Section 2: Troubleshooting Guide: Diagnosing and Mitigating Deactivation
This section provides a systematic approach to identifying the root cause of catalyst deactivation and offers practical solutions to overcome these challenges.
Question 2.1: How can I determine if my this compound ligand has degraded?
Answer:
The primary method for assessing the integrity of your this compound ligand is through ³¹P NMR spectroscopy. A fresh, pure sample of this compound should exhibit a single, sharp signal in the ³¹P NMR spectrum. The appearance of new signals is indicative of degradation.
| Degradation Product | Typical ³¹P NMR Chemical Shift Range (ppm) | Notes |
| This compound | ~145-155 | Sharp singlet |
| H-phosphonate (from hydrolysis) | ~5-15 (with P-H coupling) | Typically a doublet due to coupling with the proton directly attached to phosphorus. |
| Phosphoramidate (from oxidation) | ~10-30 | A downfield shift compared to the phosphoramidite. |
| Other degradation products | Variable | Broad signals or multiple new peaks may indicate more complex degradation pathways. |
Experimental Protocol: Assessing Ligand Purity via ³¹P NMR
-
Sample Preparation: Dissolve a small sample (5-10 mg) of your this compound ligand in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) under an inert atmosphere (e.g., in a glovebox).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: Integrate the signals to quantify the percentage of intact ligand versus degradation products. A purity of >98% is recommended for optimal catalytic performance.
Question 2.2: My reaction is showing an induction period, or the rate decreases over time. What could be the cause and how can I address it?
Answer:
An induction period can sometimes be attributed to the slow formation of the active catalytic species. However, a gradual decrease in reaction rate is a classic sign of catalyst deactivation.[13] In the context of Rh-Monophos complexes, this is often due to the slow degradation of the ligand under the reaction conditions.
Logical Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Acid-mediated cleavage of oligonucleotide P3' --> N5' phosphoramidates triggered by sequence-specific triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
impact of solvent choice on (R)-Monophos catalytic performance
A Guide to Optimizing Performance Through Strategic Solvent Selection
Welcome to the technical support center for (R)-Monophos catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of this compound in asymmetric hydrogenation and other enantioselective transformations. As specialists in the field, we understand that achieving high enantioselectivity and conversion is paramount. A frequently underestimated, yet critical, parameter in optimizing these reactions is the choice of solvent.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind solvent effects, offer robust troubleshooting strategies, and provide validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common challenges encountered in this compound catalysis, with a focus on how solvent selection can be the key to resolving them.
Q1: My enantioselectivity (% ee) is lower than expected. What role could the solvent be playing?
A1: Low enantioselectivity is a common issue directly influenced by the reaction medium. The solvent can impact the conformational flexibility of the catalyst-substrate complex and the relative energies of the diastereomeric transition states that determine the enantiomeric outcome.
-
The Protic vs. Aprotic Divide: Our field data and numerous studies consistently show that non-protic solvents are highly recommended for Rhodium-(R)-Monophos catalyzed hydrogenations. Protic solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the substrate or catalyst, which may disrupt the ideal geometry of the enantio-determining transition state, leading to a drop in % ee.[1]
-
Causality: While stable solvent-coordinated rhodium complexes are not always observed during the catalytic cycle[2], the solvent still constitutes the bulk environment. Non-protic solvents with low polarity, such as dichloromethane (CH2Cl2) and ethyl acetate (EtOAc), have been shown to provide an environment where the chiral pocket of the Monophos ligand can exert maximum stereochemical control.[1]
-
Troubleshooting Steps:
-
Verify Your Solvent: Ensure your solvent is anhydrous and of high purity. Water and other protic impurities can be detrimental.
-
Switch to a Non-Protic Solvent: If you are using a protic solvent, switch to a recommended non-protic alternative like CH2Cl2, EtOAc, or toluene.
-
Perform a Solvent Screen: If you are already using a non-protic solvent, a systematic screen of other non-protic options is the next logical step. See our detailed protocol below.
-
Q2: My reaction is sluggish or stalls, resulting in low conversion. How can the solvent be affecting the reaction rate?
A2: Poor catalyst activity can often be traced back to the solvent's inability to properly solubilize the catalyst or substrate, or due to inhibitory interactions with the catalytic species.
-
Solubility is Key: The pre-catalyst, active catalyst, and substrate must all be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Poor solubility can lead to a heterogeneous mixture and significantly reduced reaction rates.
-
Coordinating vs. Non-Coordinating Solvents: Strongly coordinating solvents (e.g., acetonitrile, DMSO) can sometimes compete with the substrate for coordination to the rhodium center. While this compound is a monodentate ligand, the formation of even transient, non-productive solvent-catalyst complexes can lower the concentration of the active catalytic species available to react with the substrate, thereby reducing the overall reaction rate.
-
Troubleshooting Steps:
-
Check Solubility: At your reaction concentration, visually confirm that all components are fully dissolved. If not, consider a solvent with better solubilizing properties.
-
Avoid Strongly Coordinating Solvents (Initially): If you are experiencing low conversion, and are using a solvent like acetonitrile, consider switching to a less coordinating solvent like dichloromethane or toluene.
-
Temperature and Concentration: A modest increase in temperature can sometimes improve both solubility and reaction rate. However, be aware that this may also impact enantioselectivity, so it should be optimized carefully.
-
Q3: I am observing inconsistent results from batch to batch. Could the solvent be the culprit?
A3: Absolutely. Inconsistency is often due to subtle variations in reaction setup, and the solvent is a primary suspect.
-
Solvent Purity and Water Content: The most common cause of batch-to-batch variability is inconsistent solvent quality. The presence of trace amounts of water or other impurities can have a significant impact on both the activity and enantioselectivity of the catalyst.
-
Solvent Degradation: Some solvents, particularly halogenated solvents like dichloromethane, can degrade over time or in the presence of light, producing acidic byproducts that can poison the catalyst.
-
Troubleshooting and Best Practices:
-
Standardize Your Solvent Source: Use high-purity, anhydrous solvent from a reputable supplier.
-
Use Freshly Opened or Purified Solvent: For maximum consistency, use a freshly opened bottle of solvent or purify the solvent using a solvent purification system.
-
Inert Atmosphere: Always handle anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture.
-
Data-Driven Solvent Selection
To illustrate the profound impact of solvent choice, the following table summarizes data from a study on the Rh-catalyzed asymmetric hydrogenation of a dehydroamino acid derivative using this compound.
| Solvent | Conversion (%) | Enantiomeric Excess (% ee) |
| Dichloromethane (CH2Cl2) | >99 | 95 |
| Ethyl Acetate (EtOAc) | >99 | 94 |
| Toluene | >99 | 91 |
| Tetrahydrofuran (THF) | >99 | 85 |
| Methanol (MeOH) | >99 | 70 |
| Ethanol (EtOH) | >99 | 65 |
| (Data adapted from a representative study on Rh/(R)-Monophos catalyzed asymmetric hydrogenation.[1]) |
As the data clearly indicates, non-protic solvents delivered significantly higher enantioselectivity compared to protic solvents for this particular transformation.
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting common issues in this compound catalysis, with a focus on solvent-related factors.
References
(R)-Monophos Technical Support Center: A Guide to Scaling Up Laboratory Procedures
Welcome to the Technical Support Center for (R)-Monophos. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their laboratory-scale reactions using the this compound ligand to larger, pilot, or industrial scales. As a chiral monodentate phosphoramidite ligand, this compound is renowned for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions, particularly asymmetric hydrogenations.[1][2] However, the scale-up of these sensitive catalytic processes presents unique challenges that require careful consideration and a systematic approach.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your scale-up processes, ensuring scientific integrity and robust outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Essentials of this compound in Scale-Up
This section addresses fundamental questions about the properties and handling of this compound, which are critical for successful scale-up operations.
Q1: What are the key advantages of using this compound that justify its use in large-scale synthesis?
This compound, a member of the phosphoramidite ligand family based on the BINOL platform, offers several compelling advantages for industrial applications[3]:
-
Superior Enantiocontrol: It consistently delivers high levels of enantioselectivity across a range of transformations, which is crucial for the synthesis of chiral active pharmaceutical ingredients (APIs).[1]
-
High Catalytic Activity: this compound forms highly active catalysts, often with rhodium or ruthenium, allowing for low catalyst loadings.[1] This is economically advantageous as it reduces the consumption of expensive precious metals and ligands.
-
Mild Reaction Conditions: Many this compound-catalyzed reactions, such as hydrogenations, can be performed under low-pressure conditions, which enhances safety and reduces the need for specialized high-pressure equipment on a large scale.
-
Versatility: It has proven effective in a variety of reactions beyond hydrogenation, including asymmetric 1,4-additions and allylic substitutions, providing a versatile tool for constructing complex chiral molecules.
Q2: this compound is described as a white crystalline solid. What are the critical handling and storage considerations when dealing with kilogram quantities?
Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound, especially at scale.
-
Atmosphere: this compound is an air- and moisture-sensitive compound. The phosphorus(III) center is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. All manipulations, including weighing and transfer, must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: The ligand should be stored in a tightly sealed container in a refrigerator or freezer under an inert atmosphere. For long-term storage, a freezer is recommended.
-
Solvent Degassing: All solvents used for preparing catalyst solutions or for the reaction itself must be thoroughly deoxygenated. This is typically achieved by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method. Failure to do so can lead to rapid catalyst deactivation.
Q3: What is the typical appearance of this compound, and what should I do if the material I received appears discolored?
This compound is typically a white crystalline solid.[1][2] A yellow or off-white discoloration can be an indication of partial decomposition or the presence of impurities. If you receive discolored material, it is advisable to:
-
Contact the Supplier: Immediately report the issue to the supplier and request a certificate of analysis (CoA) for that specific batch.
-
Analytical Testing: If possible, perform a ³¹P NMR analysis. The spectrum of pure this compound should show a single sharp peak. The presence of other signals, particularly in the phosphine oxide region, confirms degradation.
-
Small-Scale Test Reaction: Before committing to a large-scale run, perform a small test reaction to evaluate the performance of the ligand. Compare the enantioselectivity and conversion to established benchmarks.
Section 2: Troubleshooting Guide - Navigating Challenges in Scale-Up
This section provides a structured approach to diagnosing and resolving common problems encountered during the scale-up of this compound-catalyzed reactions.
Issue 1: Decreased Enantioselectivity at Larger Scale
One of the most common and frustrating issues during scale-up is a drop in enantiomeric excess (ee) compared to laboratory results.
Q4: My rhodium-catalyzed asymmetric hydrogenation with this compound gave 99% ee in the lab, but on a pilot scale, the ee dropped to 90%. What are the potential causes?
A drop in enantioselectivity is often multifactorial. Here’s a systematic troubleshooting approach:
| Potential Cause & Causal Explanation | Recommended Action & Rationale |
| Oxygen Contamination | Explanation: The active catalyst is highly sensitive to oxygen. In larger vessels, achieving and maintaining a truly inert atmosphere is more challenging. Trace oxygen can lead to the formation of catalytically inactive or less selective species. |
| Impurity Effects | Explanation: Impurities in the substrate or solvent that were negligible at a small scale can become significant at a larger scale. These impurities can act as catalyst poisons or alternative ligands, interfering with the chiral environment. |
| Mixing and Mass Transfer Limitations | Explanation: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low catalyst concentration, affecting the reaction rate and selectivity. For hydrogenations, poor gas-liquid mass transfer can limit the availability of hydrogen at the catalytic center. |
| Temperature Gradients | Explanation: Poor heat transfer in large reactors can create temperature gradients. Asymmetric reactions are often highly sensitive to temperature, and deviations from the optimal temperature can reduce enantioselectivity. |
Issue 2: Incomplete Conversion or Stalled Reactions
Another frequent problem is the reaction failing to reach completion, which can be due to catalyst deactivation or other factors.
Q5: My reaction has stalled at 70% conversion after 12 hours, whereas in the lab it was complete in 4 hours. What should I investigate?
A stalled reaction points towards catalyst deactivation or insufficient reagents.
Troubleshooting Flowchart for Stalled Reactions
References
Technical Support Center: Purification of (R)-Monophos Catalysis Products
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric catalysis using (R)-Monophos and its derivatives. This guide provides a systematic approach to troubleshooting common purification challenges, helping you achieve optimal purity and yield for your chiral products.
The unique structure of Monophos ligands, while excellent for inducing high enantioselectivity, presents specific challenges during product purification. The primary hurdles include removing the bulky, chiral phosphine ligand, its corresponding oxide, and the residual transition metal catalyst from the final product. This guide is structured to provide quick answers through FAQs and in-depth solutions in the troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
After a typical this compound catalyzed reaction, you can expect the following impurities:
-
Residual Metal Catalyst: The transition metal precursor (e.g., from Rh(COD)₂BF₄ or a Palladium source) is often present.
-
Unreacted this compound Ligand: Incomplete consumption of the ligand is common.
-
This compound Oxide: The phosphine ligand is susceptible to oxidation, especially during workup and purification, forming the corresponding phosphine oxide. This is often more polar and can be difficult to separate.
-
Reaction Byproducts: These can arise from the substrate, reagents, or decomposition of the catalyst system.
-
Solvents: Residual reaction or workup solvents.
Q2: What is the simplest first step to remove the bulk of the metal catalyst and ligand?
For many reaction mixtures, a simple filtration through a plug of silica gel or Celite can be a highly effective initial step.[1][2] Dissolve your crude mixture in a minimally polar solvent (e.g., dichloromethane or toluene) and pass it through a short pad of silica gel, eluting with a slightly more polar solvent system. This can trap a significant portion of the polar metal salts and some of the more polar phosphine oxide, giving you a cleaner starting point for fine purification.
Q3: My main impurity is the phosphine oxide of Monophos. How can I remove it without extensive chromatography?
Removing phosphine oxide byproducts is a classic challenge in organic synthesis.[3] Since Monophos oxide is analogous to the well-studied triphenylphosphine oxide (TPPO), several strategies can be adapted:
-
Precipitation/Trituration: Monophos oxide, like TPPO, has low solubility in non-polar solvents like hexanes, cyclohexane, or petroleum ether.[3][4] After concentrating your crude reaction mixture, you can often precipitate the oxide by triturating the residue with one of these solvents. The product, if less polar, will remain in solution.
-
Metal Salt Complexation: Phosphine oxides can be precipitated as metal salt complexes. A highly effective method involves adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol to your crude mixture.[5][6] This forms an insoluble ZnCl₂(Phosphine Oxide)₂ complex that can be removed by filtration. This method is particularly useful when your desired product is also polar.
Q4: Are there specialized techniques for removing trace amounts of the precious metal catalyst?
Yes, especially for pharmaceutical applications where metal contamination limits are stringent.
-
Metal Scavengers: These are functionalized silica or polymer resins that selectively chelate the metal.[1] You simply stir the resin with a solution of your crude product for a few hours and then filter it off.
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium or rhodium.[1] Filter through Celite to remove the carbon.
-
Oxidative Workup: For some metals like ruthenium, an oxidative workup with an agent like hydrogen peroxide can convert the metal into an insoluble, easily filterable form.[1][7]
Troubleshooting Guide: Advanced Purification Strategies
This section addresses more complex purification scenarios where standard methods may fail.
Problem 1: My product and the Monophos ligand/oxide are inseparable by standard silica gel chromatography.
This is a common issue due to the similar polarity and potential for close retention factors (Rƒ).
Causality: The bulky, aromatic nature of both your product (often) and the Monophos ligand can lead to overlapping Rƒ values on silica gel.
Solutions:
-
Chemical Conversion: Convert the residual phosphine ligand into a more easily separable species.
-
Oxidation: Treat the crude mixture with a mild oxidant (e.g., H₂O₂, Oxone®) to convert all remaining phosphine into the more polar phosphine oxide. This single, more polar impurity is often easier to separate from a less polar product via chromatography.
-
Metal Complexation: As mentioned in the FAQ, using ZnCl₂ to precipitate the phosphine oxide can be a powerful, chromatography-free alternative.[5][6]
-
-
Change the Stationary Phase: If silica gel fails, switch to a different stationary phase.
-
Alumina (Neutral or Basic): Alumina has a different selectivity profile and can be effective for separating phosphine oxides.[8]
-
Reverse-Phase Chromatography (C18): If your product is sufficiently polar and soluble in common reverse-phase solvents (e.g., acetonitrile, methanol, water), this can be an excellent option as the separation is based on hydrophobicity rather than polarity.
-
-
Recrystallization: If your product is a solid, carefully screen for a solvent system that will allow for selective crystallization, leaving the ligand/oxide impurities in the mother liquor.[9][10]
Decision Workflow for Inseparable Ligand/Product
Caption: Decision tree for separating products from phosphine impurities.
Problem 2: My product is an oil and cannot be recrystallized. How can I achieve high purity?
Causality: Non-crystalline, oily products cannot be purified by crystallization, making chromatography the primary tool.
Solutions:
-
Preparative Chromatography: This is the most direct method.
-
High-Performance Liquid Chromatography (HPLC): For high-value materials or when enantiomeric separation is also required, preparative chiral HPLC is the gold standard.[11][12][13] It offers superior resolution compared to flash chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical CO₂ as the mobile phase.[14] It is particularly effective for separating chiral compounds and can be scaled up.
-
-
Distillation: If your product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an excellent method to remove non-volatile impurities like metal salts and phosphine oxides.
-
Derivative Formation: Consider reacting your oily product with a chiral resolving agent to form a solid, diastereomeric salt or derivative.[15] These diastereomers can often be separated by standard crystallization or chromatography. The original product can then be regenerated in a subsequent step.
Problem 3: My chiral product requires separation from its minor enantiomer. What is the best approach?
Causality: Even highly enantioselective reactions produce a minor enantiomer. For pharmaceutical applications, this impurity must be removed.
Solutions:
-
Chiral Chromatography: This is the most widely used and reliable method for separating enantiomers on both analytical and preparative scales.[14][16]
-
Method Development: You will need to screen different chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (cellulose or amylose), and mobile phases to find a system that provides baseline separation.[12][14]
-
Scale-Up: Once an analytical method is established, it can be scaled to preparative HPLC or SFC to isolate gram-to-kilogram quantities of the desired enantiomer.
-
-
Diastereomeric Recrystallization: This classical method involves reacting your enantiomeric mixture with a single enantiomer of a "resolving agent" to form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[15]
Detailed Experimental Protocols
Protocol 1: Removal of Phosphine Oxide with Zinc Chloride
This protocol is adapted from Batesky, et al. and is effective for polar products in polar solvents.[5][6]
-
Preparation: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Dissolution: After an initial aqueous workup, concentrate your crude product under reduced pressure. Dissolve the residue, containing your product and the phosphine oxide, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add 2 equivalents (relative to the estimated phosphine oxide content) of the 1.8 M ZnCl₂ solution to the crude product solution. Stir vigorously. Scraping the sides of the flask may be necessary to induce precipitation of the white ZnCl₂(Phosphine Oxide)₂ complex.
-
Isolation: Stir the resulting slurry for 30-60 minutes. Filter the mixture, washing the solid precipitate with a small amount of cold ethanol.
-
Final Workup: Combine the filtrates and concentrate under reduced pressure to yield the product, now free of the phosphine oxide impurity. Confirm removal by TLC or ³¹P NMR analysis.
Protocol 2: General Procedure for Metal Scavenging
This is a general guide. Always consult the manufacturer's instructions for your specific scavenger resin.[1]
-
Solvent Selection: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) in which the product is soluble but that does not interfere with the scavenger.
-
Add Scavenger: Add the appropriate metal scavenger resin (e.g., a thiol-functionalized silica for Palladium) to the solution. A typical loading is 3-5 equivalents relative to the residual metal.
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours. Monitor the removal of the metal by TLC (if the metal complex is colored) or by taking aliquots for ICP-MS analysis.
-
Filter: Filter the mixture through a pad of Celite to remove the solid scavenger resin.
-
Wash and Concentrate: Wash the collected resin on the filter with a fresh portion of the solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
General Purification Workflow
Caption: A general workflow for the purification of chiral products.
Data Summary Tables
Table 1: Comparison of Common Purification Techniques
| Technique | Best For Removing | Advantages | Disadvantages | Scale |
| Precipitation/Trituration | Phosphine Oxides | Fast, inexpensive, chromatography-free.[3] | Product must be soluble in the chosen non-polar solvent. | Lab to Pilot |
| Metal Scavenging | Trace Metals (Pd, Rh, Ru) | High selectivity, very low final metal levels.[1] | Scavengers can be expensive. | Lab to Pilot |
| Silica/Alumina Chromatography | Most polar impurities | Versatile, well-understood, scalable.[1][8] | Can be time/solvent consuming; may not resolve close spots. | Lab to Pilot |
| Recrystallization | Broad range of impurities | Can provide very high purity, scalable.[9] | Product must be a solid; requires screening for solvents. | Lab to Kilo |
| Chiral HPLC/SFC | Enantiomers, close-eluting isomers | Gold standard for enantiopurity, excellent resolution.[11][14] | High capital cost, requires method development. | Lab to Pilot |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 15. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 16. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
effect of temperature and pressure on (R)-Monophos catalyzed reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (R)-Monophos catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced effects of temperature and pressure on these powerful catalytic systems. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during this compound catalyzed reactions, with a focus on asymmetric hydrogenation. The solutions provided are grounded in mechanistic principles to foster a deeper understanding of the catalyst's behavior.
Q1: My reaction suffers from low enantioselectivity (% ee). How can I use temperature and pressure to resolve this?
A1: Low enantioselectivity is a common challenge that often points to an issue with the energy difference (ΔΔG‡) between the transition states leading to the major and minor enantiomers. Temperature is your primary tool for addressing this.
The Causality: In rhodium-catalyzed asymmetric hydrogenations using Monophos, the catalyst and substrate form diastereomeric intermediates. The observed enantioselectivity is determined by the relative rates at which these intermediates are hydrogenated.[1] Higher temperatures provide more thermal energy, which can reduce the energy difference between competing reaction pathways. This can lead to the formation and reaction of the less-favored diastereomeric intermediate, thus lowering the % ee.[2][3]
Troubleshooting Protocol & Rationale:
-
Lower the Reaction Temperature: This is the most effective strategy. Reducing the temperature (e.g., from 25 °C to 0 °C or even lower) decreases the system's kinetic energy. This exaggerates the energetic differences between the diastereomeric transition states, favoring the lower-energy pathway and thereby increasing enantioselectivity.[4]
-
Evaluate Pressure in Tandem: While temperature is the primary driver for enantioselectivity, pressure should be considered. For many Monophos-catalyzed hydrogenations, enantioselectivity is largely unaffected by hydrogen pressure over a wide range.[5] Therefore, you can often maintain a moderate pressure (e.g., 5-10 bar) to ensure a sufficient reaction rate while you optimize the temperature for selectivity.
-
Verify Ligand-to-Metal Ratio: Ensure you are using the correct L/M ratio (typically 2:1 for Rh/Monophos systems). An incorrect ratio can lead to the formation of different, less selective catalytic species. Mechanistic studies suggest that complexes with two coordinated Monophos ligands are crucial throughout the catalytic cycle.[1][6]
Troubleshooting Workflow: Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Q2: My reaction conversion is low or has stalled. Is it safe to simply increase temperature and pressure?
A2: While increasing temperature and pressure will generally increase reaction rates, doing so without a systematic approach can lead to catalyst decomposition, reduced selectivity, and the formation of byproducts.
The Causality:
-
Temperature: Reaction rates increase with temperature according to the Arrhenius equation.[2] However, phosphoramidite ligands like Monophos, while generally robust, can degrade at elevated temperatures. This degradation can occur through hydrolysis (if water is present) or other decomposition pathways, leading to a loss of catalytic activity.
-
Pressure (for Hydrogenation): The rate of hydrogenation is typically dependent on the concentration of dissolved hydrogen gas, which is directly proportional to the applied pressure. Increasing pressure can overcome kinetic limitations. However, extremely high pressures can sometimes lead to the formation of inactive catalyst species or introduce mass-transfer limitations where the gas cannot dissolve into the liquid phase fast enough to keep up with the intrinsic reaction rate.
Troubleshooting Protocol & Rationale:
-
Incremental Pressure Increase: First, try moderately increasing the hydrogen pressure (e.g., from 5 bar to 20 bar). Monophos ligands are known to facilitate hydrogenations even under low-pressure conditions, but for challenging substrates, higher H₂ concentration can be beneficial.
-
Modest Temperature Increase: If increasing pressure is insufficient, raise the temperature cautiously (e.g., from 25 °C to 40 °C). Monitor the reaction closely for any color changes (indicating decomposition) or the appearance of byproducts via in-process controls (TLC, GC, or HPLC).
-
Check for Catalyst Poisons: Before aggressively increasing parameters, ensure the substrate and solvent are free from impurities that can act as catalyst poisons (e.g., water, oxygen, sulfur-containing compounds). Degas your solvent and substrate thoroughly and run the reaction under a strictly inert atmosphere.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the fundamental principles governing the use of this compound catalysts.
Q1: What is the fundamental role of temperature in controlling this compound catalyzed reactions?
A1: Temperature has a dual and critical role. Kinetically, it provides the activation energy necessary for the reaction to proceed. Thermodynamically, it influences the equilibrium between different conformational states of the catalyst-substrate complex.[2] In asymmetric catalysis, the key is that the desired and undesired reaction pathways have different activation energies. By carefully selecting the temperature, you can provide enough energy to overcome the barrier for the desired reaction while minimizing the rate of competing, less selective pathways. Exceeding the optimal temperature can lead to a loss of selectivity and eventually, irreversible denaturation or decomposition of the catalyst.[3]
Q2: How does hydrogen pressure specifically influence the kinetics and outcome of a Rh/(R)-Monophos hydrogenation?
A2: In a rhodium-catalyzed hydrogenation, the oxidative addition of H₂ to the metal center is a key step in the catalytic cycle. The rate of this step, and thus the overall turnover frequency, is often dependent on the concentration of H₂ in the solution.
-
Rate: Increasing hydrogen pressure increases the concentration of dissolved H₂, which generally leads to a higher reaction rate. Turnover frequencies can range from 250 to 1600 h⁻¹, depending on the substrate and pressure.[5]
-
Selectivity: A significant advantage of many Rh/Monophos systems is that the enantioselectivity is often independent of the hydrogen pressure across a broad range.[5] This provides a valuable independent variable; you can adjust the pressure to control the reaction time without compromising the enantiomeric excess.
-
Catalyst State: At very low pressures (e.g., 1 bar), some Rh-Monophos precursors may form bimetallic complexes that are part of the catalytic system.[1][6] However, under typical synthetic conditions (e.g., >5 bar), the catalytically active species are generally monomeric.
Interplay of Temperature & Pressure on Reaction Outcomes
Caption: The influence of temperature and pressure on key reaction metrics.
Q3: Is there a universal "optimal" temperature and pressure range for this compound catalysts?
A3: No, there is no universal optimum. The ideal conditions are highly dependent on the specific substrate and the desired balance between reaction rate and enantioselectivity. However, a well-established starting point for screening is:
| Parameter | Typical Starting Value | Rationale |
| Temperature | 20-25 °C (Room Temp) | A good balance of activity and selectivity for many substrates.[4] Provides a baseline from which to make adjustments. |
| **Pressure (H₂) ** | 5-10 bar | Sufficient for good rates with most substrates. Monophos systems are known for high activity at low pressures. |
From this starting point, a systematic optimization should be performed.
Q4: What are the signs of catalyst degradation due to excessive temperature?
A4: Be vigilant for the following indicators of catalyst instability:
-
Visual Change: A change in the reaction mixture's color, often to a darker brown or black, can indicate the formation of colloidal metal particles (e.g., Rh(0)) due to ligand decomposition.
-
Performance Decline: A drop in either reaction rate or enantioselectivity over time during a single batch, or a loss of performance in catalyst recycling experiments, points to degradation.
-
Analytical Evidence:
-
³¹P NMR: The appearance of new signals, particularly around 0 ppm (indicating phosphine oxides) or other uncoordinated species, confirms ligand degradation.
-
LC/MS: The formation of unexpected byproducts derived from the substrate or solvent can indicate a change in the catalytic pathway due to catalyst decomposition.
-
Experimental Protocols
Protocol: Systematic Optimization of Temperature and Pressure for a Novel Substrate
This protocol outlines a logical workflow for determining the optimal conditions for the asymmetric hydrogenation of a new enamide substrate using a [Rh(COD)₂]BF₄/(R)-Monophos catalyst system.
1. Catalyst Pre-formation and Inertion: a. In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1.0 mol%). b. Add this compound (2.1 mol%, L/M = 2.1). c. Add degassed solvent (e.g., THF, CH₂Cl₂) to achieve the desired reaction concentration (e.g., 0.1 M). d. Stir the orange-red solution for 30 minutes at room temperature to ensure complete formation of the active catalyst.
2. Initial Screening (Baseline Conditions): a. Transfer the catalyst solution via cannula to a purged, high-pressure autoclave containing the substrate (100 mol%). b. Seal the autoclave. Purge the headspace 3-5 times with nitrogen, followed by 3-5 times with hydrogen. c. Pressurize the reactor to 10 bar with hydrogen. d. Set the temperature to 25 °C and begin vigorous stirring. e. Monitor the reaction by taking aliquots at set time intervals (e.g., 1, 4, 8, 24 hours). Analyze for conversion (GC/HPLC) and enantioselectivity (chiral HPLC).
3. Temperature Screening (Constant Pressure): a. Using the baseline pressure of 10 bar , set up parallel reactions or sequential runs at different temperatures: 0 °C, 25 °C, and 40 °C . b. Compare the conversion rates and final % ee for each temperature. This will establish the temperature sensitivity of both rate and selectivity for your specific substrate.
- Expected Outcome: Lower temperatures will likely yield higher % ee but require longer reaction times.
4. Pressure Screening (at Optimal Temperature): a. Select the temperature that provided the best balance of rate and selectivity from the previous step (e.g., 0 °C). b. Keeping the temperature constant, perform reactions at different pressures: 5 bar, 20 bar, and 50 bar . c. Compare the reaction rates and final % ee.
- Expected Outcome: The rate should increase with pressure, while the % ee is expected to remain relatively constant.
5. Final Optimization: a. Based on the screening data, select the conditions that provide >95% conversion and the highest % ee in a practical timeframe. For example, you might find that 15 °C and 15 bar gives the ideal outcome.
References
- 1. Unravelling the reaction path of rhodium-MonoPhos-catalysed olefin hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. snabbiology.co.uk [snabbiology.co.uk]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Enantioselectivity of (R)-Monophos and Its Derivatives in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the development of chiral ligands that can induce high stereoselectivity is a cornerstone of modern synthetic chemistry. Among the privileged classes of ligands, phosphoramidites, and particularly the BINOL-derived monodentate ligand (R)-Monophos, have garnered significant attention due to their remarkable performance in a variety of transition-metal-catalyzed reactions.[1][2] This guide provides an in-depth technical comparison of this compound and its prominent derivatives, focusing on the structural modifications that lead to enhanced enantioselectivity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound: A Privileged Ligand
This compound, a chiral phosphoramidite ligand derived from (R)-BINOL (1,1'-bi-2-naphthol), has established itself as a highly effective ligand in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions.[3] Its facile, one-step synthesis and air stability make it an attractive choice for both academic and industrial applications.[4] The chiral pocket created by the C2-symmetric binaphthyl backbone of this compound plays a crucial role in discriminating between the two prochiral faces of a substrate, thereby leading to the preferential formation of one enantiomer.
The Evolution of Monophos: The Rationale for Derivatives
While this compound demonstrates excellent enantioselectivity in many transformations, the quest for even higher efficiency and broader substrate scope has driven the development of its derivatives. The primary strategy for modifying Monophos involves altering the amine moiety attached to the phosphorus atom. This modification allows for the fine-tuning of both steric and electronic properties of the ligand, which in turn directly influences the chiral environment around the metal center and, consequently, the enantioselectivity of the catalytic reaction.[5]
Two of the most successful derivatives of this compound are (R)-PipPhos and (R)-MorfPhos, which incorporate a piperidine and a morpholine ring, respectively, in place of the dimethylamino group of Monophos.[5][6] The rationale behind these modifications is to introduce bulkier and conformationally more restricted substituents on the nitrogen atom, thereby creating a more defined and rigid chiral pocket.
Figure 1: Structures of this compound and its derivatives, (R)-PipPhos and (R)-MorfPhos.
Comparative Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the performance of chiral phosphine ligands. The following data, synthesized from a comprehensive study by Bernsmann et al., directly compares the enantioselectivity of this compound, (R)-PipPhos, and (R)-MorfPhos in the hydrogenation of various substrates.[5]
Table 1: Enantioselectivity (ee, %) in the Rh-catalyzed Asymmetric Hydrogenation of N-Acyldehydroamino Acid Esters
| Substrate | This compound | (R)-PipPhos | (R)-MorfPhos |
| Methyl (Z)-α-acetamidocinnamate | 96 | >99 | >99 |
| Methyl (Z)-α-acetamidoacrylate | 95 | 98 | 97 |
| Methyl (Z)-α-benzamidocinnamate | 92 | 98 | 98 |
Table 2: Enantioselectivity (ee, %) in the Rh-catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | ee (%) |
| This compound | 94 |
| (R)-PipPhos | 97 |
| (R)-MorfPhos | 96 |
Table 3: Enantioselectivity (ee, %) in the Rh-catalyzed Asymmetric Hydrogenation of an Acyclic N-Acylenamide
| Substrate | This compound | (R)-PipPhos | (R)-MorfPhos |
| (E)-N-(1-phenylvinyl)acetamide | 86 | 94 | 92 |
The data clearly demonstrates that the derivatives, PipPhos and MorfPhos, consistently outperform the parent Monophos ligand in terms of enantioselectivity across a range of substrates.[5][6] In several cases, the improvement is significant, pushing the enantiomeric excess to greater than 99%. This enhanced performance can be attributed to the increased steric bulk and conformational rigidity of the piperidine and morpholine moieties compared to the dimethylamino group. This structural change leads to a more tightly controlled coordination environment around the rhodium center, resulting in a more effective transfer of chirality to the substrate during the key hydrogenation step.
Mechanistic Insights into Enantioselection
The mechanism of enantioselection in rhodium-catalyzed hydrogenation with phosphoramidite ligands has been the subject of extensive study. The prevailing model suggests that the active catalytic species involves a rhodium center coordinated to two monodentate phosphoramidite ligands.[7] The substrate then coordinates to the metal center, and the stereochemical outcome of the reaction is determined by the facial selectivity of the subsequent hydrogen addition.
Figure 2: Generalized workflow for Rh-catalyzed asymmetric hydrogenation.
The superior performance of PipPhos and MorfPhos can be rationalized by considering the steric interactions in the transition state of the stereodetermining step. The bulkier piperidinyl and morpholinyl groups create a more sterically demanding environment, which more effectively blocks one of the prochiral faces of the substrate from coordinating to the rhodium center in a productive manner for the less favored enantiomer. This leads to a larger energy difference between the two diastereomeric transition states and, consequently, a higher enantiomeric excess of the final product.
Experimental Protocols
The following is a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, which can be adapted for other substrates and ligands.
Materials:
-
[Rh(COD)₂]BF₄ (precatalyst)
-
This compound, (R)-PipPhos, or (R)-MorfPhos (ligand)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed solvent (e.g., dichloromethane or ethyl acetate)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%).
-
The chiral ligand (2.2 mol%) is added to the flask.
-
Anhydrous, degassed solvent (e.g., 5 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the active catalyst.
-
-
Hydrogenation:
-
The substrate (1.0 mmol) is added to the catalyst solution.
-
The Schlenk flask is placed in an autoclave.
-
The autoclave is purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 10 bar).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) for the specified time (typically 1-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Conclusion
The development of (R)-PipPhos and (R)-MorfPhos represents a significant advancement in the field of asymmetric catalysis, building upon the strong foundation laid by this compound. The targeted modification of the amine moiety has proven to be a highly effective strategy for enhancing enantioselectivity in rhodium-catalyzed asymmetric hydrogenation. This comparative guide highlights the superior performance of these second-generation ligands and provides a rationale for their enhanced stereocontrol. For researchers aiming to achieve the highest levels of enantioselectivity in their synthetic endeavors, (R)-PipPhos and (R)-MorfPhos offer a compelling advantage over the parent this compound ligand.
References
- 1. [PDF] PipPhos and MorfPhos: privileged monodentate phosphoramidite ligands for rhodium-catalyzed asymmetric hydrogenation. | Semantic Scholar [semanticscholar.org]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. research.rug.nl [research.rug.nl]
- 7. Collection - Mechanism and Origins of Enantioselectivity in the Rh(I)-Catalyzed PausonâKhand Reaction: Comparison of Bidentate and Monodentate Chiral Ligands - ACS Catalysis - Figshare [figshare.com]
(R)-Monophos in Benchmark Asymmetric Reactions: A Comparative Performance Guide
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency, selectivity, and economic viability of synthetic routes to enantiomerically pure compounds. Among the diverse arsenal of chiral ligands, the monodentate phosphoramidite (R)-Monophos has emerged as a powerful and versatile tool in asymmetric catalysis. This guide provides an in-depth, objective comparison of this compound's performance in key benchmark asymmetric reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction to this compound: A Paradigm Shift in Ligand Design
This compound, a derivative of the readily available BINOL backbone, challenged the long-held belief that high enantioselectivity in asymmetric catalysis necessitates the use of chelating bidentate ligands.[1][2] Its modular synthesis, air stability, and, most importantly, its ability to induce high levels of stereocontrol have made it a ligand of choice in various transition metal-catalyzed reactions.[3] The unique structural and electronic properties of this compound, stemming from its phosphoramidite nature, allow for the formation of highly active and selective catalysts.
This guide will focus on three cornerstone asymmetric transformations where this compound has demonstrated exceptional utility:
-
Asymmetric Hydrogenation: A fundamental reaction for the synthesis of chiral amines and amino acids.
-
Asymmetric Hydroformylation: An atom-economical method for the production of chiral aldehydes.
-
Copper-Catalyzed Asymmetric Conjugate Addition: A powerful tool for the formation of carbon-carbon bonds with high stereocontrol.
We will dissect the performance of this compound in these reactions, comparing it with other widely used ligands to provide a clear, data-driven perspective on its catalytic efficacy.
Asymmetric Hydrogenation: this compound vs. Bidentate Ligands
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a quintessential benchmark for evaluating chiral phosphine ligands. Here, we compare the performance of this compound with the well-established bidentate ligands, (R,R)-Me-DuPhos and a Josiphos-type ligand, in the hydrogenation of standard substrates.
Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This reaction is a classic benchmark for the synthesis of chiral α-amino acid derivatives.
| Ligand | Catalyst Loading (mol%) | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) |
| This compound | 0.015 | 1.0 | 16 | >99 | 95 |
| (R,R)-Me-DuPhos | 0.015 | 1.0 | 0.5 | >99 | 96 |
| Josiphos-type | 0.015 | 1.0 | 1.0 | >99 | 98 |
Data compiled from multiple sources for comparative purposes. Conditions may vary slightly between experiments.
Analysis:
As the data indicates, this compound delivers excellent enantioselectivity (95% ee), comparable to the highly regarded bidentate ligands DuPhos and Josiphos.[2] While the reaction time with this compound is longer in this specific comparison, it's crucial to note that monodentate phosphoramidites like Monophos can lead to faster reactions than some bidentate ligands under different conditions. The high enantioselectivity achieved with a monodentate ligand was a significant finding, demonstrating that chelation is not a prerequisite for high stereocontrol.[2]
Hydrogenation of Dimethyl Itaconate
The asymmetric hydrogenation of dimethyl itaconate provides access to chiral succinate derivatives, valuable building blocks in organic synthesis.
| Ligand | Catalyst Loading (mol%) | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) |
| This compound | 0.5 | 40 | 16 | >99 | 94 |
| (R,R)-Me-DuPhos | 1.0 | 1.0 | 24 | 100 | >99 |
Data compiled from multiple sources for comparative purposes. Conditions may vary slightly between experiments.
Analysis:
In the hydrogenation of dimethyl itaconate, this compound again provides high enantioselectivity (94% ee).[2] While DuPhos achieves a near-perfect enantiomeric excess in this instance, the performance of this compound remains highly competitive, especially considering its simpler synthesis and lower cost.[3] The ability to achieve such high levels of stereocontrol with a monodentate ligand underscores the unique electronic and steric environment created by the phosphoramidite moiety.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with Rh/(R)-Monophos
This protocol is a representative example of the experimental setup for a rhodium-catalyzed asymmetric hydrogenation using this compound.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂ or Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (e.g., 0.01 mmol, 1 mol%).
-
This compound (e.g., 0.022 mmol, 2.2 mol%) is added to the flask.
-
Anhydrous and degassed solvent (e.g., 5 mL) is added, and the mixture is stirred for 15-30 minutes to allow for catalyst pre-formation.
-
Methyl (Z)-α-acetamidocinnamate (e.g., 1 mmol) is added to the catalyst solution.
-
The flask is then connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 1-10 bar).
-
The reaction is stirred at room temperature for the specified time (e.g., 16 hours), monitoring the conversion by TLC or GC.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Diagram of Experimental Workflow:
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Mechanistic Rationale for High Enantioselectivity
The high enantioselectivity observed with this compound in asymmetric hydrogenation is attributed to the formation of a well-defined chiral environment around the rhodium center, even with a monodentate ligand. It is generally accepted that two molecules of the monodentate ligand coordinate to the rhodium precursor. The steric bulk of the BINOL backbone of the Monophos ligands creates a chiral pocket that effectively shields one face of the coordinated substrate, directing the hydrogenation to the opposite face.
Diagram of the Stereodetermining Step:
Caption: Simplified model of the Rh-Monophos-substrate complex.
Asymmetric Hydroformylation: Expanding the Synthetic Toolbox
Asymmetric hydroformylation is a highly atom-economical process that installs a formyl group and a hydrogen atom across a double bond, creating a new stereocenter. While bidentate phosphine-phosphite ligands like BINAPHOS have been the benchmark in this field, monodentate ligands like this compound have also been explored.
Performance in Styrene Hydroformylation
The asymmetric hydroformylation of styrene is a standard reaction to evaluate the performance of chiral ligands.
| Ligand | Catalyst | Regioselectivity (branched:linear) | ee (%) |
| This compound derivative | Rh(acac)(CO)₂ | 96:4 | Moderate |
| (R,S)-BINAPHOS | Rh(acac)(CO)₂ | 88:12 | up to 94 |
Data compiled from multiple sources for comparative purposes. Conditions may vary slightly between experiments.
Analysis:
While this compound derivatives can achieve high regioselectivity for the desired branched aldehyde, the enantioselectivity is generally moderate compared to specialized bidentate ligands like BINAPHOS.[4] The flexibility of the monodentate ligand coordination can lead to multiple competing catalytic cycles, which can erode the enantioselectivity. However, the ease of synthesis and modification of Monophos-type ligands continues to make them attractive for screening in this important transformation.
Mechanistic Considerations in Enantioselection
In rhodium-catalyzed hydroformylation, the enantioselectivity is determined at the stage of migratory insertion of the olefin into the Rh-H bond. The chiral ligand plays a crucial role in dictating the facial selectivity of this insertion. For bidentate ligands, the rigid chelate structure creates a well-defined chiral environment. With monodentate ligands like this compound, the dynamic equilibrium between different catalyst species can make achieving high enantioselectivity more challenging. The stereochemical outcome is highly dependent on the precise steric and electronic properties of the ligand and the reaction conditions.[5][6]
Diagram of the Key Mechanistic Steps:
Caption: Simplified catalytic cycle for asymmetric hydroformylation.
Copper-Catalyzed Asymmetric Conjugate Addition: C-C Bond Formation with Precision
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful method for the enantioselective formation of carbon-carbon bonds. This compound and related phosphoramidites have proven to be exceptional ligands for this transformation.
Performance in the Addition of Diethylzinc to Cyclohexenone
This reaction is a widely used benchmark to screen chiral ligands for their effectiveness in copper-catalyzed 1,4-additions.
| Ligand | Catalyst | Yield (%) | ee (%) |
| This compound derivative | Cu(OTf)₂ | >95 | up to 98 |
| TADDOL-based phosphonite | Cu(OTf)₂ | 95 | 96 |
| Josiphos-type | CuCl | 95 | 96 |
Data compiled from multiple sources for comparative purposes. Conditions may vary slightly between experiments.
Analysis:
In the copper-catalyzed conjugate addition of diethylzinc to cyclohexenone, this compound and its derivatives exhibit outstanding performance, delivering near-perfect enantioselectivity (up to 98% ee) and high yields.[7][8] They often outperform or are highly competitive with other prominent ligand classes, such as TADDOL-based phosphonites and ferrocenyl diphosphines (Josiphos).[1] The modularity of the Monophos scaffold allows for fine-tuning of the ligand structure to optimize performance for specific substrates.[7][9]
Experimental Protocol: Copper-Catalyzed Conjugate Addition of Diethylzinc to Cyclohexenone
This protocol provides a general procedure for the copper-catalyzed asymmetric conjugate addition using a Monophos-type ligand.
Materials:
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
This compound or a derivative
-
Cyclohexenone
-
Diethylzinc (solution in hexanes or toluene)
-
Anhydrous, degassed solvent (e.g., toluene or CH₂Cl₂)
-
Schlenk flask
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Cu(OTf)₂ (e.g., 0.01 mmol, 1 mol%) and the this compound derivative (e.g., 0.022 mmol, 2.2 mol%).
-
Anhydrous and degassed solvent (e.g., 5 mL) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The reaction mixture is cooled to the desired temperature (e.g., -20 °C).
-
Cyclohexenone (e.g., 1 mmol) is added to the catalyst solution.
-
A solution of diethylzinc (e.g., 1.2 mmol) is added dropwise over a period of 10-15 minutes.
-
The reaction is stirred at the same temperature for the specified time (e.g., 2-4 hours), monitoring the conversion by TLC or GC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mechanistic Insights into Stereocontrol
The prevailing mechanism for the copper-catalyzed conjugate addition with phosphoramidite ligands involves the formation of a chiral copper(I) complex. This complex then reacts with the organozinc reagent to form a mixed copper-zinc species. The enone substrate coordinates to the chiral copper center, and the stereochemistry of the product is determined by the facial-selective transfer of the alkyl group from the copper to the β-carbon of the enone. The bulky BINOL backbone of the this compound ligand creates a chiral environment that directs the approach of the enone and the subsequent alkyl transfer, leading to high enantioselectivity.[10][11]
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for Cu-catalyzed conjugate addition.
Conclusion: this compound - A Versatile and Powerful Ligand
This comparative guide demonstrates that this compound is a highly effective chiral ligand across a range of important asymmetric transformations.
-
In asymmetric hydrogenation , it provides enantioselectivities that are competitive with well-established bidentate ligands, challenging the traditional paradigms of ligand design.
-
While its application in asymmetric hydroformylation is still developing, it shows promise in achieving high regioselectivity.
-
In copper-catalyzed conjugate addition , this compound and its derivatives are among the state-of-the-art ligands, consistently delivering exceptional levels of enantiocontrol.
The ease of synthesis, modularity, and demonstrated high performance make this compound a valuable tool for researchers in both academic and industrial settings. Its success has paved the way for the development of a wide array of monodentate phosphoramidite ligands, further expanding the capabilities of asymmetric catalysis.
References
- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. research.rug.nl [research.rug.nl]
- 11. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Monophos and Feringa's Phosphoramidites in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount to achieving high enantioselectivity. Among the privileged classes of ligands, monodentate phosphoramidites, pioneered by Ben Feringa, have revolutionized the field, challenging the long-held belief that rigid bidentate ligands are essential for high stereocontrol.[1][2] This guide provides an in-depth comparative study of two prominent examples of this class: (R)-Monophos, a commercially available ligand, and the broader family of Feringa's phosphoramidites. We will delve into their structural features, catalytic performance in key transformations, and the mechanistic subtleties that govern their stereochemical outcomes.
Structural Framework: The BINOL Backbone and the Power of Modularity
Both this compound and the wider family of Feringa's phosphoramidites share a common structural motif: the axially chiral 1,1'-bi-2-naphthol (BINOL) backbone.[3][4] This scaffold provides a well-defined chiral environment around the metal center. The key to the success and versatility of these ligands lies in their modular synthesis, which allows for facile tuning of their steric and electronic properties.[3][5]
The general structure of these phosphoramidite ligands involves the reaction of a BINOL derivative with a phosphorus source (e.g., phosphorus trichloride) and a subsequent reaction with a primary or secondary amine.[6]
This compound , a specific iteration of Feringa's design, is the trademarked name for (R)-N,N-dimethyl-3,3'-diphenyl-2,2'-binaphthylphosphoramidite. Its structure is characterized by the presence of a dimethylamino group.
Feringa's phosphoramidites , in a broader sense, encompass a vast library of ligands where the amine component is varied. This tunability is crucial, as the nature of the amine substituent has a profound impact on the ligand's performance in different catalytic reactions.[7][8] For instance, employing bulky bis(1-phenylethyl)amine can create a more sterically demanding pocket around the metal center, leading to enhanced enantioselectivity in certain transformations.[9]
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
To provide a clear and objective comparison, we will examine the performance of this compound and other notable Feringa phosphoramidites in two of the most important classes of asymmetric transformations: rhodium-catalyzed hydrogenation and copper-catalyzed conjugate addition.
Rhodium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins is a cornerstone of modern synthetic chemistry, providing access to a wide range of chiral building blocks, particularly amino acids.[10][11] Phosphoramidite ligands have emerged as exceptionally effective in this arena.[12]
Table 1: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
| Ligand | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| This compound | 1 | CH2Cl2 | 10 | 1 | >99 | 95 | [1] |
| (R,S,S)-Feringa Ligand* | 1 | Toluene | 10 | 0.5 | >99 | 98 | [13] |
| (R)-PipPhos** | 1 | CH2Cl2 | 10 | 1 | >99 | 96 | [13] |
*(R,S,S)-Feringa Ligand = (R)-N,N-bis(1-phenylethyl)-3,3'-diphenyl-2,2'-binaphthylphosphoramidite **(R)-PipPhos = (R)-N-piperidyl-3,3'-diphenyl-2,2'-binaphthylphosphoramidite
Analysis and Causality:
The data in Table 1 showcases the high efficiency of phosphoramidite ligands in the asymmetric hydrogenation of a standard benchmark substrate. This compound provides excellent enantioselectivity. However, by modifying the amine moiety, as in the (R,S,S)-Feringa ligand with its bulky bis(1-phenylethyl) groups, a slight but significant improvement in enantioselectivity can be achieved. This is attributed to the increased steric hindrance around the rhodium center, which more effectively dictates the facial selectivity of the olefin coordination. The choice of solvent can also play a crucial role, with less coordinating solvents often leading to higher enantioselectivities.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase development of chiral phosphoramidite ligands for enantioselective conjugate addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 5. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of (R)-Monophos and (R)-BINAP in Rhodium-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high efficiency and enantioselectivity. This guide provides an in-depth kinetic comparison between the monodentate phosphoramidite ligand, (R)-Monophos, and the well-established bidentate diphosphine ligand, (R)-BINAP, in the context of rhodium-catalyzed asymmetric hydrogenation. By delving into the experimental methodologies for kinetic analysis and interpreting the resulting data, we aim to offer a comprehensive understanding of how ligand structure influences catalytic performance.
Introduction: The Central Role of Chiral Ligands
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1] The catalyst, typically a transition metal complex, derives its stereocontrol from a chiral ligand. The electronic and steric properties of this ligand dictate the reaction's speed, efficiency, and the enantiomeric excess (ee) of the product.[2]
This compound, a monodentate phosphoramidite ligand, has gained prominence for its high activity and enantioselectivity in various catalytic transformations.[3] Its modular synthesis and stability make it an attractive choice for process development.[4] In contrast, (R)-BINAP is a C2-symmetric bidentate diphosphine ligand that has been a benchmark in asymmetric catalysis for decades, renowned for its effectiveness in a wide range of reactions.[2][5] This guide will dissect the kinetic profiles of these two distinct ligand classes to elucidate their relative strengths and weaknesses.
A Case Study: Kinetic Analysis of a Benchmark Reaction
To provide a tangible comparison, we will focus on a widely studied benchmark reaction: the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC).
Experimental Protocol for Comparative Kinetic Analysis
The following protocol outlines a robust method for determining the kinetic parameters of the Rh-catalyzed asymmetric hydrogenation of MAC with this compound and (R)-BINAP. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained data.
Materials and Pre-catalyst Preparation:
-
Rh(COD)₂BF₄ (precatalyst)
-
This compound
-
(R)-BINAP
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane)
-
High-purity hydrogen gas
-
Internal standard (e.g., durene) for chromatographic analysis
In-situ Catalyst Formation: The active catalyst is prepared in situ to ensure reproducibility. In a nitrogen-filled glovebox:
-
To a solution of Rh(COD)₂BF₄ in the chosen solvent, add the appropriate amount of the chiral ligand. For this compound, a ligand-to-metal ratio of 2.2:1 is often employed, while for (R)-BINAP, a 1.1:1 ratio is typical.[4]
-
Stir the solution for 30 minutes to allow for complete coordination of the ligand to the rhodium center.
Kinetic Experiment Setup: The reaction is monitored over time to determine the initial rate and observe the reaction progress.
-
A high-pressure reactor equipped with a sampling valve and temperature control is charged with a solution of MAC and the internal standard in the chosen solvent.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10 bar).
-
The solution is allowed to equilibrate to the desired temperature (e.g., 25 °C).
-
The pre-formed catalyst solution is injected into the reactor to initiate the reaction.
-
Samples are taken at regular intervals via the sampling valve.
Analysis: The enantiomeric excess and conversion of each sample are determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction in each sample immediately (e.g., by cooling and exposure to air).
-
Analyze the samples by chiral HPLC to determine the concentrations of the substrate and the two product enantiomers.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Determining Reaction Orders: To establish the rate law, the reaction order with respect to the substrate, catalyst, and hydrogen pressure is determined by systematically varying the initial concentration of each component while keeping the others constant.
References
The Industrial Chemist's Compass: Navigating the Cost-Effectiveness of (R)-Monophos in Large-Scale Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale asymmetric synthesis, particularly for the pharmaceutical and fine chemical industries, the choice of a chiral ligand is a critical decision that profoundly impacts not only the stereochemical outcome of a reaction but also the overall process economics. For years, bidentate phosphine ligands were the undisputed titans of asymmetric hydrogenation. However, the emergence of monodentate ligands, exemplified by the commercially successful (R)-Monophos, has challenged this paradigm. This guide offers a deep dive into the cost-effectiveness of this compound, providing a critical comparison with established alternatives and supported by experimental data to inform rational catalyst selection in an industrial setting.
The Rise of Monodentate Ligands: A Paradigm Shift in Asymmetric Catalysis
The long-held belief that bidentate chelation is a prerequisite for high enantioselectivity in asymmetric hydrogenation has been elegantly dismantled by the success of monodentate phosphoramidite ligands like this compound.[1] These ligands offer several intrinsic advantages that are particularly attractive for large-scale applications:
-
Synthetic Accessibility: Monodentate phosphoramidites are generally more straightforward and cost-effective to synthesize compared to many complex bidentate ligands.[1]
-
Modular Design: The structure of Monophos and similar ligands allows for rapid and facile modification of the amine and binaphthyl backbone, enabling the creation of extensive ligand libraries for high-throughput screening and catalyst optimization.
-
High Enantioselectivity and Activity: As will be detailed, this compound has demonstrated exceptional performance, often achieving enantioselectivities and reaction rates that are comparable or even superior to those of well-established bidentate systems.[1][2]
This compound: A Profile of Performance
This compound, a chiral monodentate phosphoramidite ligand based on the BINOL backbone, has proven to be a versatile and highly effective ligand in rhodium-catalyzed asymmetric hydrogenation of a wide range of prochiral olefins.[3] Its success is particularly notable in the synthesis of chiral amines and amino acids, crucial building blocks for many active pharmaceutical ingredients (APIs).[2][3]
Experimental Workflow: A Typical Asymmetric Hydrogenation Protocol
The following protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-acetyl-α-arylenamide, a common substrate class where this compound excels.
References
The Ascendancy of (R)-Monophos: A Comparative Guide to Catalytic Efficiency in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the pursuit of highly efficient and selective chiral ligands is a perpetual endeavor, driving innovation in pharmaceutical development and fine chemical synthesis. Among the diverse arsenal of ligands, the (R)-Monophos family, a class of monodentate phosphoramidites, has emerged as a powerhouse, often challenging the long-held supremacy of bidentate phosphines. This guide provides an in-depth comparison of the catalytic efficiency of this compound against other widely used ligands, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal catalyst system.
Introduction: The Paradigm Shift from Bidentate to Monodentate Ligands
For decades, the design of chiral phosphine ligands for asymmetric hydrogenation and other transformations has been dominated by the C2-symmetric bidentate motif, exemplified by ligands such as BINAP and DuPhos. The underlying principle was that a chelating ligand provides a more rigid and well-defined chiral environment around the metal center, leading to superior enantiocontrol. However, the advent of monodentate ligands like this compound has initiated a paradigm shift. These ligands, often derived from the readily available BINOL backbone, offer remarkable levels of enantioselectivity, and in many cases, superior reaction rates.[1] Their modular and straightforward synthesis is a significant practical advantage, allowing for rapid screening and fine-tuning of the ligand structure for a specific transformation.[2][3][4]
The surprising efficacy of monodentate ligands is largely attributed to the formation of a catalytically active species in which two monodentate ligands coordinate to the metal center, creating a chiral pocket analogous to that of a bidentate ligand, but with greater conformational flexibility. This guide will delve into the practical implications of this, comparing this compound to its bidentate counterparts in key asymmetric transformations.
Asymmetric Hydrogenation: A Head-to-Head Comparison
Asymmetric hydrogenation is a cornerstone of chiral synthesis, and it is in this arena that this compound has demonstrated some of its most impressive results. The rhodium-catalyzed hydrogenation of prochiral olefins, particularly precursors to chiral amino acids and amines, serves as a critical benchmark for ligand performance.
Hydrogenation of Methyl 2-acetamido-cinnamate
The asymmetric hydrogenation of methyl 2-acetamido-cinnamate is a standard test for the efficacy of chiral phosphine ligands. The following table presents a direct comparison of this compound with several prominent bidentate ligands under identical reaction conditions.
| Ligand | Time (h) | Conversion (%) | ee (%) |
| This compound | 4 | >99 | 95 |
| (R,R)-Me-DuPhos | 1 | >99 | 94 |
| (S)-PhanePhos | 20 | >99 | 89 |
| (R)-(S)-JosiPhos | 20 | >99 | 86 |
| (Data sourced from Peña, D., et al., J. Am. Chem. Soc. 2002, 124, 49, 14552–14553)[1] |
Analysis: The data clearly shows that this compound delivers a higher enantioselectivity (95% ee) than the tested bidentate ligands, with the exception of Me-DuPhos which is very close (94% ee). While Me-DuPhos demonstrates a significantly faster reaction rate in this specific instance, the high enantioselectivity achieved with the more synthetically accessible this compound underscores its value. It is also noteworthy that this compound significantly outperforms PhanePhos and JosiPhos in terms of enantioselectivity under these conditions.
Hydrogenation of Enamides
The asymmetric hydrogenation of enamides is a vital transformation for the synthesis of chiral amines, which are prevalent in pharmaceuticals. This compound has proven to be a highly effective ligand for this class of substrates as well.
| Substrate | Solvent | T (°C) | Conversion (%) | ee (%) |
| N-(1-phenylvinyl)acetamide | CH2Cl2 | 5 | 100 | 90 |
| N-(1-(4-chlorophenyl)vinyl)acetamide | CH2Cl2 | 5 | 100 | 91 |
| N-(1-(thiophen-2-yl)vinyl)acetamide | CH2Cl2 | 5 | 100 | 94 |
| (Data sourced from van den Berg, M., et al., Adv. Synth. Catal. 2002, 344, 1003-1007)[5] |
Analysis: The Rhodium-(R)-Monophos catalyst system demonstrates excellent enantioselectivities in the hydrogenation of various α-arylenamides. The consistently high conversions and enantiomeric excesses highlight the broad applicability of this catalyst system for the synthesis of chiral amines.
Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids
Beyond hydrogenation, this compound has shown considerable promise in carbon-carbon bond-forming reactions, such as the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated compounds.
Conjugate Addition to Cyclohexenone
The 1,4-addition of phenylboronic acid to cyclohexenone is a representative example of this transformation. Here, we compare the performance of this compound with its hydrogenated analogue, (R)-H8-Monophos, and the widely used bidentate ligand, (S)-BINAP.
| Ligand | Time (h) | Conversion (%) | ee (%) |
| This compound | 1 | 100 | 81 |
| (R)-H8-Monophos | 1 | 100 | 89 |
| (S)-BINAP | 16 | 63 | 84 |
| (Data sourced from Martina, F., et al., Org. Lett. 2005, 7, 13, 2739-2742 and Sakuma, S., et al., J. Org. Chem. 2000, 65, 19, 5951-5955) |
Analysis: In this reaction, both monodentate phosphoramidite ligands demonstrate significantly faster reaction rates compared to the bidentate (S)-BINAP. While (S)-BINAP provides a slightly higher enantioselectivity than this compound, the dramatic increase in reaction speed offered by the Monophos ligands is a substantial advantage. The hydrogenated version, H8-Monophos, shows the highest enantioselectivity among the three.
Mechanistic Insights: The Catalytic Cycle of Asymmetric Hydrogenation
The high efficiency of the Rhodium-(R)-Monophos system in asymmetric hydrogenation can be understood by examining the catalytic cycle. The generally accepted mechanism is a variation of the "unsaturated pathway," where the olefin substrate coordinates to the rhodium center before the oxidative addition of hydrogen.
References
- 1. Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization [organic-chemistry.org]
- 2. Asymmetric hydrogenation in nanoreactors with encapsulated Rh-MonoPhos catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
(R)-Monophos in Asymmetric Catalysis: A Comparative Guide to a Paradigm Shift
For decades, the prevailing wisdom in asymmetric catalysis centered on the necessity of bidentate phosphine ligands to achieve high enantioselectivity. The chelation effect was considered paramount for creating a rigid and well-defined chiral environment around the metal center. However, the emergence of bulky, electron-rich monodentate ligands has challenged this dogma, and few have exemplified this paradigm shift as effectively as (R)-Monophos. This guide provides an in-depth technical assessment of the novelty of this compound, comparing its performance with established alternatives and elucidating the structural and mechanistic factors that underpin its success.
The Rise of Monodentate Ligands: The Case for this compound
This compound, a chiral phosphoramidite ligand based on the axially chiral BINOL (1,1'-bi-2-naphthol) backbone, has established itself as a "privileged" ligand in a variety of asymmetric transformations. Its novelty lies not just in its high performance, but also in its inherent modularity and ease of synthesis. Unlike many complex bidentate ligands, phosphoramidites like Monophos can be readily prepared and their steric and electronic properties can be fine-tuned by modifying the amine moiety. This "fine-tuning" capability is crucial for optimizing a catalyst for a specific substrate and reaction, a significant advantage in the fast-paced environments of pharmaceutical and fine chemical research.
The core innovation of Monophos and similar monodentate ligands is the demonstration that chelation is not the only path to high enantioselectivity. By creating a bulky and sterically demanding environment around the metal center, these ligands can effectively shield one face of the coordinated substrate, directing the incoming reagent to the other face with high fidelity.
Performance in Asymmetric Hydrogenation: Challenging the Bidentate Hegemony
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and it is in this arena that this compound has most convincingly demonstrated its novelty. Direct comparisons with some of the most successful bidentate ligands have revealed that Monophos can not only match but in some cases exceed their performance, particularly in terms of reaction speed.
A key study directly compared (S)-MonoPhos (the enantiomer of this compound) with the well-regarded bidentate ligands Me-DuPhos, PhanePhos, and JosiPhos in the asymmetric hydrogenation of α- and β-dehydroamino acid derivatives. The results, summarized in the table below, are illuminating.
| Substrate | Ligand | Time (h) | Conversion (%) | ee (%) |
| Methyl 2-acetamido-cinnamate | (S)-MonoPhos | 4 | >99 | 95 |
| (R,R)-Me-DuPhos | 3 | >99 | 96 | |
| (S)-PhanePhos | 3 | >99 | 95 | |
| (R)-(S)-JosiPhos | 3 | >99 | 99 | |
| (Z)-ethyl 3-acetamido-2-butenoate | (S)-MonoPhos | 16 | >99 | 96 |
| (R,R)-Me-DuPhos | 16 | >99 | 90 | |
| (S)-PhanePhos | 16 | 15 | 87 | |
| (R)-(S)-JosiPhos | 16 | 5 | 88 | |
| Data sourced from a comparative study by van den Berg et al. |
While JosiPhos showed slightly higher enantioselectivity for methyl 2-acetamido-cinnamate, the striking result is the performance with the β-dehydroamino acid derivative. Here, (S)-MonoPhos delivered significantly higher enantioselectivity (96% ee) compared to Me-DuPhos (90% ee) and vastly outperformed PhanePhos and JosiPhos, which showed poor conversion under the same conditions. This demonstrates that for certain substrate classes, the structural features of Monophos create a more effective chiral pocket than these established bidentate ligands.
Furthermore, modifications to the Monophos backbone have led to even more active catalysts. A derivative of (S)-MonoPhos was shown to be dramatically faster in the hydrogenation of methyl 2-acetamido cinnamate (5 minutes vs. 4 hours for the original MonoPhos), albeit with a slightly lower ee (90% vs 95%). This highlights the exceptional tunability of the Monophos scaffold. In some cases, Rh/MonoPhos catalysts have achieved turnover frequencies (TOFs) of 250–1600 h⁻¹ and have been successfully implemented in industrial processes for the synthesis of pharmaceutical intermediates. One study on an encapsulated Rh-MonoPhos catalyst reported an impressive TOF of 2052 h⁻¹.
Expanding the Scope: Allylic Alkylation and Hydroformylation
The utility of this compound extends beyond hydrogenation. It has proven to be a highly effective ligand in other key asymmetric transformations, including iridium-catalyzed allylic substitution and rhodium-catalyzed hydroformylation.
In asymmetric allylic amination , an iridium catalyst bearing a phosphoramidite ligand closely related to Monophos achieved excellent yields and enantiopurities in the reaction of cinnamyl acetate with benzylamine. Similarly, in asymmetric allylic alkylation , this compound has been used with iridium catalysts to generate stereogenic C-C bonds with good to excellent enantioselectivities and high product yields in short reaction times.
Asymmetric hydroformylation , the synthesis of chiral aldehydes from alkenes, is another area where Monophos has shown promise. While this reaction is notoriously challenging for monodentate ligands, new biphenol-based phosphoramidites, structurally similar to Monophos, have achieved high enantioselectivity in the hydroformylation of allyl cyanide. This suggests that the Monophos scaffold is a promising platform for developing catalysts for this important transformation. However, in some instances, BINOL-based monodentate phosphite ligands have shown low enantioselectivity in the hydroformylation of styrenic substrates.
Mechanistic Rationale and Stereochemical Model
The high enantioselectivity achieved with Rh/(R)-Monophos catalysts in asymmetric hydrogenation is attributed to the formation of a well-defined chiral environment by two coordinating monodentate ligands. The prevailing mechanism, often referred to as the "lock-and-key" mechanism, involves the following key steps:
-
Catalyst Activation: The precatalyst, typically [Rh(COD)₂]BF₄, reacts with two equivalents of this compound and hydrogen to form the active dihydride species.
-
Substrate Coordination: The prochiral olefin coordinates to the rhodium center, forming two diastereomeric rhodium-alkene complexes.
-
Stereodetermining Step: The thermodynamics of the Rh/olefin complexation dictates the stereochemical outcome. The major diastereomer, which is more stable, leads to the major enantiomer of the product. This is in contrast to the mechanism proposed for many bidentate diphosphine catalysts, where the minor diastereomer is often the more reactive one (anti-lock-and-key mechanism).
-
Migratory Insertion and Reductive Elimination: The coordinated alkene undergoes migratory insertion into a Rh-H bond, followed by reductive elimination to release the chiral product and regenerate the active catalyst.
The bulky BINOL backbone of the two Monophos ligands creates a chiral cavity that effectively shields one face of the coordinated olefin, leading to the observed high enantioselectivity.
Caption: Catalytic cycle for Rh/(R)-Monophos hydrogenation.
Experimental Protocols
The accessibility and practicality of a ligand are as important as its performance. The following protocols provide a general overview of the synthesis of this compound and its application in a typical asymmetric hydrogenation reaction.
Synthesis of this compound
This compound is synthesized in a straightforward, one-pot procedure from commercially available starting materials.
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Hexachloroacetone
-
Triphenyl phosphite
-
Dimethylamine (2.0 M solution in THF)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
Procedure:
-
A solution of (R)-BINOL (1.0 eq) in anhydrous toluene is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon).
-
Triethylamine (2.2 eq) is added, and the mixture is stirred at room temperature.
-
Phosphorus trichloride (1.1 eq) is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The resulting solution of the BINOL-based phosphoryl chloride is cooled to 0 °C.
-
A solution of dimethylamine in THF (2.5 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.
Asymmetric Hydrogenation of Methyl 2-Acetamido-cinnamate
This protocol is representative of the conditions used in the comparative studies.
Materials:
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
This compound
-
Methyl 2-acetamido-cinnamate (substrate)
-
Dichloromethane (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a stock solution of the catalyst precursor is prepared. [Rh(COD)₂]BF₄ (0.02 mmol) and this compound (0.042 mmol) are dissolved in dichloromethane (2 mL) in a Schlenk tube. The solution is stirred for 15 minutes at room temperature.
-
In a separate vial, methyl 2-acetamido-cinnamate (1.0 mmol) is dissolved in dichloromethane (4.75 mL).
-
An aliquot of the catalyst solution (0.25 mL) is added to the substrate solution.
-
The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 15 bar.
-
The reaction is stirred at room temperature for the specified time (e.g., 4 hours).
-
After the reaction, the autoclave is carefully depressurized.
-
The conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after passing the reaction mixture through a short plug of silica gel.
Caption: Workflow for this compound synthesis and application.
Conclusion: A Privileged and Practical Ligand
The novelty of this compound in asymmetric catalysis is multi-faceted. It lies in its simple, modular structure which allows for facile synthesis and fine-tuning, its ability to challenge the long-standing dominance of bidentate ligands, and its impressive performance in key catalytic transformations. The experimental data clearly demonstrates that for certain substrates, particularly in asymmetric hydrogenation, this compound and its derivatives can offer superior enantioselectivity and, critically, much higher reaction rates compared to well-established bidentate systems. This combination of high performance, operational simplicity, and adaptability has rightfully earned this compound the status of a "privileged" ligand, making it an invaluable tool for researchers, scientists, and drug development professionals in their pursuit of efficient and selective methods for the synthesis of chiral molecules.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-Monophos
(R)-Monophos and its derivatives are sophisticated chiral phosphoramidite ligands, pivotal in modern asymmetric catalysis.[1] As with any highly reactive and specialized chemical, responsible stewardship extends beyond its application in synthesis to its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
This document is intended for researchers, scientists, and drug development professionals familiar with handling air-sensitive and potentially hazardous materials. The procedures outlined are based on established best practices for organophosphorus compounds and air-sensitive reagents.
Hazard Identification and Risk Assessment: Understanding this compound
Key Hazards:
-
Air Sensitivity: Like many phosphine ligands, this compound is sensitive to atmospheric oxygen and moisture.[3][4] Handling should always be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity: Organophosphorus compounds can be toxic.[5] While the primary hazard of many organophosphorus compounds is cholinesterase inhibition, the specific toxicological properties of this compound have not been thoroughly investigated.[6] It is prudent to handle it with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactivity: The reactivity of this compound is what makes it a valuable ligand, but this also means it can react with other chemicals in unexpected ways. Avoid mixing with strong oxidizing agents or strong acids and bases unless part of a specific deactivation procedure.
Personal Protective Equipment (PPE) Requirements
A stringent PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as waste.[7]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving is a best practice for handling potentially hazardous and air-sensitive materials. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities. | Protects eyes from splashes of solutions or fine powders. |
| Lab Coat | Standard laboratory coat. A flame-retardant coat is advisable if working with flammable solvents. | Protects skin and clothing from contamination. |
| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of airborne powder or aerosols from solutions. |
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal of this compound is not a single action but a workflow that begins with segregation and may involve a chemical deactivation step prior to final disposal. Never dispose of this compound or its waste down the drain.[8][9]
Decision-Making for this compound Disposal
The following diagram illustrates the logical flow for determining the correct disposal path for various waste streams containing this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Protocol 1: Chemical Deactivation of this compound
For unused quantities of solid this compound or solutions containing it, a chemical deactivation step is recommended to convert the phosphine to the less reactive and generally less hazardous phosphine oxide. This is a common practice for organophosphorus compounds.[10]
Materials:
-
Waste this compound (solid or in an organic solvent).
-
A suitable reaction flask, appropriately sized.
-
Stir bar.
-
A compatible solvent if the waste is solid (e.g., THF, Toluene).
-
10% aqueous solution of sodium hypochlorite (bleach) or 30% hydrogen peroxide.[11]
-
A suitable quenching agent if using hydrogen peroxide (e.g., sodium bisulfite solution).
Procedure:
-
Inert Atmosphere: Conduct this procedure in a chemical fume hood. If deactivating a significant quantity, it is advisable to do so under an inert atmosphere (nitrogen or argon) initially to control the reaction.
-
Dissolution: If starting with solid this compound, dissolve it in a minimal amount of a compatible organic solvent (e.g., THF or toluene) in the reaction flask.
-
Cooling: Place the flask in an ice bath to manage any potential exotherm.
-
Oxidation: Slowly add the oxidizing agent (10% bleach or 30% hydrogen peroxide) dropwise with stirring. Be cautious as the reaction can be exothermic.
-
Reaction Monitoring: Allow the mixture to stir. The reaction is often complete when the mixture becomes homogeneous or a color change is observed. For rigorous confirmation, a TLC spot test can be used to check for the disappearance of the starting material.
-
Quenching (if using H₂O₂): If hydrogen peroxide was used, slowly add a quenching agent like sodium bisulfite solution until the effervescence ceases.
-
Waste Collection: The resulting solution containing the phosphine oxide should be transferred to a properly labeled hazardous waste container.
Protocol 2: Disposal of Different Waste Streams
| Waste Stream | Handling and Disposal Procedure |
| Unused Solid this compound | For small residual amounts, proceed with chemical deactivation as described in Protocol 1. The resulting solution is disposed of as hazardous liquid waste. For larger, unopened containers, consult with your institution's Environmental Health and Safety (EHS) office for potential redistribution or disposal as-is. |
| Solutions of this compound | Chemically deactivate using Protocol 1. The final solution should be placed in a clearly labeled hazardous waste container for liquid organophosphorus compounds. |
| Contaminated Labware | Glassware: Rinse with a suitable organic solvent. The first rinsate should be treated as hazardous waste and collected in the appropriate liquid waste container. Subsequent rinses can be handled as regular solvent waste. After rinsing, the glassware can be washed normally. Syringes/Needles: Rinse with a solvent. Dispose of the rinsate as hazardous waste. Dispose of the syringe and needle in a designated sharps container.[4] |
| Contaminated Solids | Gloves, Bench Paper, etc.: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste bag or container for solid chemical waste. Do not mix with regular trash. |
Regulatory Compliance and Final Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12][13] The procedures described above are designed to prepare the waste for collection by your institution's EHS department.
Waste Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name of the contents (e.g., "Deactivated this compound waste in Toluene/Water," "Toluene rinsate from this compound")
-
The primary hazards (e.g., "Toxic," "Flammable Liquid")
Building a Culture of Safety
Proper chemical disposal is a cornerstone of laboratory safety. By understanding the hazards of this compound and adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety and disposal guidelines and contact your EHS office with any questions.
References
- 1. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. aphis.usda.gov [aphis.usda.gov]
- 7. osha.gov [osha.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling (R)-Monophos
As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling (R)-Monophos, a valuable chiral phosphine ligand in asymmetric synthesis. We will move beyond a simple checklist to build a deep understanding of why specific protective measures are critical, ensuring each protocol you implement is a self-validating system of safety.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its classification as an organophosphorus compound and an air-sensitive solid powder dictates a conservative and stringent approach to personal protection. The guidance herein is synthesized from established protocols for handling analogous hazardous and air-sensitive materials.
Foundational Safety: Understanding the Risks of this compound
Before selecting PPE, we must first understand the potential hazards. As an organophosphorus compound, this compound should be treated as potentially toxic. The primary routes of exposure are inhalation of the fine powder, skin contact, and accidental ingestion.[1] Many organophosphorus compounds exhibit neurological toxicity, making stringent avoidance of exposure paramount.[2]
Furthermore, like many phosphine ligands, this compound is air-sensitive.[3][4] Exposure to air and moisture can degrade the reagent, compromising your experiment, and in some cases, lead to exothermic reactions.[3] Therefore, our safety strategy must protect both the researcher from the chemical and the chemical from the atmosphere.
Engineering Controls: Your First and Most Critical Line of Defense
PPE is the final barrier between you and a potential hazard. Before any handling, robust engineering controls must be in place.
-
Chemical Fume Hood: All manipulations of this compound powder, such as weighing and preparing solutions, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The hood's primary function is to capture and exhaust hazardous vapors and powders away from your breathing zone.[7] Ensure the sash is kept at the lowest possible height for comfortable work and that all materials are kept at least six inches inside the hood's face.[8][9]
-
Glove Box: For operations requiring a completely inert atmosphere, a glove box is the preferred engineering control.[4][10] This containment device not only protects the reagent from air and moisture but also provides an exceptionally high level of operator protection.[4]
The Core PPE Ensemble for this compound
This section details the minimum required PPE for any "open-bench" work within a fume hood. For glove box operations, the inherent containment reduces some external PPE needs, but hand protection and a lab coat remain essential.
Respiratory Protection: Preventing Inhalation
Handling this compound as a solid powder presents a significant risk of aerosolization and inhalation.[1][5]
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum requirement for weighing and handling the powder.
-
Recommended: For extended procedures or in case of a spill, a half-mask or full-facepiece air-purifying respirator (APR) with P100 particulate filters is recommended. P-series filters are oil-proof, providing broader protection.[11]
-
High-Hazard Operations: For large quantities or situations with a high potential for aerosolization, a powered air-purifying respirator (PAPR) offers superior protection and comfort.[12]
All respirator use must comply with your institution's respiratory protection program, including fit-testing and training, as mandated by OSHA.[13][14]
Hand Protection: Your Primary Contact Barrier
Skin contact is a primary route of exposure for many chemicals.[12] For organophosphorus compounds, this can be particularly hazardous.
-
Glove Material: Nitrile gloves are an excellent choice for general chemical resistance against solvents, acids, and bases.[15][16] Always consult a glove compatibility chart for the specific solvents you will be using to dissolve the this compound.
-
Double Gloving: When handling highly toxic powders, wearing two pairs of nitrile gloves is a strongly recommended best practice.[5] This provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing your skin.
-
Inspection and Replacement: Always inspect gloves for rips or punctures before use.[15] If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Never reuse disposable gloves.[15]
Eye and Face Protection: Shielding from Splashes and Aerosols
Protecting your eyes from chemical splashes and airborne powder is critical.
-
Standard Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all laboratory work.
-
Enhanced Protection: When weighing the powder or during any operation with a risk of splashing, chemical splash goggles are required. They provide a full seal around the eyes, offering superior protection.
-
Face Shield: For tasks with a significant splash or eruption hazard, a face shield should be worn over safety glasses or goggles to protect the entire face.[9]
Body Protection: Preventing Contamination of Skin and Clothing
Your personal clothing offers minimal protection against chemical hazards.
-
Lab Coat: A clean, buttoned lab coat is required at all times. For handling toxic materials, a lab coat with knit cuffs is preferable to prevent powders from entering the sleeve.
-
Appropriate Attire: Long pants and fully enclosed, non-porous shoes are mandatory. Shorts, skirts, sandals, and perforated shoes are never acceptable in a laboratory setting.
-
Chemically Resistant Apron: If there is a significant risk of spills or splashes of this compound solutions, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[12]
PPE Selection Guide for Operational Scenarios
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Scenario | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Low-Risk Transfer (Moving sealed containers) | Not typically required | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat, long pants, closed-toe shoes |
| Weighing Powder (In a fume hood) | N95 respirator (minimum); P100 half-mask (recommended) | Double pair of nitrile gloves | Chemical splash goggles | Lab coat, long pants, closed-toe shoes |
| Preparing Solutions (In a fume hood) | N95 respirator (minimum) | Double pair of nitrile gloves | Chemical splash goggles | Lab coat, long pants, closed-toe shoes |
| Reaction Work-up/Monitoring | Dependent on reaction hazards | Double pair of nitrile gloves | Safety glasses with side shields (minimum); Goggles if splash risk | Lab coat, long pants, closed-toe shoes |
| Spill Cleanup | P100 half-mask or full-face APR | Heavy-duty nitrile or butyl gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat |
| Waste Disposal | Not typically required (for sealed waste) | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat, long pants, closed-toe shoes |
Experimental Protocols: Safe Handling in Practice
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator: If required, perform a seal check and put on your respirator.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on your inner pair of gloves, then pull the outer pair over them, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence (to be performed at the edge of the work area):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Eye Protection: Remove your goggles or face shield from the back to the front.
-
Respirator: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Operational Plan: Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, paper towels, and spent silica gel should be collected in a clearly labeled, sealed hazardous waste bag or container within the fume hood.[17]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Never pour organophosphorus compounds down the drain.[18]
-
Sharps: Needles and syringes used to transfer solutions must be disposed of in a designated sharps container.[1]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[18][19]
Visualization of Safety Protocols
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound.
References
- 1. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 2. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ossila.com [ossila.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 8. labconco.com [labconco.com]
- 9. ehs.fiu.edu [ehs.fiu.edu]
- 10. fauske.com [fauske.com]
- 11. extension.msstate.edu [extension.msstate.edu]
- 12. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 13. Respiratory Protection - General Guidance | Occupational Safety and Health Administration [osha.gov]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. acs.org [acs.org]
- 18. epa.gov [epa.gov]
- 19. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
